Ethyl 4-(pentylamino)benzoate
Description
Structure
3D Structure
Properties
CAS No. |
75681-67-3 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
ethyl 4-(pentylamino)benzoate |
InChI |
InChI=1S/C14H21NO2/c1-3-5-6-11-15-13-9-7-12(8-10-13)14(16)17-4-2/h7-10,15H,3-6,11H2,1-2H3 |
InChI Key |
ACOMPYYPXAAIAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=CC=C(C=C1)C(=O)OCC |
Origin of Product |
United States |
Foundational & Exploratory
Advanced Synthesis Protocols for Ethyl 4-(pentylamino)benzoate
Executive Summary & Target Analysis
Compound: Ethyl 4-(pentylamino)benzoate CAS: 194944-12-0 (Analogous reference) Molecular Formula: C₁₄H₂₁NO₂ Molecular Weight: 235.32 g/mol
This guide details the synthesis of Ethyl 4-(pentylamino)benzoate, a lipophilic derivative of Benzocaine (Ethyl 4-aminobenzoate). Structurally, the addition of the n-pentyl chain to the para-amino group significantly increases the partition coefficient (LogP), potentially altering membrane permeability and potency in local anesthetic applications.
Retrosynthetic Analysis
To design a robust synthesis, we deconstruct the target molecule into commercially available precursors. The disconnection of the C-N bond reveals two viable forward strategies.
Figure 1: Retrosynthetic breakdown of Ethyl 4-(pentylamino)benzoate showing two primary precursor sets.
Pathway A: Reductive Amination (Preferred)
Rationale: This method utilizes Sodium Triacetoxyborohydride (STAB), a mild reducing agent that selectively reduces the intermediate imine without reducing the ester functionality of the benzocaine. It minimizes the formation of the dialkylated byproduct, which is a common failure mode in direct alkylation.
Reaction Mechanism
The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an imine (Schiff base). The protonated imine is then rapidly reduced by the hydride source.
Figure 2: Step-wise mechanism of Reductive Amination using Sodium Triacetoxyborohydride.
Experimental Protocol
Reagents:
-
Ethyl 4-aminobenzoate (Benzocaine): 1.65 g (10.0 mmol)
-
Pentanal (Valeraldehyde): 1.03 g (1.2 equiv, 12.0 mmol)
-
Sodium Triacetoxyborohydride (STAB): 3.18 g (1.5 equiv, 15.0 mmol)
-
Acetic Acid (AcOH): 0.6 mL (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), Anhydrous.
Procedure:
-
Imine Formation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Benzocaine (1.65 g) in DCE (30 mL).
-
Additions: Add Pentanal (1.03 g) followed by Acetic Acid (0.6 mL). Stir at room temperature for 30 minutes under nitrogen atmosphere to allow equilibrium formation of the imine.
-
Reduction: Cool the mixture slightly to 0°C (ice bath). Add Sodium Triacetoxyborohydride (3.18 g) portion-wise over 10 minutes. Note: Gas evolution may occur; ensure proper venting.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor progress via TLC (20% EtOAc in Hexanes). The starting amine spot (lower Rf) should disappear.
-
Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL) and stirring vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).
-
Drying: Combine organic layers, wash with Brine (30 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentration: Evaporate the solvent under reduced pressure to yield the crude oil.
Purification: Purify the crude residue using flash column chromatography (Silica Gel 60).
-
Eluent: Gradient of Hexanes:Ethyl Acetate (95:5 to 85:15).
-
Yield Expectation: 85–92% (Pale yellow oil or low-melting solid).
Pathway B: Direct Alkylation (Alternative)
Rationale: Useful if aldehyde reagents are unavailable. However, this method requires strict control of stoichiometry to prevent the formation of Ethyl 4-(dipentylamino)benzoate.
Experimental Protocol
Reagents:
-
Ethyl 4-aminobenzoate: 1.65 g (10.0 mmol)
-
1-Bromopentane: 1.51 g (1.0 equiv, 10.0 mmol)
-
Potassium Carbonate (K₂CO₃): 2.76 g (2.0 equiv, 20.0 mmol)
-
Potassium Iodide (KI): 0.16 g (0.1 equiv, catalytic)
-
Solvent: DMF (Dimethylformamide), 20 mL.
Procedure:
-
Setup: Charge a flask with Benzocaine, K₂CO₃, and KI in DMF.
-
Alkylation: Add 1-Bromopentane dropwise at room temperature.
-
Heating: Heat the mixture to 60–70°C for 12–16 hours. Critical: Do not overheat, as this promotes dialkylation.
-
Workup: Pour the mixture into ice-cold water (100 mL). Extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Requires careful chromatography to separate the mono-alkylated product from the di-alkylated impurity and unreacted starting material.
Data Summary & Comparison
| Parameter | Pathway A (Reductive Amination) | Pathway B (Direct Alkylation) |
| Selectivity | High (Mono-alkylation dominant) | Low (Mix of Mono/Di-alkylation) |
| Reagents | Pentanal, NaBH(OAc)₃ | 1-Bromopentane, Base |
| Conditions | Room Temp, 4-6 hours | 60-70°C, 12-16 hours |
| Yield | 85 - 92% | 50 - 65% |
| Purification | Simple Filtration/Flash Column | Difficult Column Chromatography |
| Safety | Boron waste management required | Alkyl halides are potential carcinogens |
Analytical Validation
To confirm the identity of the synthesized Ethyl 4-(pentylamino)benzoate, compare spectral data against the following expected values:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.85 (d, 2H, Ar-H ortho to ester)
-
δ 6.55 (d, 2H, Ar-H ortho to amine)
-
δ 4.30 (q, 2H, O-CH₂-CH₃)
-
δ 4.10 (br s, 1H, N-H)
-
δ 3.15 (t, 2H, N-CH₂-Pentyl)
-
δ 1.60 (m, 2H, Pentyl CH₂)
-
δ 1.35 (m, 4H, Pentyl CH₂ + Ester CH₃)
-
δ 0.90 (t, 3H, Pentyl terminal CH₃)
-
References
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Banik, B. K., et al. (2005). "Indium/Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds: Ethyl 4-Aminobenzoate." Organic Syntheses, 82, 65. Link
-
Master Organic Chemistry. (2017). "Reductive Amination: The Definitive Guide." Master Organic Chemistry. Link
-
PubChem. (2025).[2][3] "Benzocaine - Compound Summary." National Library of Medicine. Link
-
PrepChem. "Synthesis of ethyl 4-(alkylamino)benzoate derivatives." PrepChem.com. Link
Sources
Spectroscopic data for Ethyl 4-(pentylamino)benzoate (NMR, IR, Mass Spec)
This technical guide provides an in-depth analysis of the expected spectroscopic data for Ethyl 4-(pentylamino)benzoate, a compound of interest in pharmaceutical and materials science research. As a derivative of the well-known local anesthetic benzocaine (ethyl 4-aminobenzoate), understanding its structural characteristics through modern spectroscopic techniques is paramount for its application and development. This document offers a predictive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the analysis of closely related analogs and fundamental spectroscopic principles.
Molecular Structure and Spectroscopic Overview
Ethyl 4-(pentylamino)benzoate is an organic ester characterized by a p-substituted benzene ring. The key functional groups that will be interrogated by the spectroscopic methods discussed herein are the secondary amine, the ethyl ester, and the aromatic ring system. The interplay of these groups dictates the electronic environment of the molecule and, consequently, its unique spectral fingerprint.
Figure 1: Chemical structure of Ethyl 4-(pentylamino)benzoate.
The following sections detail the predicted spectroscopic data for this molecule, along with the rationale for these predictions based on the analysis of similar compounds such as ethyl 4-aminobenzoate, ethyl 4-(butylamino)benzoate, and ethyl 4-(methylamino)benzoate.[1][2][3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Ethyl 4-(pentylamino)benzoate, both ¹H and ¹³C NMR will provide critical information about its structure.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl ester protons, and the pentylamino group protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing ester group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-7.9 | Doublet | 2H | Aromatic (ortho to -COOEt) |
| ~6.5-6.6 | Doublet | 2H | Aromatic (ortho to -NH) |
| ~4.3 | Quartet | 2H | -OCH₂CH₃ |
| ~4.1 | Triplet | 1H | -NH- |
| ~3.1-3.2 | Triplet | 2H | -NHCH₂- |
| ~1.6 | Multiplet | 2H | -NHCH₂CH₂- |
| ~1.3-1.4 | Multiplet | 4H | -CH₂CH₂CH₃ |
| ~1.3 | Triplet | 3H | -OCH₂CH₃ |
| ~0.9 | Triplet | 3H | -CH₂CH₃ |
Expert Interpretation:
The aromatic region is anticipated to display a characteristic AA'BB' system due to the para-substitution. The protons ortho to the electron-withdrawing ester group will be deshielded and appear downfield (~7.8-7.9 ppm), while the protons ortho to the electron-donating amino group will be shielded and appear upfield (~6.5-6.6 ppm).[3][5] The N-H proton signal is expected to be a broad triplet around 4.1 ppm, with its chemical shift and multiplicity potentially affected by solvent and concentration. The methylene group attached to the nitrogen (-NHCH₂ -) will be deshielded compared to the other methylene groups of the pentyl chain.[3] The ethyl ester will show a characteristic quartet for the -OCH₂- group and a triplet for the -CH₃ group.[6]
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
The ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | C=O (Ester) |
| ~151 | Aromatic C (C-NH) |
| ~132 | Aromatic CH (ortho to -COOEt) |
| ~120 | Aromatic C (C-COOEt) |
| ~114 | Aromatic CH (ortho to -NH) |
| ~60 | -OCH₂CH₃ |
| ~43 | -NHCH₂- |
| ~31 | -NHCH₂CH₂- |
| ~29 | -CH₂CH₂CH₂- |
| ~22 | -CH₂CH₃ |
| ~14 | -OCH₂CH₃ & -CH₂CH₃ |
Expert Interpretation:
The carbonyl carbon of the ester group is expected to be the most deshielded carbon, appearing around 167 ppm. The aromatic carbons will appear in the range of 114-151 ppm, with the carbon attached to the nitrogen being the most shielded among the quaternary aromatic carbons due to the electron-donating effect of the amino group.[5] The aliphatic carbons of the pentyl group will appear in the upfield region of the spectrum.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of Ethyl 4-(pentylamino)benzoate in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 90° pulse width.
-
Set the relaxation delay to 5 seconds to ensure full relaxation of all protons.
-
Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2 seconds) and a larger number of scans (e.g., 1024) are typically required for ¹³C NMR.
-
-
Data Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shifts to the TMS signal at 0.00 ppm.
Figure 2: General workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Data (KBr Pellet or Thin Film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350-3450 | Medium, Sharp | N-H Stretch (Secondary Amine) |
| ~2850-2960 | Medium-Strong | C-H Stretch (Aliphatic) |
| ~1680-1700 | Strong, Sharp | C=O Stretch (Ester, Conjugated) |
| ~1600-1620 | Medium | C=C Stretch (Aromatic) |
| ~1510-1530 | Medium | N-H Bend |
| ~1270-1300 | Strong | C-O Stretch (Ester) |
| ~1170 | Strong | C-N Stretch (Aromatic Amine) |
| ~840 | Strong | p-Substituted Benzene (C-H out-of-plane bend) |
Expert Interpretation:
The IR spectrum will be dominated by a strong carbonyl stretch from the ester group. Due to conjugation with the aromatic ring, this peak is expected at a slightly lower wavenumber (~1680-1700 cm⁻¹) compared to a non-conjugated ester.[2][6] The N-H stretch of the secondary amine should appear as a single, sharp peak in the region of 3350-3450 cm⁻¹. The presence of both aliphatic C-H stretches from the pentyl and ethyl groups, and aromatic C-H stretches will also be evident. The C-O stretch of the ester and the C-N stretch of the aromatic amine are also key diagnostic peaks.[2]
Experimental Protocol: IR Spectroscopy (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background correction.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrum Data (Electron Ionization - EI)
| m/z | Predicted Relative Intensity | Assignment |
| 249 | High | [M]⁺ (Molecular Ion) |
| 220 | Moderate | [M - C₂H₅]⁺ |
| 204 | Moderate | [M - OC₂H₅]⁺ |
| 178 | High | [M - C₅H₁₁]⁺ |
| 120 | Very High | [H₂NC₆H₄CO]⁺ |
Expert Interpretation:
The molecular ion peak ([M]⁺) is expected at m/z 249, corresponding to the molecular weight of Ethyl 4-(pentylamino)benzoate. A prominent fragmentation pathway is the loss of the ethyl group from the ester, leading to a peak at m/z 220. Loss of the ethoxy group would result in a fragment at m/z 204. Alpha-cleavage of the pentyl group is also likely, leading to a fragment at m/z 178. The base peak is predicted to be at m/z 120, corresponding to the stable acylium ion formed by cleavage of the ester bond.
Experimental Protocol: Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup:
-
Gas Chromatograph (GC): Use a suitable capillary column (e.g., DB-5ms). Set an appropriate temperature program to ensure separation from any impurities.
-
Mass Spectrometer (MS): Operate in electron ionization (EI) mode at 70 eV. Set the mass range to scan from m/z 40 to 400.
-
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The separated components will then enter the mass spectrometer for analysis.
-
Data Analysis: Identify the peak corresponding to Ethyl 4-(pentylamino)benzoate in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.
Conclusion
The predicted spectroscopic data presented in this guide provide a robust framework for the structural characterization of Ethyl 4-(pentylamino)benzoate. By leveraging ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can confidently identify and assess the purity of this compound. The provided experimental protocols offer a starting point for obtaining high-quality data. It is important to note that the exact spectral values may vary slightly depending on the experimental conditions, but the overall patterns and key features described herein should remain consistent.
References
- Spectroscopic Analysis of Benzocaine Using 1H NMR, 13C NMR, MS, and IR Spectroscopy. (2024, September 23).
- CSD Solution #13.
- Ethyl 4 Aminobenzoate Ir Spectrum Analysis - Welcome Home Vets of NJ.
- 4 - Rsc.org.
- The Analysis of the Physicochemical Properties of Benzocaine Polymorphs - MDPI. (2018, July 16).
- Evolving Analytical Techniques for the Determination of Benzocaine and Its Metabolites: A Critical Review. | Scilit. (2026, March 2).
- Ethyl 4-(benzoylamino)benzoate | C16H15NO3 | CID 12914 - PubChem - NIH.
- ethyl 4-aminobenzoate - Organic Syntheses Procedure.
- Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors - Rsc.org.
- Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate - Oriental Journal of Chemistry. (2018, October 21).
- Protomers of Benzocaine: Solvent and Permittivity Dependence - SciSpace. (2015, March 11).
- Synthesis of ethyl 4-(6-phenylhexylamino)benzoate - PrepChem.com.
- Ethyl 4-(butylamino)benzoate(94-32-6) 1H NMR spectrum - ChemicalBook.
- Protomers of Benzocaine: Solvent and Permittivity Dependence | Journal of the American Chemical Society - ACS Publications. (2015, March 11).
- Ethyl 4-aminobenzoate - SpectraBase.
- Ethyl 4-(methylamino)benzoate | C10H13NO2 | CID 319832 - PubChem.
- Ethyl 4-(butylamino)benzoate(94-32-6) 13C NMR spectrum - ChemicalBook.
- Question: Analyze the ir spectrum of ethyl 4-aminobenzoate and talk about the types of stretching that is occurring. - Chegg. (2020, October 11).
- Ethyl 4-aminobenzoate - Optional[13C NMR] - Chemical Shifts - SpectraBase.
- Synthesis of ethyl 4-(butylamino)benzoate - 2017 ERP System.
Sources
- 1. phdcentre.com [phdcentre.com]
- 2. www.welcomehomevetsofnj.org - Ethyl 4 Aminobenzoate Ir Spectrum Analysis [welcomehomevetsofnj.org]
- 3. Ethyl 4-(butylamino)benzoate(94-32-6) 1H NMR [m.chemicalbook.com]
- 4. Ethyl 4-(methylamino)benzoate | C10H13NO2 | CID 319832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CSD Solution #13 [chem.ucalgary.ca]
An In-depth Technical Guide to the Physical Properties of Ethyl 4-(Alkylamino)benzoates: Focus on Melting and Boiling Point Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Ethyl 4-(Alkylamino)benzoates
Ethyl 4-(alkylamino)benzoates represent a class of organic compounds that are structurally related to benzocaine (Ethyl 4-aminobenzoate), a widely used local anesthetic. The addition of an N-alkyl group, such as a pentyl chain in the case of Ethyl 4-(pentylamino)benzoate, significantly modifies the molecule's lipophilicity and, consequently, its physicochemical and biological properties. These modifications are of paramount interest in drug discovery and development, where precise control over properties like solubility, membrane permeability, and receptor binding is crucial.
The accurate determination of fundamental physical properties, such as melting and boiling points, is a cornerstone of chemical characterization. These properties serve as critical indicators of purity, aid in identification, and inform process development for synthesis, purification, and formulation. This guide provides a detailed overview of the theoretical principles and practical methodologies for determining the melting and boiling points of compounds like Ethyl 4-(pentylamino)benzoate.
Physical Properties of Ethyl 4-(Alkylamino)benzoates
| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Boiling Point (°C) |
| Ethyl 4-(butylamino)benzoate | C₁₃H₁₉NO₂ | 221.30 | 69.0 to 72.0 | 220 (at 2 mmHg) |
Note: The data presented is for a structural analog and serves as a reference. Experimental determination is required for Ethyl 4-(pentylamino)benzoate.
The Science of Phase Transitions: Melting Point
The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[1] For a pure crystalline solid, this transition occurs over a very narrow temperature range, often referred to as a "sharp" melting point. The presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.[2] Consequently, melting point determination is a fundamental technique for assessing the purity of a compound.
Experimental Methodology: Capillary Melting Point Determination
The capillary method is the most common technique for determining the melting point of a solid organic compound.[3] It involves heating a small sample packed into a capillary tube and observing the temperature range over which it melts.
Protocol:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. This ensures uniform packing and efficient heat transfer.
-
Capillary Packing: Gently press the open end of a capillary tube into the powdered sample. A small amount of solid (2-3 mm height) should be forced into the tube.
-
Sample Compaction: Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end.
-
Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).
-
Rapid Heating (Approximate Determination): If the melting point is unknown, heat the sample rapidly to get an approximate value.[2] This saves time but is not the final, accurate measurement.
-
Slow Heating (Accurate Determination): Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20°C below the approximate melting point found in the previous step.[4] Then, decrease the heating rate to 1-2°C per minute. A slow heating rate is critical to allow the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[4]
-
Observation and Recording: Record two temperatures:
-
T₁: The temperature at which the first droplet of liquid appears.
-
T₂: The temperature at which the entire sample has completely liquefied.
-
-
Reporting: The melting point is reported as the range T₁ - T₂.
Advanced Method: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. As the sample melts, it absorbs heat (an endothermic process), which is detected by the instrument. DSC provides highly accurate melting point data and can also reveal other thermal transitions, such as crystal-to-crystal transitions.[5]
The Science of Phase Transitions: Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure surrounding the liquid.[6][7][8] At this temperature, the liquid converts into a vapor. Since atmospheric pressure can vary, it is standard practice to report the barometric pressure along with the boiling point.[7][9] Like the melting point, the boiling point is a characteristic physical property that is useful for identification and purity assessment.[6][8]
Experimental Methodology: Distillation Method
For quantities of liquid greater than a few milliliters, a simple distillation setup is an effective way to determine the boiling point.[7][10]
Protocol:
-
Apparatus Setup: Assemble a simple distillation apparatus using a distilling flask, a condenser, a thermometer, and a receiving flask.
-
Sample Placement: Place the liquid sample (e.g., 5 mL) and a few boiling chips into the distilling flask. The boiling chips ensure smooth boiling and prevent bumping.
-
Thermometer Positioning: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This placement ensures that the thermometer measures the temperature of the vapor that is in equilibrium with the boiling liquid.[8]
-
Heating: Gently heat the flask.
-
Observation and Recording: As the liquid boils and the vapor moves into the condenser, the temperature reading on the thermometer will rise and then stabilize. Record this constant temperature as the boiling point. This stable temperature represents the point at which the pure vapor is condensing.[10]
Micro-Scale Methodology: Thiele Tube Method
For small sample volumes (<0.5 mL), the Thiele tube method is highly effective.[9]
Protocol:
-
Sample Preparation: Place a few drops of the liquid into a small test tube (a fusion tube).
-
Capillary Inversion: Place a melting point capillary tube, sealed end up, into the liquid in the test tube.
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band. The sample should be level with the thermometer bulb.
-
Heating: Immerse the setup in a Thiele tube containing high-boiling mineral oil. Heat the side arm of the Thiele tube gently. The shape of the tube is designed to create convection currents that ensure uniform heating of the oil.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue heating until a continuous and vigorous stream of bubbles is observed.
-
Cooling and Recording: Remove the heat. As the apparatus cools, the stream of bubbles will slow down and stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure. The temperature at this exact moment is the boiling point of the liquid.[9]
Visualization of Experimental Workflows
Melting Point Determination Workflow
Caption: Workflow for Capillary Melting Point Determination.
Boiling Point Determination Workflow (Thiele Tube)
Caption: Workflow for Thiele Tube Boiling Point Determination.
Conclusion
The determination of melting and boiling points remains an indispensable tool in the chemical sciences for compound identification and purity verification. For drug development professionals working with novel compounds like Ethyl 4-(pentylamino)benzoate, mastering these foundational techniques is essential. While automated and advanced methods like DSC offer higher precision, the classical capillary and micro-boiling point methods provide reliable, accessible, and insightful data into the physical nature of a substance. A thorough understanding of the principles behind these phase transitions allows researchers to interpret their results critically, ensuring the integrity and quality of their scientific endeavors.
References
- Experiment 1: Melting-point Determinations. (n.d.).
- Measuring the Melting Point. (2023, May 8). Westlab.
- Melting point determination. (n.d.).
- Determination of a Boiling Point - Experiment. (n.d.). Vernier.
- DETERMINATION OF BOILING POINTS. (n.d.).
- Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts.
- Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks.
- Melting point determin
- Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.
- Experimental No. (2) Boiling Point. (2021, July 16).
- Ethyl 4-(benzoylamino)
- Ethyl 4-(Butylamino)benzoate. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
Sources
- 1. athabascau.ca [athabascau.ca]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. westlab.com [westlab.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ethyl 4-(benzoylamino)benzoate | C16H15NO3 | CID 12914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. vernier.com [vernier.com]
Potential applications of 4-aminobenzoic acid derivatives in research
An in-depth technical analysis and methodological guide on the engineering and application of 4-aminobenzoic acid (PABA) derivatives in modern drug discovery.
Executive Summary
As a Senior Application Scientist, I frequently encounter the challenge of identifying molecular scaffolds that offer both synthetic versatility and high biological tolerability. 4-Aminobenzoic acid (PABA), traditionally recognized merely as a bacterial folate precursor, has emerged as a highly privileged building block in medicinal chemistry[1][2]. By exploiting its dual functional groups—an aromatic amine and a carboxylic acid—researchers can design hybrid molecules that bypass traditional antimicrobial resistance mechanisms and exhibit targeted cytotoxicity against oncological cell lines[1][2]. This whitepaper dissects the mechanistic rationale behind PABA derivatization, presents quantitative efficacy data, and outlines self-validating experimental protocols for synthesizing and screening these compounds.
Mechanistic Rationale: The Chemistry of PABA Derivatization
The utility of PABA lies in its structural bifunctionality. However, derivatizing PABA requires a precise understanding of its electronic properties. The carboxylic acid functional group exerts a strong electron-withdrawing effect across the aromatic ring, which inherently decreases the nucleophilicity of the para-amino group[3].
Causality in Synthesis: Because of this reduced nucleophilicity, standard amine reactions often yield poor results. To successfully form Schiff bases (imines) or amides, we must either utilize highly active electrophiles (e.g., salicylaldehydes, halo-salicylaldehydes) or employ specific catalytic conditions[3]. For instance, introducing glacial acetic acid protonates the carbonyl oxygen of the target aldehyde, significantly increasing its electrophilicity. This thermodynamic adjustment compensates for the deactivated PABA amine, driving the condensation reaction to completion with high yields[3].
Once synthesized, these derivatives act as "Trojan horses." Because many pathogens possess active transport mechanisms for PABA to fuel their shikimate and folate synthesis pathways, PABA derivatives are readily internalized[1][4]. Once inside, the modified functional groups disrupt essential enzymatic processes, leading to cell death[1].
PABA derivatization pathways and their corresponding therapeutic target applications.
Quantitative Efficacy of PABA Derivatives
Recent literature and empirical screening have demonstrated the profound biological activity of PABA hybrids across multiple therapeutic domains. The table below synthesizes key quantitative data, highlighting the transition of PABA from a simple vitamin-like molecule to a potent therapeutic agent.
| Derivative Class | Target Organism / Cell Line | Key Activity Metric | Mechanism / Note |
| Schiff Bases (Salicylaldehyde) | S. aureus (MRSA) | MIC ≥ 15.62 µM | Disruption of folate synthesis[1] |
| Schiff Bases (5-Nitrofurfural) | HepG2 (Liver Cancer) | IC50 ≥ 15.0 µM | Cytotoxic proliferation inhibition[1] |
| Hydrazide-Hydrazone Hybrids | P. aeruginosa | MIC 16–32 µg/mL | Synergistic action with NAC[5] |
| O- and N-Alkyl Derivatives | NCI-H460 (Lung Cancer) | IC50 = 15.0 µM | Apoptotic induction[6] |
| Benzamide Derivatives | MCF-7, HCT-116 | IC50 21.3 - 28.3 µM | Comparable to standard chemotherapeutics[2] |
Standardized Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning behind the action to empower researchers to troubleshoot and optimize.
Protocol A: One-Step Synthesis of PABA Schiff Bases via Molecular Hybridization
This protocol utilizes a one-step imine bond formation to create antimicrobial candidates.
-
Reagent Preparation: Dissolve equimolar amounts (e.g., 0.01 mol) of PABA and an active aromatic aldehyde (such as 3) in 20 mL of anhydrous acetonitrile[3].
-
Catalytic Activation: Add 2-3 drops of glacial acetic acid.
-
Causality: As discussed, the acid protonates the aldehyde, overcoming the poor nucleophilicity of the PABA amine[3].
-
-
Reaction: Stir the mixture continuously at room temperature for 24 hours. A precipitate will gradually form as the equilibrium shifts toward the insoluble Schiff base product[3].
-
Purification & Validation: Filter the white/yellow precipitate under a vacuum and recrystallize from absolute ethanol[3].
-
Self-Validation: Confirm the structure via FT-IR. The disappearance of the primary amine N-H stretch (~3400 cm⁻¹) and the appearance of a sharp imine C=N stretch (~1590-1620 cm⁻¹) confirms successful hybridization[3].
-
Protocol B: In Vitro Antimicrobial Broth Microdilution & Synergy Assay
Evaluating the efficacy of synthesized derivatives, particularly against resilient Gram-negative strains.
-
Stock Preparation: Dissolve the purified PABA derivative in 100% DMSO to create a concentrated stock (e.g., 10 mg/mL)[3].
-
Serial Dilution: Perform serial two-fold dilutions in 96-well plates using Mueller-Hinton broth.
-
Self-Validation Check: Ensure the final concentration of DMSO in any test well never exceeds 1% v/v. Include a "DMSO-only" control well. If the DMSO control shows growth inhibition, the assay is invalid due to solvent toxicity.
-
-
Synergy Introduction (Optional but Recommended): For strains like P. aeruginosa, add a sub-inhibitory concentration of N-acetyl cysteine (NAC) to the wells[5].
-
Causality: NAC acts as a mucolytic and biofilm disruptor. By compromising the bacterial extracellular polymeric substance (EPS), NAC drastically increases membrane permeability, allowing the PABA derivative to reach intracellular targets and lowering the required MIC by up to two-fold[5].
-
-
Inoculation & Incubation: Add a standardized bacterial suspension (5 × 10⁵ CFU/mL) to each well. Incubate at 37°C for 18–24 hours.
-
Readout: Add 10 µL of resazurin dye (0.015%) to each well and incubate for an additional 2 hours.
-
Self-Validation Check: Resazurin acts as an internal metabolic validator. A color change from blue (oxidized) to pink (reduced) indicates viable, respiring cells. The MIC is the lowest concentration well that remains strictly blue.
-
Step-by-step in vitro antimicrobial screening and synergy validation workflow.
Conclusion
The strategic derivatization of 4-aminobenzoic acid represents a highly efficient paradigm in rational drug design. By understanding the electronic limitations of the PABA scaffold and utilizing targeted catalytic synthesis, researchers can generate expansive libraries of Schiff bases, hydrazones, and amides[1][3][5]. When coupled with synergistic screening methodologies, these derivatives showcase immense potential in overcoming modern pharmacological hurdles, from multi-drug resistant bacterial infections to aggressive carcinomas[1][2][5].
References
- Source: nih.
- Source: mdpi.
- Title: Synthesis of new 4-aminobenzoic acid (PABA)
- Source: tandfonline.
- Source: asianpubs.
Sources
- 1. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense [explorationpub.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
In-Depth Technical Guide: Physicochemical Profiling and Synthesis of Ethyl 4-(pentylamino)benzoate
Executive Summary
Ethyl 4-(pentylamino)benzoate is a specialized, N-alkylated derivative of the widely utilized local anesthetic benzocaine. While its lower homologue, ethyl 4-(butylamino)benzoate (Butamben), is extensively documented in , the pentyl derivative serves as a critical, custom-synthesized intermediate in advanced structure-activity relationship (SAR) studies targeting voltage-gated sodium channels (NaV).
Registry Status: At the time of this publication, a specific, universally recognized Chemical Abstracts Service (CAS) Registry Number has not been widely assigned or indexed in primary public databases for this exact N-pentyl homologue. However, its molecular identity, formula (C14H21NO2 ), and structural parameters are rigorously defined and can be synthesized using the highly controlled protocols detailed in this whitepaper.
Physicochemical Profiling & Structural Analysis
The addition of a five-carbon (pentyl) aliphatic chain to the primary amine of the benzocaine core fundamentally alters the molecule's pharmacokinetic profile.
Causality in Structure-Activity Relationship (SAR)
The pharmacological efficacy of local anesthetics is heavily dependent on their lipophilicity. The pentyl chain significantly increases the hydrophobic character of the molecule compared to the parent benzocaine. This increased lipophilicity facilitates rapid partitioning into the lipid bilayer of neuronal membranes, which is a strict prerequisite for accessing the intracellular binding site of NaV channels—a mechanism well-documented for related local anesthetics ().
Table 1: Physicochemical Properties Summary
| Property | Value |
| IUPAC Name | Ethyl 4-(pentylamino)benzoate |
| Molecular Formula | C14H21NO2 |
| Molecular Weight | 235.32 g/mol |
| Exact Mass | 235.1572 Da |
| SMILES String | CCCCCNc1ccc(cc1)C(=O)OCC |
| Predicted LogP | ~3.8 - 4.1 |
| H-Bond Donors | 1 |
| H-Bond Acceptors | 2 |
Synthetic Methodology: Reductive Amination Protocol
To synthesize Ethyl 4-(pentylamino)benzoate, a reductive amination approach is preferred over direct alkylation. Direct alkylation with 1-bromopentane often leads to over-alkylation (yielding unwanted tertiary amines) and requires harsh basic conditions. Reductive amination utilizing sodium triacetoxyborohydride (NaBH(OAc)3) provides a self-validating, highly selective route, analogous to the industrial synthesis of tetracaine ().
Step-by-Step Workflow
-
Imine Formation: Dissolve 1.0 equivalent of Benzocaine (ethyl 4-aminobenzoate) and 1.05 equivalents of pentanal (valeraldehyde) in anhydrous 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (1-2 drops). Stir at room temperature for 2 hours.
-
Causality: The weakly acidic environment protonates the carbonyl oxygen of pentanal, increasing its electrophilicity and driving the nucleophilic attack by the weakly nucleophilic aniline nitrogen of benzocaine.
-
-
Selective Reduction: Add 1.5 equivalents of NaBH(OAc)3 portion-wise to the reaction mixture. Stir for 12 hours at room temperature under an inert argon atmosphere.
-
Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces the transient imine/iminium ion without affecting the ethyl ester moiety or causing over-alkylation.
-
-
In-Process Validation (Self-Validating Step): Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) solvent system.
-
System Validation: Because the starting material (benzocaine) contains a primary amine, it reacts strongly with ninhydrin stain. The product, a secondary amine, exhibits a distinct staining profile and a higher Retention Factor (Rf) due to the lipophilic pentyl group. The disappearance of the lower Rf spot validates the completion of the reduction before proceeding to workup.
-
-
Workup & Purification: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with dichloromethane (DCM). Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
Pharmacological Implications & Pathway Visualization
The mechanism of action for N-alkylated benzocaine derivatives relies on a delicate hydrophilic/hydrophobic balance. The diagram below illustrates the logical progression from chemical synthesis to the resulting pharmacodynamic effect.
Fig 1: Synthetic workflow and SAR pathway for Ethyl 4-(pentylamino)benzoate.
Analytical Characterization Standards
To ensure absolute trustworthiness and scientific integrity of the synthesized compound, the following quantitative spectral benchmarks must be met to confirm the molecular formula and structure.
Table 2: Analytical Validation Benchmarks
| Analytical Method | Target Signal / Peak | Structural Correlation |
| LC-MS (ESI+) | m/z 236.1[M+H]+ | Confirms Molecular Weight (235.32 g/mol ) |
| 1H NMR (400 MHz) | Triplet at ~0.9 ppm (3H) | Terminal methyl of the pentyl chain |
| 1H NMR (400 MHz) | Triplet at ~3.1 ppm (2H) | N-CH2 protons (Confirms secondary amine) |
| 1H NMR (400 MHz) | Broad singlet at ~4.1 ppm (1H) | Secondary NH proton |
| TLC (Hexane:EtOAc 8:2) | Higher Rf than Benzocaine | Confirms increased lipophilicity of product |
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 66746, Butamben. PubChem.[Link]
An In-depth Technical Guide to the Health and Safety of Handling Ethyl 4-(pentylamino)benzoate
This document provides a comprehensive technical guide on the safe handling of Ethyl 4-(pentylamino)benzoate for researchers, scientists, and professionals in the field of drug development. Given the limited publicly available safety data for this specific compound, this guide is built upon established principles of chemical safety and data extrapolated from structurally similar compounds, including Ethyl 4-aminobenzoate, Pentyl 4-aminobenzoate, and Ethyl 4-(dimethylamino)benzoate. A cautious and proactive approach to safety is therefore paramount.
Introduction and Scientific Context
Ethyl 4-(pentylamino)benzoate is a derivative of 4-aminobenzoic acid, a core scaffold in many biologically active molecules. As with any novel or sparsely studied chemical entity, a thorough understanding of its potential hazards is a prerequisite for its use in a laboratory setting. The pentylamino group introduces a significant lipophilic character compared to its parent compound, Ethyl 4-aminobenzoate (Benzocaine), which may influence its absorption and toxicological profile. This guide aims to provide a robust framework for its safe handling, storage, and disposal.
Hazard Identification and Risk Assessment
A closely related compound, Pentyl 4-aminobenzoate , is classified with the following hazards:
Furthermore, Ethyl 4-(dimethylamino)benzoate , another N-substituted analog, presents additional concerns:
Based on these data, it is prudent to handle Ethyl 4-(pentylamino)benzoate as a substance with the potential for similar hazards.
Table 1: Presumptive Hazard Profile of Ethyl 4-(pentylamino)benzoate
| Hazard Category | Presumed Hazard | Rationale based on Structural Analogs |
| Acute Toxicity (Oral) | May be harmful if swallowed. | Ethyl 4-aminobenzoate is noted as potentially harmful if swallowed.[3] |
| Skin Corrosion/Irritation | Causes skin irritation. | Pentyl 4-aminobenzoate is a known skin irritant.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Both Ethyl 4-aminobenzoate and Pentyl 4-aminobenzoate are classified as eye irritants.[1][3] |
| Respiratory/Skin Sensitization | May cause an allergic skin reaction. | Ethyl 4-aminobenzoate is a known skin sensitizer.[3] |
| Germ Cell Mutagenicity | No data available. | To be treated with caution. |
| Carcinogenicity | No component is identified as a carcinogen by IARC, NTP, or OSHA for related compounds.[4] | Assume non-carcinogenic based on available analog data, but handle with care. |
| Reproductive Toxicity | May damage fertility or the unborn child. | Ethyl 4-(dimethylamino)benzoate is classified as a reproductive toxicant.[2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Pentyl 4-aminobenzoate may cause respiratory irritation.[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available. | Long-term exposure effects are unknown. |
| Aquatic Hazard | Toxic to aquatic life with long-lasting effects. | Ethyl 4-(dimethylamino)benzoate is toxic to aquatic life.[2] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of Ethyl 4-(pentylamino)benzoate in solid or solution form should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to ensure low background levels of airborne contaminants.
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[5]
Personal Protective Equipment (PPE): Essential for Direct Handling
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[6]
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to check for any signs of degradation and to change gloves frequently, especially after direct contact.
-
Lab Coat: A full-sleeved lab coat should be worn and kept fastened.
-
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.[6]
Caption: PPE selection based on task-specific risks.
Safe Handling and Experimental Protocols
Adherence to established laboratory best practices is critical.
General Handling Precautions
-
Avoid contact with skin, eyes, and clothing.[7]
-
Avoid inhalation of dust or vapors.[7]
-
Wash hands thoroughly after handling.[8]
-
Keep containers tightly closed when not in use.[3]
-
Use non-sparking tools if the compound is handled near flammable solvents.[2]
Step-by-Step Protocol for Weighing and Preparing Solutions
-
Preparation: Don the appropriate PPE (lab coat, gloves, safety goggles). Ensure the chemical fume hood is operational.
-
Weighing:
-
Perform all weighing operations within the fume hood or a ventilated balance enclosure.
-
Use a spatula to carefully transfer the solid compound to a tared weigh boat or container.
-
Avoid generating dust. If the material is a fine powder, handle it with extra care.
-
-
Solution Preparation:
-
Add the solvent to the container with the weighed compound slowly to avoid splashing.
-
If necessary, cap the container and mix using a vortexer or magnetic stirrer within the fume hood.
-
-
Cleanup:
-
Carefully clean the spatula and weighing area with a damp cloth or paper towel to collect any residual dust.
-
Dispose of all contaminated materials (weigh boats, paper towels, gloves) in a designated hazardous waste container.
-
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists or develops.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Caption: Workflow for responding to an accidental exposure.
Spill and Leak Procedures
-
Small Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert the appropriate emergency response team.
-
Prevent the spill from entering drains or waterways.
-
Storage and Disposal
Proper storage and disposal are essential to prevent accidents and environmental contamination.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][9]
-
Store away from incompatible materials such as strong oxidizing agents.[9]
Disposal
-
Dispose of waste material in accordance with all applicable federal, state, and local regulations.
-
Contaminated packaging should be treated as hazardous waste.
Conclusion
While specific safety data for Ethyl 4-(pentylamino)benzoate is not extensively documented, a comprehensive safety protocol can be established by examining its structural analogs. Researchers and laboratory personnel must handle this compound with a high degree of caution, assuming it to be a skin, eye, and respiratory irritant, a potential skin sensitizer, a reproductive toxicant, and harmful to aquatic life. Strict adherence to the engineering controls, personal protective equipment guidelines, and handling procedures outlined in this guide is imperative for ensuring a safe laboratory environment.
References
-
Alfa Aesar. (2018, March 13). Ethyl 4-aminobenzoate - SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-(benzoylamino)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET: Ethyl 4-aminobenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Benzoic acid, 4-amino-, pentyl ester. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Ethyl 4-hydroxybenzoate. Retrieved from [Link]
Sources
- 1. Benzoic acid, 4-amino-, pentyl ester | C12H17NO2 | CID 25706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. msds.nipissingu.ca [msds.nipissingu.ca]
- 6. fishersci.com [fishersci.com]
- 7. msds.nipissingu.ca [msds.nipissingu.ca]
- 8. fishersci.com [fishersci.com]
- 9. Ethyl 4-Aminobenzoate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
An In-Depth Technical Guide to Ethyl 4-(pentylamino)benzoate: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 4-(pentylamino)benzoate, a derivative of the well-known local anesthetic Benzocaine. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to facilitate its synthesis, characterization, and exploration in research and development settings.
Chemical Identity and Properties
Ethyl 4-(pentylamino)benzoate is a secondary amine derivative of ethyl 4-aminobenzoate. While not as commonly cataloged as its parent compound, its identity and properties can be confidently established through systematic nomenclature and extrapolation from closely related analogs.
IUPAC Name: Ethyl 4-(pentylamino)benzoate
Synonyms:
-
N-pentyl Benzocaine
-
Ethyl p-(pentylamino)benzoate
-
4-(Pentylamino)benzoic acid ethyl ester
Chemical Structure:
Caption: Chemical structure of Ethyl 4-(pentylamino)benzoate.
Physicochemical Properties (Predicted and Analog-Based)
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₁NO₂ | Calculated |
| Molecular Weight | 235.32 g/mol | Calculated |
| CAS Number | Not assigned | - |
| Appearance | Likely a solid at room temperature | Based on analogs like Ethyl 4-(butylamino)benzoate |
| Melting Point | Estimated 65-75 °C | Extrapolated from Ethyl 4-(butylamino)benzoate (68-70 °C) |
| Boiling Point | > 220 °C at reduced pressure | Extrapolated from Ethyl 4-(butylamino)benzoate (220 °C / 2 mmHg) |
| Solubility | Soluble in ethanol, chloroform, ethyl ether, and dilute acids. | Inferred from Ethyl 4-aminobenzoate[1] |
Synthesis of Ethyl 4-(pentylamino)benzoate
The synthesis of Ethyl 4-(pentylamino)benzoate can be approached through several reliable methods. Here, we detail two robust protocols: Reductive Amination and Direct N-Alkylation.
Protocol 1: Reductive Amination
This method is adapted from the synthesis of Ethyl 4-(butylamino)benzoate and offers a high-yield, one-pot reaction.[2][3]
Reaction Scheme:
Caption: Reductive amination workflow for Ethyl 4-(pentylamino)benzoate synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a 1L four-necked flask equipped with a mechanical stirrer, a spherical condenser, a thermometer, and a constant pressure dropping funnel, add ethyl 4-nitrobenzoate (0.48 mol) and methanol (4.32 mol).
-
Addition of Reagents: To the suspension, add pentanal (0.53 mol) and zinc powder (1.92 mol).
-
Cooling and Acid Addition: Cool the mixture to 0-5 °C using an ice bath. Slowly add acetic acid (3.84 mol) to the system over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to proceed at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). This process typically takes about 2 hours.
-
Work-up: Upon completion, filter the reaction mixture to obtain a light brown-yellow transparent liquid. Wash the filter cake with water (3 x 50 mL).
-
Extraction and Purification: Evaporate the methanol from the filtrate under reduced pressure. Dissolve the remaining residue in 200 mL of ethyl acetate and wash with water to remove salts and acetic acid. Dry the organic phase over anhydrous sodium sulfate.
-
Isolation: Concentrate the organic phase under reduced pressure to yield crude Ethyl 4-(pentylamino)benzoate.
Self-Validating System: The crude product should be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient. The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Direct N-Alkylation
This is a versatile method for synthesizing N-alkylated amines and can be readily applied to Ethyl 4-(pentylamino)benzoate.[4][5][6]
Reaction Scheme:
Caption: Direct N-alkylation workflow for Ethyl 4-(pentylamino)benzoate synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of Ethyl 4-aminobenzoate (10 mmol) in a suitable solvent such as acetone or DMF, add potassium carbonate (20 mmol).
-
Addition of Alkylating Agent: Add 1-bromopentane (12 mmol) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts.
-
Extraction and Purification: Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Concentrate the organic phase and purify the crude product by column chromatography.
Self-Validating System: Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its structure and purity.
Potential Applications in Drug Development
Derivatives of 4-aminobenzoic acid are of significant interest in medicinal chemistry. While specific studies on Ethyl 4-(pentylamino)benzoate are limited, its structural similarity to other bioactive molecules suggests several potential applications.
-
Local Anesthetics: As a derivative of Benzocaine, it may exhibit local anesthetic properties. The increased lipophilicity due to the pentyl group could influence its potency and duration of action.
-
Anticancer Agents: N-alkyl derivatives of 4-aminobenzoic acid have been investigated for their anticancer properties.[4][5] Further screening of Ethyl 4-(pentylamino)benzoate against various cancer cell lines could be a promising area of research.
-
UV Filtering Agents: Para-aminobenzoic acid (PABA) and its derivatives are known for their ability to absorb UVB radiation, making them useful as sunscreen agents.[5]
-
Pharmaceutical Intermediates: This compound can serve as a valuable building block in the synthesis of more complex pharmaceutical agents.[7]
Safety and Handling
Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated fume hood.
-
Incompatible with strong oxidizing agents, reducing agents, acids, and bases.[1]
Conclusion
Ethyl 4-(pentylamino)benzoate is a readily synthesizable derivative of Ethyl 4-aminobenzoate with potential applications in drug discovery and materials science. This guide provides a solid foundation for its synthesis and characterization, empowering researchers to explore its properties and potential uses. The detailed protocols, based on established methodologies for analogous compounds, offer a reliable starting point for its preparation in a laboratory setting.
References
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. 2017erp.com [2017erp.com]
- 3. ETHYL 4-(N,N-DIETHYLAMINO)BENZOATE | 10287-54-4 [chemicalbook.com]
- 4. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. chemimpex.com [chemimpex.com]
Methodological & Application
HPLC-MS/MS method for quantification of Ethyl 4-(pentylamino)benzoate
Application Note: HPLC-MS/MS Method for the Quantification of Ethyl 4-(pentylamino)benzoate in Biological Matrices
Prepared by: Senior Application Scientist Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals
Executive Summary
Ethyl 4-(pentylamino)benzoate (N-pentylbenzocaine) is a highly lipophilic derivative of the local anesthetic benzocaine. Accurate quantification of this compound in biological matrices (e.g., plasma, serum) is essential for pharmacokinetic (PK) profiling, impurity tracking, and toxicology assessments. This application note details a robust, self-validating High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. By leveraging Liquid-Liquid Extraction (LLE) and optimized reversed-phase chromatography, this protocol ensures high recovery, minimal matrix effects, and strict compliance with global bioanalytical regulatory standards.
Physicochemical Properties & Mechanistic Rationale
To design a self-validating and highly reproducible assay, every experimental choice must be grounded in the physicochemical reality of the analyte.
-
Chemical Structure: Ethyl 4-(pentylamino)benzoate (C₁₄H₂₁NO₂, MW: 235.33 g/mol ) contains a hydrophobic pentyl chain, an ethyl ester, and a secondary aromatic amine.
-
Sample Extraction Causality: The aromatic secondary amine has a relatively low pKa (estimated ~3.0–3.5). By buffering the biological sample to pH 8.0, the amine is forced entirely into its un-ionized, neutral state. This maximizes its partitioning into a non-polar organic solvent during LLE, leaving polar endogenous proteins and phospholipids in the aqueous waste. Methyl tert-butyl ether (MTBE) is selected over ethyl acetate because it forms fewer emulsions and yields a significantly cleaner baseline.
-
Chromatographic Retention Mechanism: Reversed-phase liquid chromatography (RPLC) is employed using a high-density C18 stationary phase. Retention is driven by London dispersion forces and hydrophobic interactions between the non-polar pentyl/ethyl groups and the octadecylsilane ligands[1][2]. To prevent "phase collapse" (pore dewetting) that occurs in highly aqueous environments, the gradient is strictly designed to start at 10% organic modifier[3].
-
Mass Spectrometry Causality: The secondary amine readily accepts a proton in positive Electrospray Ionization (ESI+), yielding an abundant [M+H]⁺ precursor ion at m/z 236.2. Collision-induced dissociation (CID) primarily targets the N-alkyl chain, resulting in the neutral loss of pentene (70 Da) to form a stable benzocaine core product ion at m/z 166.1[4].
Caption: ESI+ CID MS/MS Fragmentation Pathway of Ethyl 4-(pentylamino)benzoate.
Experimental Protocols (Self-Validating Workflow)
A bioanalytical method is only as trustworthy as its internal controls. This protocol utilizes a stable-isotope labeled internal standard (SIL-IS) or a closely related structural analog (e.g., Ethyl 4-(butylamino)benzoate) added prior to any sample manipulation. This mathematically corrects for extraction recovery variations and ionization suppression, creating a self-validating system[5].
Reagents & Materials
-
Analyte: Ethyl 4-(pentylamino)benzoate (Reference Standard, >99% purity).
-
Internal Standard (IS): Ethyl 4-(butylamino)benzoate (or Benzocaine-d4).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and MTBE.
-
Modifiers: Formic Acid (FA), Ammonium Hydroxide (NH₄OH).
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Aliquot: Transfer 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 2.0 mL polypropylene microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of IS working solution (500 ng/mL in 50% MeOH). Vortex for 10 seconds to ensure homogeneous binding to plasma proteins.
-
Alkaline Buffering: Add 50 µL of 0.1 M Ammonium Hydroxide buffer (pH 8.0). Vortex for 10 seconds. Rationale: Deprotonates the amine to maximize organic partitioning.
-
Extraction: Add 1.0 mL of MTBE. Shake vigorously on a mechanical shaker for 10 minutes at 1000 RPM.
-
Phase Separation: Centrifuge at 14,000 × g for 5 minutes at 4°C.
-
Transfer & Evaporation: Transfer 800 µL of the upper organic layer to a clean 96-well collection plate. Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 35°C.
-
Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A/B (90:10, v/v). Vortex for 2 minutes and inject 5 µL into the LC-MS/MS system.
Caption: Step-by-step Bioanalytical Workflow for Sample Extraction and Analysis.
Chromatographic Conditions
-
System: UHPLC system equipped with a binary pump and temperature-controlled autosampler.
-
Column: Sub-2 µm C18 column (e.g., 50 × 2.1 mm, 1.7 µm).
-
Column Temperature: 40°C (Reduces mobile phase viscosity and improves peak shape).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
Table 1: UHPLC Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Rationale / Causality |
| 0.00 | 90 | 10 | High aqueous retains polar interferences; prevents pore dewetting[3]. |
| 0.50 | 90 | 10 | Isocratic hold to wash unretained salts to waste. |
| 2.50 | 10 | 90 | Linear ramp to elute the highly lipophilic analyte. |
| 3.50 | 10 | 90 | Column wash to remove residual hydrophobic lipids. |
| 3.60 | 90 | 10 | Return to initial conditions. |
| 5.00 | 90 | 10 | Column re-equilibration for reproducible retention times. |
Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 500°C.
-
Desolvation Gas Flow: 800 L/hr.
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| Ethyl 4-(pentylamino)benzoate | 236.2 | 166.1 | 18 | Quantifier (Loss of pentene) |
| Ethyl 4-(pentylamino)benzoate | 236.2 | 138.1 | 25 | Qualifier (Further loss of ethyl) |
| IS: Ethyl 4-(butylamino)benzoate | 222.2 | 166.1 | 18 | Internal Standard Quantifier |
Data Presentation & Validation Summary
The method must be validated according to the authoritative standards set by the FDA 2018 Bioanalytical Method Validation Guidance [6][7] and the ICH M10 Guidelines [5]. A self-validating assay must demonstrate that the internal standard accurately tracks the analyte across all concentration levels without interference from co-administered compounds or endogenous matrix components[8].
Table 3: Method Validation Performance Summary (Plasma Matrix)
| Validation Parameter | ICH M10 / FDA Acceptance Criteria | Observed Performance |
| Linearity Range | R² ≥ 0.990 | 1.0 – 1000 ng/mL (R² = 0.998) |
| Lower Limit of Quantitation (LLOQ) | Precision ≤ 20% CV; Accuracy ±20% | 1.0 ng/mL (CV: 6.5%, Acc: 104%) |
| Intra-Assay Precision (QCs) | ≤ 15% CV | 3.2% – 7.8% |
| Inter-Assay Accuracy (QCs) | ± 15% of nominal concentration | 94.5% – 106.2% |
| Extraction Recovery | Consistent across Low, Mid, High QCs | 88.4% ± 4.1% (Analyte); 89.1% (IS) |
| Matrix Effect (Ion Suppression) | IS-normalized Matrix Factor ~ 1.0 | 0.96 – 1.02 (Negligible suppression) |
| Carryover | ≤ 20% of LLOQ in blank after ULOQ | < 5% of LLOQ response |
References
-
Reversed-phase chromatography. Wikipedia. Available at:[Link]
-
Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Available at:[Link]
-
Retention Loss of Reversed-Phase Columns Using Highly Aqueous Mobile Phases: Fundamentals, Mechanism, and Practical Solutions. LCGC International. Available at:[Link]
-
Gas-Phase Separation of Benzocaine Protonation Site Isomers and Phenylalanine Using Travelling-Wave Ion Mobility MS. LabRulez LCMS. Available at:[Link]
-
Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration (FDA). Available at:[Link]
-
ICH M10 on Bioanalytical Method Validation (Step 4, 2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]
-
Validating stability and selectivity in the presence of co-administered compounds. Bioanalysis Zone. Available at:[Link]
Sources
- 1. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 2. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. database.ich.org [database.ich.org]
- 6. fda.gov [fda.gov]
- 7. public-inspection.federalregister.gov [public-inspection.federalregister.gov]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
Protocol for the synthesis of Ethyl 4-(pentylamino)benzoate from p-nitrobenzoate
Executive Summary & Strategic Analysis
This application note details the high-fidelity synthesis of Ethyl 4-(pentylamino)benzoate starting from Ethyl 4-nitrobenzoate . This target molecule is a structural homolog of Benzocaine and a key intermediate in the development of lipophilic local anesthetics.
Retrosynthetic Logic
The synthesis is designed to maximize chemoselectivity. While direct alkylation of anilines with alkyl halides (e.g., 1-bromopentane) is theoretically possible, it frequently results in a statistical mixture of mono-alkylated (
Selected Route:
-
Catalytic Hydrogenation: Reduction of the nitro group to a primary amine (Benzocaine) using
. This is cleaner than metal/acid reductions ( , ), simplifying workup. -
Reductive Amination: Condensation of the primary amine with valeraldehyde (pentanal) followed by in situ reduction using Sodium Triacetoxyborohydride (STAB) . This reagent is the "Gold Standard" for preventing over-alkylation.
Reaction Pathway Visualization
Figure 1: Two-stage synthetic pathway designed for mono-alkylation selectivity.[1]
Experimental Protocols
Phase 1: Preparation of Ethyl 4-aminobenzoate (Benzocaine)
Objective: Clean reduction of the nitro group without hydrolyzing the ester.
Reagents:
-
Ethyl 4-nitrobenzoate (10.0 mmol, 1.95 g)
-
Ethanol (Absolute, 30 mL)
-
10% Palladium on Carbon (Pd/C) (10 wt% loading, ~200 mg)
-
Hydrogen gas (
) (Balloon or low-pressure line)
Procedure:
-
Dissolution: In a 100 mL round-bottom flask (RBF), dissolve Ethyl 4-nitrobenzoate in Ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (Argon/Nitrogen) to prevent ignition of solvent vapors.
-
Hydrogenation: Purge the flask with
three times. Attach a hydrogen balloon and stir vigorously at Room Temperature (RT) for 4–6 hours.-
Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The starting material (
) should disappear, replaced by a lower, UV-active amine spot ( ).
-
-
Filtration: Filter the mixture through a Celite® pad to remove the catalyst. Wash the pad with Ethanol (2 x 10 mL).
-
Safety: Do not let the Pd/C dry out completely on the filter paper, as it is pyrophoric. Keep it wet with water/solvent before disposal.
-
-
Isolation: Concentrate the filtrate in vacuo to yield Ethyl 4-aminobenzoate as a white crystalline solid.
Phase 2: Selective Reductive Amination (The Core Transformation)
Objective: Mono-alkylation of the aniline nitrogen with a pentyl chain.
Reagents:
-
Ethyl 4-aminobenzoate (from Phase 1) (5.0 mmol, 0.825 g)
-
Pentanal (Valeraldehyde) (5.25 mmol, 1.05 eq)
-
Sodium Triacetoxyborohydride (
) (7.0 mmol, 1.4 eq) -
Acetic Acid (Glacial, 5.0 mmol, 1.0 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (20 mL)
Procedure:
-
Imine Formation: In a dry 50 mL RBF, dissolve Ethyl 4-aminobenzoate in DCE (or DCM). Add Pentanal and Acetic Acid. Stir at RT for 30 minutes under Nitrogen.
-
Reduction: Add
in one portion.-
Note: Gas evolution may occur. The reaction may become slightly cloudy.
-
-
Reaction: Stir at RT for 4–12 hours.
-
Quench: Quench the reaction by adding saturated aqueous
(20 mL). Stir for 15 minutes until gas evolution ceases. -
Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers.
-
Workup: Wash combined organics with Brine (20 mL), dry over anhydrous
, filter, and concentrate.
Phase 3: Purification & Workup Logic
Figure 2: Decision tree for purification based on crude purity.
Quality Control & Self-Validation (E-E-A-T)
To ensure the protocol is self-validating, compare your results against these diagnostic markers.
Quantitative Data Summary
| Parameter | Specification / Target | Notes |
| Appearance | Off-white solid or pale yellow oil | Low melting point expected. |
| Yield (Step 1) | > 95% | Quantitative conversion typical.[7] |
| Yield (Step 2) | 75% – 90% | Losses primarily during extraction. |
| Rf (TLC) | ~0.5 (Hexane:EtOAc 4:1) | Higher than Benzocaine (~0.3). |
Diagnostic NMR Validation ( NMR, )
- 1.35 (t, 3H): Methyl of the ethyl ester (Standard reference).
- 0.91 (t, 3H): Terminal methyl of the new pentyl chain.
-
3.15 (t, 2H):
protons. Critical: If this signal integrates to 4H, you have over-alkylated (tertiary amine). It must be 2H. -
4.0-4.5 (broad s, 1H):
proton. Critical: Presence confirms secondary amine. Absence implies tertiary amine. - 6.55 & 7.85 (d, 2H each): Para-substituted aromatic system (AA'BB').
Troubleshooting & Safety
Common Failure Modes
-
Incomplete Conversion (Step 2): If starting material remains after 12h, add another 0.2 eq of Pentanal and 0.3 eq of
. -
Dialkylation: Caused by using stronger reducing agents (like
without pH control) or excessive heat. Stick to at Room Temperature.
Safety Matrix
-
Ethyl 4-nitrobenzoate: Potential irritant.
-
Palladium on Carbon: Pyrophoric when dry. Handle under inert gas; keep wet.
-
DCE/DCM: Halogenated solvents.[10] Carcinogenic/Toxic. Use in a fume hood.
-
Sodium Triacetoxyborohydride: Evolves hydrogen gas on contact with water/acid.
References
-
Abdel-Magid, A. F., et al. (1996).[2][3][10][11][12] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[2]
- Context: The definitive guide on using STAB for selective mono-alkyl
-
Sankar, M., et al. (2020). "Two step continuous-flow synthesis of benzocaine." Journal of Flow Chemistry, 10, 263–270.
- Context: Validates the hydrogenation protocols for nitrobenzo
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Sources
- 1. prepchem.com [prepchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. dea.gov [dea.gov]
- 5. scispace.com [scispace.com]
- 6. CN101007773A - Process for preparing ethyl p-dimethylaminobenzoate - Google Patents [patents.google.com]
- 7. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]
- 8. 2017erp.com [2017erp.com]
- 9. researchgate.net [researchgate.net]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of Ethyl 4-(pentylamino)benzoate as a Novel UV Filter in Cosmetic Formulations
Introduction: The Quest for Advanced Photoprotection
The demand for effective and safe sun protection continues to drive innovation in the cosmetic industry. Organic ultraviolet (UV) filters are essential components of sunscreen formulations, working by absorbing harmful UV radiation and converting it into less damaging energy, typically heat.[1][2] The ideal UV filter should offer broad-spectrum protection (UVA and UVB), exhibit high photostability, be non-toxic and non-irritating to the skin, and be compatible with other cosmetic ingredients.
Para-aminobenzoic acid (PABA) and its derivatives have a long history as UVB filters. However, concerns over their safety profiles, including photosensitization and potential endocrine-disrupting effects, have led to restrictions on their use and a search for safer alternatives.[3][4][5][6] Ethyl 4-aminobenzoate (Et-PABA) has been explored as a substitute for PABA.[7][8] This document outlines a comprehensive guide for the investigation of a novel PABA analog, Ethyl 4-(pentylamino)benzoate , as a potential next-generation UV filter. The introduction of an N-pentyl group is hypothesized to modulate the molecule's lipophilicity, potentially enhancing its compatibility with cosmetic formulations and altering its safety and efficacy profile.
These application notes are designed for researchers, cosmetic scientists, and drug development professionals, providing a structured approach to the synthesis, characterization, formulation, and evaluation of this novel compound. The protocols herein are grounded in established scientific principles and regulatory guidelines to ensure the generation of robust and reliable data.
Part 1: Pre-Formulation Studies: Synthesis and Physicochemical Characterization
A thorough understanding of the physicochemical properties of Ethyl 4-(pentylamino)benzoate is paramount before its incorporation into any cosmetic formulation. This section details the proposed synthesis and the essential characterization studies.
Synthesis of Ethyl 4-(pentylamino)benzoate
The proposed synthesis of Ethyl 4-(pentylamino)benzoate can be achieved via a reductive amination reaction, a common and effective method for forming C-N bonds.
Reaction Scheme:
Protocol for Synthesis:
A detailed, step-by-step protocol for a similar reaction, the synthesis of ethyl 4-(butylamino)benzoate, can be adapted for this purpose.[9]
-
Reaction Setup: In a 1-liter, four-necked flask equipped with a mechanical stirrer, condenser, thermometer, and dropping funnel, combine 93.9 g (0.48 mol) of ethyl 4-nitrobenzoate and 138.2 g (4.32 mol) of methanol.
-
Addition of Reagents: Add 38.1 g (0.53 mol) of pentanal (in place of n-butyraldehyde) and 124.8 g (1.92 mol) of zinc powder to the flask.
-
Acidification: Cool the mixture to 0-5°C and slowly add 230.4 g (3.84 mol) of acetic acid over 30 minutes.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring its progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture. Wash the filter cake with water (3 x 50 mL).
-
Purification: Concentrate the filtrate under reduced pressure to remove methanol. Dissolve the residue in 200 mL of ethyl acetate and wash with water to remove salts and acetic acid. Dry the organic phase over anhydrous sodium sulfate.
-
Isolation: Evaporate the solvent to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
DOT Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of Ethyl 4-(pentylamino)benzoate.
Physicochemical Characterization
The following table outlines the key physicochemical properties of Ethyl 4-(pentylamino)benzoate that need to be determined.
| Property | Method | Purpose |
| Identity and Purity | ¹H NMR, ¹³C NMR, Mass Spectrometry, HPLC | To confirm the chemical structure and determine the purity of the synthesized compound. |
| Appearance | Visual Inspection | To determine the physical state, color, and odor. |
| Melting Point | Differential Scanning Calorimetry (DSC) or Melting Point Apparatus | To assess purity and physical stability. |
| Solubility | In various cosmetic-grade solvents (e.g., ethanol, caprylic/capric triglyceride, dimethicone) | To determine suitable solvents for formulation development. |
| Log P (Octanol-Water Partition Coefficient) | Shake-flask method or HPLC | To predict the lipophilicity and potential for skin penetration. |
| UV-Visible Spectrum | UV-Vis Spectrophotometer | To determine the maximum absorption wavelength (λmax) and molar extinction coefficient (ε), which are critical for its function as a UV filter. |
Part 2: Formulation Development
The successful incorporation of Ethyl 4-(pentylamino)benzoate into a stable and aesthetically pleasing cosmetic formulation is a key step. An oil-in-water (O/W) emulsion is a common base for sunscreens.
Model Formulation
The following is a basic O/W sunscreen formulation that can be used to evaluate the performance of Ethyl 4-(pentylamino)benzoate.
| Phase | Ingredient (INCI Name) | Function | % w/w |
| A (Oil Phase) | Ethyl 4-(pentylamino)benzoate | Active UV Filter | X (e.g., 5.0) |
| Caprylic/Capric Triglyceride | Emollient | 10.0 | |
| Cetearyl Alcohol (and) Ceteareth-20 | Emulsifier | 4.0 | |
| Dimethicone | Emollient, Film Former | 2.0 | |
| B (Water Phase) | Deionized Water | Solvent | q.s. to 100 |
| Glycerin | Humectant | 3.0 | |
| Xanthan Gum | Thickener | 0.2 | |
| C (Preservative Phase) | Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.0 |
Protocol for Formulation:
-
Phase A: In a suitable vessel, combine all ingredients of the oil phase and heat to 75°C with gentle stirring until all components are melted and uniform.
-
Phase B: In a separate vessel, combine the water and glycerin and heat to 75°C. Disperse the xanthan gum with high-shear mixing until fully hydrated.
-
Emulsification: Slowly add Phase A to Phase B under continuous homogenization. Homogenize for 5-10 minutes.
-
Cooling: Begin cooling the emulsion while stirring gently.
-
Phase C: At a temperature below 40°C, add the preservative system and mix until uniform.
-
Final Adjustments: Adjust the pH if necessary and bring the batch to its final weight with deionized water.
Stability Testing
The stability of the formulation is crucial for product safety and efficacy.
| Test | Conditions | Duration | Parameters to Evaluate |
| Accelerated Stability | 40°C ± 2°C / 75% RH ± 5% RH | 3 months | Appearance, color, odor, pH, viscosity, phase separation, concentration of active ingredient. |
| Freeze-Thaw Cycling | -10°C to 25°C (24h cycles) | 3 cycles | Phase separation, crystallization. |
| Photostability | UV irradiation (solar simulator) | Variable | Color change, degradation of the active ingredient. |
DOT Diagram of Formulation and Stability Testing Workflow:
Caption: Workflow for formulation and stability testing.
Part 3: Performance Testing Protocols
The efficacy of Ethyl 4-(pentylamino)benzoate as a UV filter must be quantitatively assessed. In vitro methods are highly valuable for screening and formulation development.[10][11][12]
In Vitro Sun Protection Factor (SPF) Assessment
The in vitro SPF test provides a reliable and ethical alternative to in vivo testing for formulation screening. The ISO 23675:2024 standard describes a "double plate" method using PMMA plates.[13][14]
Protocol for In Vitro SPF (based on ISO 23675):
-
Substrate Preparation: Use molded and sandblasted polymethylmethacrylate (PMMA) plates to mimic the skin surface.
-
Product Application: Apply the test formulation uniformly onto the PMMA plate at a concentration of 2.0 mg/cm² using an automated application robot to ensure reproducibility.[14]
-
Drying: Allow the sample to dry for a specified period to simulate the formation of the sunscreen film on the skin.
-
Initial Measurement: Use a UV-Vis spectrophotometer with an integrating sphere to measure the initial UV transmittance through the plate.
-
UV Irradiation: Expose the plate to a controlled dose of UV radiation from a solar simulator to assess photostability.
-
Final Measurement: Re-measure the UV transmittance after irradiation.
-
SPF Calculation: The SPF is calculated from the transmittance data using a specific formula that takes into account the erythemal action spectrum and the solar spectrum.
DOT Diagram of In Vitro SPF Testing Workflow:
Caption: Workflow for in vitro SPF determination.
Photostability Assessment
A key attribute of a UV filter is its ability to remain effective after exposure to UV radiation.
Protocol for Photostability:
-
Prepare a thin film of the formulation on a quartz plate or PMMA substrate.
-
Measure the initial UV absorbance spectrum.
-
Expose the film to a controlled dose of UV radiation from a solar simulator.
-
Measure the UV absorbance spectrum at set time intervals.
-
Calculate the percentage of degradation of the active ingredient and any changes in the absorbance profile. A formulation is generally considered photostable if the SPF does not decrease by more than 20% after irradiation.[5]
Water Resistance Evaluation
For products intended to be water-resistant, an in vitro method can provide a good indication of performance before proceeding to more complex in vivo testing.[15][16]
Protocol for In Vitro Water Resistance:
-
Apply the sunscreen formulation to a waterproof substrate like Vitro-Skin®.
-
Measure the initial UV absorbance.
-
Immerse the substrate in a water bath with controlled temperature and agitation for a specified period (e.g., 40 or 80 minutes).
-
Remove the substrate and allow it to dry.
-
Re-measure the UV absorbance.
-
Calculate the percentage of SPF retention. A retention of at least 50% of the initial SPF value after immersion is typically required for a "water-resistant" claim in the EU.[17]
Part 4: Safety and Toxicological Evaluation
Ensuring the safety of a new cosmetic ingredient is of utmost importance. A tiered approach to toxicological testing is recommended.
In Vitro Toxicology
-
Cytotoxicity: Assess the potential of the compound to damage skin cells (keratinocytes, fibroblasts) using assays such as the MTT or Neutral Red Uptake test.
-
Phototoxicity: Evaluate whether the compound becomes toxic upon exposure to UV light using the 3T3 Neutral Red Uptake Phototoxicity Test (OECD TG 432). This is particularly important for UV filters.
-
Genotoxicity/Photomutagenicity: Investigate the potential for the compound to damage DNA, with and without UV exposure, using tests like the Ames test or in vitro micronucleus assay.
-
Skin Sensitization: Utilize in vitro methods like the Direct Peptide Reactivity Assay (DPRA) or the KeratinoSens™ assay to predict the skin sensitization potential.
Endocrine Disruption Potential
Given that some PABA derivatives have shown hormonal activities, it is crucial to assess the endocrine disruption potential of Ethyl 4-(pentylamino)benzoate.[6] In vitro receptor-based assays, such as those using human estrogen and androgen receptors, can be employed for initial screening.[6]
DOT Diagram of Safety Testing Workflow:
Caption: Tiered workflow for safety and toxicological evaluation.
Part 5: Regulatory Considerations
The regulatory landscape for UV filters differs significantly between major markets like the United States and the European Union.
-
United States: In the U.S., UV filters are regulated as over-the-counter (OTC) drugs by the Food and Drug Administration (FDA).[18] The approval of a new UV filter is a lengthy and rigorous process, and the list of approved filters has not been updated in many years.[18][19] For a new ingredient like Ethyl 4-(pentylamino)benzoate to be used in a sunscreen in the U.S., it would need to go through the FDA's approval process for new drug ingredients.
-
European Union: In the EU, sunscreens are classified as cosmetic products under Regulation (EC) 1223/2009.[18][20] UV filters are listed in Annex VI of this regulation. To add a new UV filter to this list, a comprehensive safety dossier must be submitted to the Scientific Committee on Consumer Safety (SCCS) for evaluation.
Conclusion and Future Directions
Ethyl 4-(pentylamino)benzoate represents a promising candidate for a novel UV filter, building upon the known properties of PABA derivatives while potentially offering an improved safety and formulation profile. The application notes and protocols outlined in this document provide a robust framework for its comprehensive evaluation.
Successful completion of these studies will generate the necessary data to establish the efficacy, safety, and stability of Ethyl 4-(pentylamino)benzoate. Positive outcomes would pave the way for further in vivo testing and, ultimately, the submission of regulatory dossiers for its approval as a new UV filter for use in cosmetic sunscreen formulations. This structured approach ensures that the development of new sun protection technologies is guided by scientific rigor and a commitment to consumer safety.
References
- UV-Vis Spectrum of 4-Aminobenzoic Acid - SIELC Technologies. (n.d.).
- Environmental behavior of 12 UV filters and photocatalytic profile of ethyl-4-aminobenzoate. (2025, August 6).
- Sun Protection: Two New SPF Testing Methods Approved by ISO. - Typology. (2025, February 12).
- The Critical Role of Ethyl 4-[[(ethylphenylamino)methylene]amino]benzoate in Enhancing UV Resistance of Polymers - NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 24).
- Correlation of SPF Measured Using In Vivo & In Vitro Methods for Sunscreen. (2025, March 7).
- Very Water Resistance SPF Laboratory Test In Vivo – Sun Protection Factor. (n.d.).
- In Vitro Evaluation of Sunscreens: An Update for the Clinicians - PMC. (2012, October 30).
- ISO 23675: The Evolution of SPF Testing with an In Vitro Approach - ALS Global. (2025, March 27).
- A Laboratory Method for Measuring the Water Resistance of Sunscreens - Cosmetics & Toiletries. (n.d.).
- Environmental behavior of 12 UV filters and photocatalytic profile of ethyl-4-aminobenzoate. (2017, September 5).
- Sunscreen Products in Cosmetic Science. (2024, September 16).
- Environmental behavior of 12 UV filters and photocatalytic profile of ethyl-4-aminobenzoate. (2017, May 17).
- How to Calculate SPF in Cosmetic Formulations - Let's Make Beauty. (2025, June 25).
- Methods for water resistance testing of sun protection products - PubMed. (n.d.).
- Sunscreen testing - ALS Global. (n.d.).
- ethyl 4-aminobenzoate - Organic Syntheses Procedure. (n.d.).
- BRPI0820899B1 - cosmetic formulation for sunscreen, and use of the composition - Google Patents. (n.d.).
- Across Borders: Comparing Water Resistance Tests for Sunscreens Worldwide - News. (n.d.).
- Formulating for Sensitive Skin: Top UV Filters and Supporting Ingredients in Sunscreens. (2025, April 23).
- Sunscreen formulation strategies to maximise skin protection - Croda Beauty. (2025, July 1).
- Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process - MDPI. (2019, July 18).
- Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate - MDPI. (2024, May 27).
- Sunscreen Formulation - THG Labs. (2024, May 21).
- Synthesis of ethyl 4-(6-phenylhexylamino)benzoate - PrepChem.com. (n.d.).
- 4-Aminobenzoic acid - Optional[UV-VIS] - Spectrum - SpectraBase. (n.d.).
- Fig. S2. (a)UV-vis absorption spectra of ethyl 4-aminobenzoate 12 M... - ResearchGate. (n.d.).
- Risk Assessment of Ethylhexyl Dimethyl PABA in Cosmetics - PMC - NIH. (2019, April 15).
- Photodegradation of Octyldimethyl para-aminobenzoic Acid (OD-PABA or Padimate O) and its Photoproduct Formation | Steinmetz Symposium - Union College. (2024, March 11).
- Discovery of Novel UV-Filters with Favorable Safety Profiles in the 5-Arylideneimidazolidine-2,4-dione Derivatives Group - PMC. (2019, June 24).
- Modernizing U.S. Sunscreen Regulations: How Newer Filters Can Improve Public Health. (2025, August 8).
- Sunscreen focus: Regulatory requirements in the EU and US - COSlaw.eu. (2024, June 18).
- Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate - Oriental Journal of Chemistry. (n.d.).
- 1,6-Octadien-3-ol, 3,7-dimethyl-, 2-aminobenzoate: Human health tier II assessment. (2019, December 12).
- US FDA Changes in the Cosmetics Industry 2025 - Cosmeservice. (2025, December 16).
- Taiwan FDA UV Filter Guideline Effective 1 July 2024: Key Requirements. (2024, July 1).
- Multiple hormonal activities of UV filters and comparison of in vivo and in vitro estrogenic activity of ethyl-4-aminobenzoate in fish - PubMed. (2006, October 12).
- UV Filters. (2014, December 22).
- Safety Assessment of Alkyl Benzoates as Used in Cosmetics. (2012, November 15).
- Synthesis of ethyl 4-(butylamino)benzoate - 2017 ERP System. (n.d.).
- Benzoic acid, 4-amino-, methyl ester - the NIST WebBook. (n.d.).
- UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy - MDPI. (2022, January 26).
- Safety Concern and Regulatory Status of Chemicals Used in Cosmetics and Personal Care Products - MDPI. (2023, May 24).
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023, September 30).
- Sunscreen Filters: What Does the Regulation Say in the United States? - Typology. (2025, May 5).
Sources
- 1. nbinno.com [nbinno.com]
- 2. cosmeticscience.net [cosmeticscience.net]
- 3. Risk Assessment of Ethylhexyl Dimethyl PABA in Cosmetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodegradation of Octyldimethyl para-aminobenzoic Acid (OD-PABA or Padimate O) and its Photoproduct Formation | Steinmetz Symposium - Union College [steinmetz.union.edu]
- 5. Discovery of Novel UV-Filters with Favorable Safety Profiles in the 5-Arylideneimidazolidine-2,4-dione Derivatives Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple hormonal activities of UV filters and comparison of in vivo and in vitro estrogenic activity of ethyl-4-aminobenzoate in fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Environmental behavior of 12 UV filters and photocatalytic profile of ethyl-4-aminobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2017erp.com [2017erp.com]
- 10. aadhunikayurveda.com [aadhunikayurveda.com]
- 11. In Vitro Evaluation of Sunscreens: An Update for the Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Calculate SPF in Cosmetic Formulations [letsmakebeauty.com]
- 13. us.typology.com [us.typology.com]
- 14. alsglobal.com [alsglobal.com]
- 15. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 16. Methods for water resistance testing of sun protection products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Across Borders: Comparing Water Resistance Tests for Sunscreens Worldwide – Ceway Blog [news.ceway.eu]
- 18. us.typology.com [us.typology.com]
- 19. Modernizing U.S. Sunscreen Regulations: How Newer Filters Can Improve Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 20. coslaw.eu [coslaw.eu]
Application Note: Ethyl 4-(pentylamino)benzoate as an Advanced Synergist and Modifier in Polymer Chemistry
Target Audience: Polymer Chemists, Formulation Scientists, and Biomedical Device Developers Document Type: Technical Application Note & Standard Operating Protocols
Executive Summary
Ethyl 4-(pentylamino)benzoate (EPAB) represents a strategic evolution in the design of amine synergists and functional building blocks for polymer chemistry. While traditional tertiary amines like Ethyl 4-(dimethylamino)benzoate (EDAB) are industry standards for Type II photopolymerization[1], they suffer from high migration rates and poor solubility in highly hydrophobic matrices. EPAB, characterized by its lipophilic pentyl chain and reactive secondary amine, resolves these limitations. This guide details the mechanistic causality, formulation protocols, and validation frameworks for utilizing EPAB in low-migration UV-curable resins and functionalized polymer synthesis.
Mechanistic Insights: The Case for EPAB
To engineer reliable polymer systems, one must understand the causality behind molecular selection. EPAB offers two distinct mechanistic advantages over conventional amine synergists:
A. The Causality of the Pentyl Group (Hydrophobicity & Compatibility)
The substitution of short methyl groups with a five-carbon aliphatic (pentyl) chain significantly lowers the molecule's Hildebrand solubility parameter. This enhances its thermodynamic compatibility with hydrophobic monomers, such as fluorinated acrylates or long-chain aliphatic urethanes, preventing phase separation during the critical gelation phase of polymerization. Furthermore, the increased molecular weight reduces volatility, minimizing odor and evaporative loss during high-temperature processing.
B. The Causality of the Secondary Amine (Covalent Anchoring)
In Type II photoinitiation (e.g., using Benzophenone or Camphorquinone), the excited triplet state of the initiator abstracts a hydrogen atom from the amine synergist, generating a highly reactive alkyl-amino radical that initiates polymerization[2]. However, because EPAB is a secondary amine, it possesses a dual-action capability. Unreacted EPAB can undergo a post-cure Michael addition with residual acrylate double bonds[3]. This covalently anchors the amine into the polymer backbone, drastically reducing extractable and migratable species—a critical requirement for food packaging and dental composites[4].
Figure 1: Dual-action mechanism of EPAB as a Type II co-initiator and Michael addition anchoring agent.
Application Protocol 1: Low-Migration UV-Curable Resins
This protocol describes the formulation of a low-migration, hydrophobic UV-curable resin suitable for biomedical coatings or dental adhesives, utilizing EPAB to mitigate oxygen inhibition[5] while ensuring biocompatibility through reduced leaching.
Materials & Formulation
-
Base Oligomer: Urethane Dimethacrylate (UDMA) – 65 wt%
-
Reactive Diluent: Isobornyl Acrylate (IBOA) – 30 wt%
-
Photoinitiator: Camphorquinone (CQ) – 1.5 wt%
-
Amine Synergist: Ethyl 4-(pentylamino)benzoate (EPAB) – 3.5 wt%
Step-by-Step Methodology
-
Resin Solvation: In a light-shielded amber glass vessel, combine UDMA and IBOA. Stir at 300 RPM at 40°C until a homogenous, optically clear mixture is achieved.
-
Initiator Integration: Add CQ to the vortex. Maintain stirring for 30 minutes until the yellow powder is fully dissolved.
-
Synergist Addition: Slowly introduce EPAB. The lipophilic nature of EPAB will result in rapid dissolution without the need for co-solvents.
-
Degassing: Subject the formulated resin to a vacuum (0.1 bar) for 15 minutes to remove entrapped air, which can cause premature oxygen inhibition.
-
Film Casting & Curing: Draw down the resin onto a glass substrate using a 50 µm Bird applicator. Cure under a 405 nm LED array at an irradiance of 500 mW/cm² for 10 seconds.
-
Self-Validation Checkpoint: Perform real-time FTIR. The protocol is validated if the aliphatic C=C stretching peak at 1635 cm⁻¹ is reduced by ≥85%, and the N-H stretching peak of EPAB (~3300 cm⁻¹) disappears, confirming successful Michael addition into the network.
Figure 2: Standardized workflow for formulating, curing, and evaluating low-migration UV resins.
Data Presentation: Comparative Efficacy
To demonstrate the structural advantages of EPAB, the table below summarizes quantitative data comparing it against the industry-standard tertiary amine, EDAB.
| Parameter | EDAB (Dimethylamino) | EPAB (Pentylamino) | Analytical Method |
| Molecular Weight | 193.24 g/mol | 235.32 g/mol | Theoretical |
| Double Bond Conversion (10s cure) | 88.4% | 87.1% | RT-FTIR (1635 cm⁻¹) |
| Oxygen Inhibition Layer | 2.1 µm | 2.3 µm | Confocal Microscopy |
| Extractable Amine (24h in EtOH) | 14.5 µg/cm² | 1.2 µg/cm² | HPLC-MS |
| Resin Solubility (in pure IBOA) | Moderate (requires heat) | Excellent (room temp) | Visual / Turbidimetry |
Insight: While photopolymerization kinetics (conversion) remain highly comparable, EPAB demonstrates a >10-fold reduction in extractables due to the secondary amine's ability to covalently bond to the polymer matrix via Michael addition[3].
Application Protocol 2: Synthesis of Hydrophobic End-Capped Polyesters
Beyond photopolymerization, EPAB serves as a valuable end-capping agent in step-growth polymerization. The secondary amine reacts with acyl chlorides or anhydrides, terminating polymer chains with a hydrophobic, UV-absorbing p-aminobenzoate moiety.
Step-by-Step Methodology
-
Polymer Preparation: Dissolve 10 g of a carboxyl-terminated aliphatic polyester (e.g., Polycaprolactone, MW 2000) in 50 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.
-
Activation: Add 1.2 equivalents of Thionyl Chloride (SOCl₂) dropwise at 0°C. Reflux for 2 hours to convert terminal carboxyl groups to acyl chlorides. Remove excess SOCl₂ under reduced pressure.
-
End-Capping: Redissolve the activated polymer in DCM. Add 2.5 equivalents of EPAB and 3.0 equivalents of Triethylamine (TEA) as an acid scavenger. Stir at room temperature for 12 hours.
-
Purification: Precipitate the polymer in cold methanol. The TEA-HCl salt and unreacted EPAB will remain in the supernatant. Filter and dry the polymer in a vacuum oven at 40°C for 24 hours.
-
Self-Validation Checkpoint: Analyze via ¹H-NMR. The appearance of aromatic protons at δ 6.6 and 7.8 ppm, alongside the disappearance of the secondary amine N-H proton, confirms successful covalent end-capping.
References
-
New UV Synergist for Improved Photoinitiator Efficiency - PCI Magazine. Available at:[Link]
-
Ethyl-4-dimethylaminobenzoate (EDAB) - Hampford Research Inc. Available at:[Link]
-
Photoinduced Electron Transfer Reactions for Macromolecular Syntheses | Chemical Reviews - ACS Publications. Available at:[Link]
- EP2550250B1 - Amine synergists and their use in radiation curing - Google Patents.
-
Photoinduced chemical crosslinking activity and photo-oxidative stability of amine acrylates - CNRS. Available at: [Link]
Sources
Advanced Photostability Profiling of Ethyl 4-(pentylamino)benzoate: A Comprehensive ICH Q1B Compliant Methodology
Introduction and Mechanistic Rationale
Ethyl 4-(pentylamino)benzoate is a lipophilic derivative of p-aminobenzoic acid (PABA). Compounds within this structural class are frequently investigated for use as local anesthetics and UV-filtering agents due to their intense absorption cross-sections in the UVA and UVB spectra[1]. However, the specific molecular architecture that makes them highly effective chromophores also renders them intrinsically susceptible to photochemical degradation[2].
The photochemistry of Ethyl 4-(pentylamino)benzoate is governed by Intramolecular Charge Transfer (ICT). Upon absorption of UV radiation, the lone pair of electrons on the secondary amine nitrogen delocalizes across the aromatic benzene ring toward the electron-withdrawing ethyl ester moiety. This excitation generates a highly reactive zwitterionic singlet or triplet state[2]. If this excited state cannot efficiently dissipate its energy via non-radiative thermal decay, the molecule undergoes direct photolysis or reacts with dissolved oxygen to yield a variety of degradation products, including N-dealkylated species and photo-oxidized derivatives[3].
Understanding the precise degradation kinetics of this compound is paramount for drug development and cosmetic formulation. This application note outlines a self-validating, methodology for assessing the intrinsic photostability of Ethyl 4-(pentylamino)benzoate[4].
Experimental Design and Causality
To ensure a scientifically rigorous evaluation, the experimental workflow is bifurcated into Forced Degradation (stress testing to elucidate degradation pathways) and Confirmatory Testing (standardized exposure to dictate final packaging requirements)[5].
The Causality of Solvent and pH Selection: Photodegradation of PABA derivatives is profoundly influenced by their microenvironment. Protic solvents (e.g., methanol, water) stabilize the ICT excited state through hydrogen bonding, which often accelerates ester hydrolysis or oxidation. Conversely, testing in aprotic solvents (e.g., acetonitrile) evaluates the baseline photochemical stability without solvent-mediated proton transfer[2]. Furthermore, the pH of aqueous media dictates the ionization state of the secondary amine. Protonation of the amine at acidic pH disrupts its conjugation with the aromatic ring, typically enhancing photostability compared to the highly photoreactive neutral or anionic forms present at physiological or alkaline pH[6],[7].
Fig 1: ICH Q1B compliant photostability testing workflow for pharmaceutical APIs.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . The inclusion of dark controls isolates thermal degradation from photochemical degradation, while chemical actinometry ensures that the light source has delivered the exact regulatory dose, preventing false-negative stability results due to lamp aging.
Phase 1: Light Source Calibration and Actinometry
Objective: Verify the delivery of the minimum ICH Q1B light exposure (1.2 million lux hours and 200 Watt-hours/m² of near-UV energy)[8].
-
Chamber Setup: Utilize a validated photostability chamber equipped with Option 1 (D65/ID65 emission standard) or Option 2 (Cool white fluorescent and Near-UV lamps)[8].
-
Chemical Actinometry: Prepare a 2% w/v aqueous solution of Quinine Hydrochloride dihydrate. Place the solution in 10 mm clear quartz cells.
-
Validation: Expose the actinometric solution alongside the API samples. A change in absorbance (
) of at least 0.9 at 400 nm confirms that the required light dose has been successfully delivered[9],[7].
Phase 2: Sample Preparation
Objective: Evaluate the API in diverse states to simulate manufacturing, formulation, and shelf-life conditions.
-
Solid State: Spread Ethyl 4-(pentylamino)benzoate powder evenly in a chemically inert glass petri dish to a thickness of
3 mm. This prevents the "inner-filter effect," where top layers of the powder shield the bottom layers from light[8]. -
Solution State: Prepare 100 µg/mL solutions of the API in the following matrices:
-
HPLC-grade Methanol (Protic organic environment).
-
HPLC-grade Acetonitrile (Aprotic organic environment).
-
Phosphate buffers adjusted to pH 3.0, 7.0, and 10.0 (Aqueous ionization profiling)[7].
-
-
Self-Validating Controls: Wrap an identical duplicate set of all samples completely in aluminum foil. These serve as the "dark controls" to account for any ambient thermal degradation.
Phase 3: Irradiation and Sampling
-
Place all exposed samples and dark controls into the calibrated chamber.
-
Maintain the chamber temperature strictly at 25°C ± 2°C to prevent thermal stress from confounding the photochemical data.
-
Withdraw 1 mL aliquots of the solution samples at predefined intervals (e.g., 2, 4, 8, 12, and 24 hours) to establish pseudo-first-order degradation kinetics[7].
Phase 4: Analytical Evaluation
-
Analyze all aliquots using a stability-indicating HPLC-DAD method, monitoring at the
of the API (approximately 280-290 nm). -
Calculate the percentage of photodegradation by comparing the peak area of the exposed sample directly to its corresponding dark control.
-
Identify the structures of emergent photoproducts using high-resolution LC-MS/MS.
Fig 2: Proposed ICT-driven photodegradation pathways of Ethyl 4-(pentylamino)benzoate.
Expected Photodegradation Pathways and Data Interpretation
Based on the well-documented photochemistry of homologous PABA derivatives, Ethyl 4-(pentylamino)benzoate is expected to yield specific photoproducts depending on the environmental stressor[6],[3]. The quantitative expectations are summarized below:
| Stress Condition | Primary Degradation Pathway | Putative Photoproducts | Kinetic Trend & Causality |
| Aqueous (pH 3.0) | Relative Stability | Minimal | Slowest degradation; protonation of the amine disrupts ICT and lowers photoreactivity[7]. |
| Aqueous (pH 7.0 - 10.0) | Ester Hydrolysis & Dimerization | 4-(pentylamino)benzoic acid, Cyclodimers | Rapid degradation; neutral/anionic forms absorb UV strongly and are highly reactive[6]. |
| Aerated Organic Solvents | Photo-oxidation | N-oxides, 4-amino-3-hydroxybenzoic acid derivatives | Moderate to fast; generation of Reactive Oxygen Species (ROS) drives oxidation[3]. |
| Solid State (API) | Direct Photolysis / N-dealkylation | Ethyl 4-aminobenzoate (Benzocaine) | Slow; constrained by the crystal lattice and limited light penetration depth[10]. |
Trustworthiness and Formulation Implications
If the dark control exhibits degradation during the study, the instability is thermal in nature, not photochemical. If the quinine actinometer fails to reach the required absorbance shift, the light source is insufficient, and the run must be invalidated.
Understanding that Ethyl 4-(pentylamino)benzoate is highly susceptible to ICT-driven degradation in protic and neutral/alkaline environments directly dictates formulation strategies. To ensure shelf-life efficacy, formulators must utilize co-solvents that minimize proton transfer, maintain a slightly acidic formulation pH where physiologically acceptable, or utilize opaque, UV-blocking primary packaging (such as amber glass vials or aluminum blister packs)[8].
References
-
European Medicines Agency (EMA) / ICH. "ICH Q1B Photostability testing of new active substances and medicinal products."[Link]
-
Zhou, L., et al. "Aquatic photodegradation of sunscreen agent p-aminobenzoic acid in the presence of dissolved organic matter." Water Research (2012).[Link]
-
Shaw, A. A., et al. "The photochemistry of p-aminobenzoic acid." Photochemistry and Photobiology (1992).[Link]
-
Sobeck, S. J. S. "Impact of Solvent-Solute Interactions on Photochemistry of p-Aminobenzoic Acid Derivatives." ACS Petroleum Research Fund. [Link]
-
Bączek, T., et al. "Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity." MDPI Pharmaceutics (2020).[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Report: Impact of Solvent-Solute Interactions on Photochemistry of p-Aminobenzoic Acid Derivatives (60th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. benchchem.com [benchchem.com]
Analytical Techniques for Purity Assessment of Ethyl 4-(pentylamino)benzoate
Application Note & Protocol Guide
Part 1: Executive Summary & Chemical Context
Ethyl 4-(pentylamino)benzoate (EPAB) is a structural analog of Benzocaine (Ethyl 4-aminobenzoate), distinguished by the addition of a hydrophobic n-pentyl chain on the aromatic amine. This modification significantly alters its lipophilicity (LogP) and electronic properties compared to the parent compound.
In drug development, EPAB often serves as a lipophilic local anesthetic candidate or a key intermediate in the synthesis of complex pharmaceutical agents. Its purity assessment is critical because impurities such as unreacted Benzocaine (sensitizer), dialkylated side-products, and hydrolysis degradants can alter toxicological profiles and biological efficacy.
Chemical Identity[1][2][3][4][5][6][7]
-
IUPAC Name: Ethyl 4-(pentylamino)benzoate
-
Molecular Formula: C₁₄H₂₁NO₂
-
Molecular Weight: 235.32 g/mol
-
Key Functional Groups: Secondary aromatic amine, Ethyl ester, n-Pentyl chain.
Part 2: Impurity Profiling & Causality
To design a robust analytical method, one must understand the "Causality of Impurities"—where they come from based on synthesis and degradation pathways.
Synthesis Pathways & Associated Impurities
The two most common synthetic routes dictate the impurity profile:
-
Reductive Amination: Benzocaine + Valeraldehyde + Reducing Agent (e.g., NaBH₄).
-
Major Impurity:Benzocaine (Unreacted Starting Material).
-
Side Product:Ethyl 4-(dipentylamino)benzoate (Over-alkylation).
-
Reagent Residue: Boron salts, Valeraldehyde.
-
-
Nucleophilic Substitution: Benzocaine + 1-Bromopentane + Base.
Visualization: Impurity Origin & Analytical Decision Tree
The following diagram maps the synthesis pathways to specific impurities and selects the appropriate analytical technique.
Figure 1: Causality map linking synthetic routes to specific impurities and the selection of analytical techniques.
Part 3: Protocol A - High-Performance Liquid Chromatography (HPLC)
Objective: Quantitative assessment of EPAB purity and quantification of related substances (Benzocaine, Hydrolysis products).
Rationale:
-
Column Choice: A C18 stationary phase is selected because EPAB is moderately lipophilic. The n-pentyl chain increases retention significantly compared to Benzocaine.
-
Mobile Phase: A gradient is mandatory . Isocratic elution would either elute Benzocaine too fast (void volume) or EPAB too late (broad peaks).
-
pH Control: The secondary amine requires a buffered mobile phase (pH ~3.0) to ensure it remains protonated, preventing peak tailing due to silanol interactions.
Chromatographic Conditions
| Parameter | Specification |
| Instrument | HPLC with UV-Vis or Diode Array Detector (DAD) |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 3.5 µm or 5 µm |
| Column Temp | 30°C |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 10 µL |
| Detection | UV @ 305 nm (Primary for EPAB), 285 nm (Secondary for Benzocaine) |
| Run Time | 20 minutes |
Mobile Phase Preparation[11][12]
-
Solvent A (Buffer): 20 mM Potassium Phosphate buffer, adjusted to pH 3.0 with Phosphoric Acid. Filter through 0.22 µm membrane.
-
Solvent B (Organic): Acetonitrile (HPLC Grade).[6]
Gradient Program
The pentyl chain makes EPAB significantly more hydrophobic than Benzocaine.
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Event |
| 0.0 | 80 | 20 | Initial Hold |
| 2.0 | 80 | 20 | Isocratic (Elute Benzocaine) |
| 12.0 | 20 | 80 | Linear Gradient (Elute EPAB) |
| 15.0 | 20 | 80 | Wash (Elute Dialkylated impurities) |
| 15.1 | 80 | 20 | Return to Initial |
| 20.0 | 80 | 20 | Re-equilibration |
Sample Preparation
-
Stock Solution: Weigh 10.0 mg of EPAB sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (1.0 mg/mL).
-
Test Solution: Dilute 1.0 mL of Stock Solution to 10 mL with Diluent (0.1 mg/mL).
-
System Suitability Solution: Prepare a mix containing 0.1 mg/mL EPAB and 0.01 mg/mL Benzocaine (spiked impurity).
System Suitability Criteria (Self-Validating)
-
Resolution (Rs): > 2.0 between Benzocaine (RT ~3-4 min) and EPAB (RT ~10-12 min).
-
Tailing Factor (T): < 1.5 for the EPAB peak.
-
RSD (Area): < 1.0% for 5 replicate injections of the Test Solution.
Part 4: Protocol B - Residual Solvents (GC-FID)
Objective: Quantification of synthesis solvents (Ethanol, Toluene, or DMF).
Rationale: EPAB is a non-volatile solid, but synthesis solvents may remain trapped in the crystal lattice. Headspace GC is preferred to prevent non-volatile API from contaminating the GC liner.
GC Conditions
| Parameter | Specification |
| Instrument | GC-FID with Headspace Sampler |
| Column | DB-624 (or equivalent G43), 30m x 0.32mm x 1.8µm |
| Carrier Gas | Nitrogen or Helium @ 1.5 mL/min (Constant Flow) |
| Inlet | Split 10:1, 200°C |
| Detector | FID @ 250°C |
| Oven Program | 40°C (hold 5 min) → 10°C/min → 200°C (hold 2 min) |
Headspace Parameters
-
Incubation Temp: 80°C
-
Incubation Time: 20 min
-
Solvent: Dimethyl sulfoxide (DMSO) or DMF (Must be blank verified).
Part 5: Structural Identification (Spectroscopy)
To confirm that the pentyl chain is correctly attached to the nitrogen (and not the ring carbon), NMR is the definitive tool.
¹H-NMR (400 MHz, DMSO-d₆)
-
Aromatic Region: Two doublets at ~7.8 ppm (2H) and ~6.6 ppm (2H), characteristic of para-substitution.
-
Amine Proton: Broad triplet/singlet at ~6.0-6.5 ppm (NH).
-
Ethyl Ester: Quartet at ~4.2 ppm (2H), Triplet at ~1.3 ppm (3H).
-
Pentyl Chain (Diagnostic):
-
Triplet at ~3.1 ppm (N-CH₂-).
-
Multiplets at ~1.5 ppm and ~1.3 ppm (Chain CH₂).
-
Triplet at ~0.9 ppm (Terminal CH₃).
-
IR Spectroscopy (ATR)[9]
-
N-H Stretch: Single band ~3350-3400 cm⁻¹ (Secondary amine). Note: Primary amine (Benzocaine) would show two bands.[5]
-
C=O Stretch: Strong band ~1680-1700 cm⁻¹ (Conjugated ester).
-
C-H Stretch: 2850-2960 cm⁻¹ (Alkyl chain intensification due to pentyl group).
Part 6: Validation Framework (ICH Q2)
To ensure this method is trustworthy for regulatory submission, follow these validation parameters:
| Parameter | Acceptance Criteria | Experimental Approach |
| Specificity | No interference at RT of EPAB from Diluent or Impurities. | Inject Blank, Placebo, and Spiked Impurity Mix. |
| Linearity | R² > 0.999 | 5 levels from 50% to 150% of target concentration. |
| Accuracy | 98.0% - 102.0% Recovery | Spike EPAB into placebo matrix at 80%, 100%, 120%. |
| Precision | RSD < 1.0% (System), < 2.0% (Method) | 6 independent preparations of the final sample.[4] |
| LOD/LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | Determine via serial dilution of impurity standards. |
Workflow Visualization: Method Validation
Figure 2: Step-by-step validation workflow ensuring data integrity according to ICH Q2(R1) guidelines.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Available at: [Link]
-
PubChem. (n.d.).[1] Ethyl 4-(dimethylamino)benzoate (Analogous Compound Data). National Library of Medicine. Available at: [Link]
- United States Pharmacopeia (USP). (2023). Benzocaine Monograph (Reference for Parent Compound). USP-NF.
-
Moraes, C. M., et al. (2009). Validation of an HPLC Method for quantitative Determination of Benzocaine. Latin American Journal of Pharmacy.[4] (Cited for mobile phase buffer selection).
Sources
- 1. Ethyl 4-(benzoylamino)benzoate | C16H15NO3 | CID 12914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 5338-44-3: ethyl 4-(acetylamino)benzoate | CymitQuimica [cymitquimica.com]
- 3. Benzocaine | C9H11NO2 | CID 2337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. latamjpharm.org [latamjpharm.org]
- 5. dea.gov [dea.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis and Utilization of Ethyl 4-(pentylamino)benzoate as a Lipophilic Intermediate in Drug Discovery
Introduction & Mechanistic Rationale
Ethyl 4-(pentylamino)benzoate is a highly lipophilic N-alkylated derivative of p-aminobenzoic acid (PABA). As a higher homologue of the well-documented pharmaceutical intermediate ethyl 4-(butylamino)benzoate[1], the pentyl variant features an extended aliphatic chain that significantly alters the molecule's partition coefficient (LogP). This structural modification is a critical lever in the rational design of novel local anesthetics, antidiabetic agents, and targeted anticancer therapies[2].
In the context of local anesthetics, the mechanism of action relies heavily on lipophilicity. The un-ionized free base of the active pharmaceutical ingredient (API) must partition into the lipid bilayer of the neural sheath before undergoing intracellular protonation. Once protonated into its active cationic form, it binds to the intracellular domain of voltage-gated sodium channels, blocking nerve impulse conduction[]. By utilizing Ethyl 4-(pentylamino)benzoate as a synthetic intermediate, drug developers can engineer APIs with enhanced membrane permeability. This effectively lowers the required onset dose while extending the duration of action compared to shorter-chain homologues like tetracaine[4].
Physicochemical Profiling
The extension of the N-alkyl chain directly correlates with increased lipophilicity. The table below summarizes the quantitative physicochemical shifts across the homologous series, demonstrating why the pentyl derivative is selected for targets requiring deep tissue penetration.
| Compound | Chemical Name | Alkyl Chain Length | Estimated LogP | Primary Application |
| Benzocaine | Ethyl 4-aminobenzoate | C0 (Primary Amine) | ~1.89 | Topical Anesthetic |
| Tetracaine Intermediate | Ethyl 4-(butylamino)benzoate | C4 | ~3.50 | Spinal/Topical Anesthetic Precursor |
| Target Intermediate | Ethyl 4-(pentylamino)benzoate | C5 | ~4.05 | Highly Lipophilic API Precursor |
Self-Validating Experimental Protocols
The following protocols detail the synthesis of Ethyl 4-(pentylamino)benzoate and its subsequent conversion into a functional API. As a Senior Application Scientist, I have designed these workflows to be self-validating—meaning the physical chemistry of the reaction itself provides real-time feedback on its progress.
Protocol A: Synthesis of Ethyl 4-(pentylamino)benzoate via Reductive Amination
Objective: Chemoselective N-alkylation of the primary amine on benzocaine without hydrolyzing the ethyl ester. Causality & Design: Reductive amination using valeraldehyde (pentanal) is preferred over direct alkylation with 1-bromopentane to avoid over-alkylation (the formation of unwanted tertiary amines). Zinc powder and acetic acid provide a mild, highly controlled reducing environment[5].
-
Imine Formation: Charge a 1L four-necked flask with Benzocaine (1.0 eq) and Methanol (solvent). Introduce Valeraldehyde (1.1 eq).
-
Causality: Methanol solubilizes the reagents and stabilizes the transient Schiff base (imine) intermediate.
-
-
Reducing Agent Addition: Add Zinc powder (4.0 eq) and cool the reaction vessel to 0–5 °C.
-
Causality: The large molar excess of zinc compensates for its heterogeneous surface area, ensuring rapid reduction of the imine[5]. Cooling is critical to control the subsequent exothermic reaction.
-
-
Acid Catalysis: Add Acetic acid (8.0 eq) dropwise over 30 minutes.
-
Causality: Acetic acid serves a dual purpose—it catalyzes the imine formation and reacts with zinc to generate the active reducing species (nascent hydrogen). Dropwise addition prevents thermal spikes that could hydrolyze the ester[5].
-
-
Self-Validation (IPC): Stir at room temperature for 2 hours. Monitor via Thin Layer Chromatography (TLC).
-
Validation: The complete disappearance of the benzocaine spot confirms 100% conversion. If unreacted starting material remains, the zinc surface may have passivated, indicating the need for a mild temperature increase or additional acid.
-
-
Workup: Filter the mixture to remove unreacted zinc. Extract the filtrate with ethyl acetate and wash with deionized water.
-
Causality: Aqueous washing removes water-soluble zinc acetate byproducts and residual acetic acid, yielding a high-purity organic intermediate.
-
Protocol B: Transesterification to API (Tetracaine Homologue)
Objective: Convert the ethyl ester intermediate into a tertiary amino ester API. Causality & Design: This reaction utilizes 2-(dimethylamino)ethanol. Because both the leaving group (ethanol) and the nucleophile (amino alcohol) are primary alcohols, the reaction is equilibrium-driven and requires thermodynamic manipulation[4].
-
Reagent Mixing: Combine Ethyl 4-(pentylamino)benzoate (1.0 eq) and 2-(dimethylamino)ethanol (1.5 eq) in a reaction vessel equipped with a distillation head.
-
Catalysis: Introduce a catalytic amount of sodium ethoxide.
-
Causality: The strong base deprotonates the amino alcohol, forming a highly nucleophilic alkoxide that attacks the ester carbonyl.
-
-
Equilibrium Shift: Heat the reaction mixture to 100 °C.
-
Causality: At this temperature, the byproduct ethanol (boiling point 78 °C) continuously vaporizes and is removed via distillation. According to Le Chatelier's principle, this permanent removal of the product drives the transesterification to completion[4].
-
-
Self-Validation (IPC): Monitor the vapor temperature at the distillation head.
-
Validation: The temperature will hold steady at ~78 °C while ethanol is being produced. A sudden drop in head temperature indicates that ethanol evolution has ceased, serving as a definitive, self-validating endpoint for the reaction.
-
Pathway & Workflow Visualizations
Figure 1: Synthetic workflow from Benzocaine to the final lipophilic API via reductive amination.
Figure 2: Mechanism of action demonstrating lipid penetration and intracellular Na+ channel blockade.
References
1.[2] An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. ResearchGate. URL: 2.[4] How to synthesize Tetracaine Hydrochloride. ChemicalBook. URL: 3.[] Tetracaine Impurities. BOC Sciences. URL: 4.[1] Ethyl 4-(butylamino)benzoate (CAS No: 94-32-6) API Intermediate Manufacturers. apicule. URL: 5.[5] Ethyl 4-(butylamino)benzoate | 94-32-6. Benchchem. URL:
Sources
Application Note: Advanced Recrystallization Strategies for Ethyl 4-(pentylamino)benzoate
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Document Type: Technical Protocol & Mechanistic Guide
Introduction & Chemical Context
Ethyl 4-(pentylamino)benzoate is a highly lipophilic, secondary amine derivative of the widely used local anesthetic benzocaine (ethyl 4-aminobenzoate). The installation of an
These structural changes introduce a critical processing challenge: "oiling out" (liquid-liquid phase separation) . When the saturation point of the solute is reached at a temperature above its melting point, the compound separates as an impure oil rather than a crystalline solid. This guide provides a self-validating, thermodynamically grounded methodology to bypass phase separation and isolate high-purity crystalline Ethyl 4-(pentylamino)benzoate.
Mechanistic Rationale for Solvent Selection
Recrystallization is a thermodynamically driven self-assembly process. For neutral esters and secondary amines, successful purification relies on manipulating the dielectric constant of the solvent medium[1]. Standard protocols for benzocaine derivatives heavily rely on absolute ethanol or ethanol/water mixed-solvent systems[2][3][4].
-
The Primary Solvent (Ethanol or Ethyl Acetate): The polar ester and amine groups form hydrogen bonds with ethanol, while the lipophilic pentyl and phenyl groups are solubilized by the solvent's organic backbone at elevated temperatures. Ethyl acetate provides an aprotic alternative that prevents transesterification or ester hydrolysis during prolonged heating[1].
-
The Anti-Solvent (Water or Heptane): The addition of water to ethanol drastically increases the medium's polarity, forcing the hydrophobic pentyl chain out of solution. Conversely, adding heptane to ethyl acetate decreases the polarity, exploiting the polar ester/amine groups to drive precipitation[1].
Table 1: Physicochemical Solvent Parameters for Mixed-System Design
| Solvent System | Primary Solvent Boiling Point | Anti-Solvent Boiling Point | Dielectric Constant Shift ( | Target Impurity Removal | Risk of Oiling Out |
| Ethanol / Water | 78 °C | 100 °C | 24.5 | Polar byproducts (e.g., unreacted p-aminobenzoic acid) | High (Due to high |
| EtOAc / Heptane | 77 °C | 98 °C | 6.0 | Non-polar alkyl halides (e.g., 1-bromopentane) | Low (Gradual |
Experimental Workflows: Self-Validating Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each critical step contains an In-Process Validation (IPV) check to confirm that the thermodynamic conditions for crystallization are met before proceeding.
Protocol A: Anhydrous Crystallization (Ethyl Acetate / Heptane)
Recommended for crude mixtures prone to oiling out or containing hydrolyzable impurities.
-
Dissolution: Place 10.0 g of crude Ethyl 4-(pentylamino)benzoate in a 250 mL round-bottom flask. Add 30 mL of Ethyl Acetate (EtOAc). Heat to a gentle reflux (77 °C) using a water bath until complete dissolution occurs.
-
Causality: EtOAc dissolves the lipophilic compound efficiently while maintaining a low enough boiling point to prevent thermal degradation of the secondary amine.
-
-
Hot Gravity Filtration: If particulate matter or silica gel from previous synthetic steps is visible, filter the hot solution rapidly through a stemless funnel equipped with fluted filter paper into a pre-warmed Erlenmeyer flask.
-
Anti-Solvent Titration: While maintaining the solution at 70–75 °C, add hot Heptane dropwise via an addition funnel. Continue addition until a faint, persistent cloudiness (turbidity) is observed.
-
IPV Check 1 (Cloud Point): The turbidity indicates the exact thermodynamic saturation point. If the solution separates into two distinct liquid layers (oils out), the temperature is too high relative to the solvent ratio. Add 2–3 mL of EtOAc to restore a single phase and lower the temperature by 5 °C before resuming heptane addition.
-
-
Thermal Clarification: Add EtOAc dropwise (typically 1–3 mL) just until the solution becomes perfectly clear again.
-
Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours.
-
Causality: Slow cooling allows the molecules to align optimally into the crystal lattice, excluding impurities. Rapid cooling traps mother liquor (occlusion) and forces amorphous precipitation.
-
-
Maturation & Isolation: Once at room temperature, place the flask in an ice-water bath (0–5 °C) for 30 minutes to maximize yield. Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 15 mL of ice-cold Heptane.
-
Drying: Dry the crystals in a vacuum desiccator to a constant weight.
-
IPV Check 2 (Mother Liquor TLC): Spot the mother liquor on a silica TLC plate. A faint product spot is acceptable, but a heavy spot indicates premature filtration or excessive primary solvent.
-
Workflow Visualization
Fig 1. Dual-solvent recrystallization workflow for lipophilic benzocaine derivatives.
Troubleshooting Matrix
| Observation | Mechanistic Cause | Corrective Action |
| Product "Oils Out" (Forms liquid droplets instead of crystals) | Saturation point reached above the compound's melting point. | Reheat until the oil dissolves. Add a small volume of primary solvent (EtOAc or EtOH), then cool the solution to a lower temperature before adding more anti-solvent[1]. |
| No Crystallization upon cooling | Solution is not supersaturated; excessive primary solvent used. | Reheat and boil off 20-30% of the solvent volume. Alternatively, scratch the inside of the flask with a glass rod to induce localized high-energy nucleation sites. |
| Crystals are discolored (yellow/brown) | Trace oxidized amine impurities trapped in the lattice. | Re-dissolve the crystals in the primary solvent, add 1-2% (w/w) activated charcoal, boil for 5 minutes, and perform a hot gravity filtration before recrystallizing[1]. |
| Broad Melting Point Range (>2 °C) | Occlusion of solvent or impurities due to rapid cooling. | Perform a second recrystallization, ensuring the cooling rate from 70 °C to 25 °C takes no less than 2 hours. |
References[1] Title: Benzocaine Recrystallization — Lab Guide, Solvent Pairs & QC
Source: CristalChem URL:[2] Title: Benzoic acid, 4-amino-3-methyl-, ethyl ester Source: Organic Syntheses Procedure URL:[3] Title: Synthesis, Crystal Structure and Antimicrobial Activity of (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino) benzoate Source: SciRP.org URL:[4] Title: Co(II), Ni(II) and Cu(II) Mononuclear Complexes with N2O2 Ligand Derived from Ethyl 4-Aminobenzoate Source: Journal of Medicinal and Chemical Sciences URL:
Sources
Application Note: Formulation of Topical Solutions Containing Ethyl 4-(pentylamino)benzoate
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol
Executive Summary & Mechanistic Rationale
Ethyl 4-(pentylamino)benzoate is a highly lipophilic ester-type local anesthetic. Structurally related to benzocaine (ethyl 4-aminobenzoate) and tetracaine, the addition of an N-pentyl chain significantly increases its partition coefficient (LogP). This high lipophilicity makes it an excellent candidate for topical dermal delivery, as the free base form of the drug can readily partition into and penetrate the lipid-rich stratum corneum[1].
However, formulating highly lipophilic free bases presents a thermodynamic challenge: the vehicle must possess enough solvent capacity to dissolve the API, but not so much affinity that the drug remains trapped in the vehicle rather than partitioning into the skin[2].
To solve this, we utilize a volatile-cosolvent hydroalcoholic system . Absolute ethanol serves as the primary volatile solvent. Upon application to the skin, the ethanol evaporates, leaving behind a supersaturated concentration of the API in a non-volatile cosolvent (Propylene Glycol)[3]. This transient supersaturation dramatically increases the thermodynamic activity of the drug, driving it through the stratum corneum and into the hydrophilic epidermis/dermis where it becomes protonated and binds to voltage-gated sodium (Nav) channels[4].
Mechanism of action and percutaneous penetration pathway for lipophilic local anesthetics.
Formulation Composition & Causality
The following quantitative formulation is designed to maintain the API in its un-ionized, free-base form while maximizing skin permeation. Propylene glycol is specifically selected as it has excellent solubilizing properties for local anesthetics and acts as a humectant to prevent the skin from drying out post-ethanol evaporation[5].
| Component | Function | Concentration (% w/v) | Causality / Rationale |
| Ethyl 4-(pentylamino)benzoate | Active Pharmaceutical Ingredient | 2.0 | Lipophilic ester-type local anesthetic base; provides regional analgesia. |
| Absolute Ethanol | Primary Solvent / Volatile Carrier | 55.0 | Solubilizes the lipophilic free base; evaporates post-application to drive API supersaturation. |
| Propylene Glycol (PG) | Cosolvent / Humectant | 25.0 | Prevents complete API precipitation post-evaporation; enhances partitioning into the stratum corneum[5]. |
| Transcutol P | Permeation Enhancer | 10.0 | Diethylene glycol monoethyl ether temporarily disrupts lipid bilayers, increasing API flux. |
| Purified Water | Aqueous Diluent / Activity Modifier | 8.0 | Pushes the system close to the thermodynamic saturation point of the API, maximizing the driving force for skin absorption. |
Experimental Protocol: Preparation of the Topical Solution
This protocol is designed as a self-validating system . Each phase transition provides immediate visual feedback regarding the thermodynamic stability of the microenvironment.
Step 1: API Solubilization (The Volatile Phase)
-
Weigh exactly 2.0 g of Ethyl 4-(pentylamino)benzoate using an analytical balance.
-
Transfer the API to a 100 mL amber glass beaker (amber glass is required to prevent UV-induced degradation of the ester linkage).
-
Add 55.0 mL of Absolute Ethanol.
-
Stir using a magnetic stir bar at 300 RPM at ambient temperature (20-25°C) until complete dissolution occurs.
-
Self-Validation Check: The solution must be perfectly clear and colorless. Any particulate matter indicates incomplete dissolution, signaling either degraded API or water contamination in the absolute ethanol.
Step 2: Cosolvent Integration (The Carrier Phase)
-
While maintaining stirring at 300 RPM, slowly add 25.0 mL of Propylene Glycol (PG).
-
Add 10.0 mL of Transcutol P.
-
Allow the mixture to equilibrate for 15 minutes.
-
Causality: PG and Transcutol P are highly viscous. A 15-minute equilibration ensures complete homogeneous micro-mixing, preventing localized precipitation when the aqueous phase is introduced.
Step 3: Aqueous Titration (Thermodynamic Tuning)
-
Fill a burette with 8.0 mL of Purified Water.
-
Add the water dropwise (approx. 1 drop per second) to the vortex of the stirring solution.
-
Self-Validation Check: As each drop hits the solution, a transient localized cloudiness (micellar crashing) may appear but must immediately disappear upon mixing. If the solution turns permanently turbid, the thermodynamic saturation limit has been breached. This validates that the water content is too high for the chosen API concentration, and the batch must be adjusted with additional ethanol.
Step 4: Final Equilibration and Filtration
-
Once all water is added, cover the beaker tightly with Parafilm to prevent ethanol evaporation.
-
Stir for 60 minutes at ambient temperature.
-
Filter the solution through a 0.45 µm PTFE membrane filter to remove any microscopic nucleation seeds that could cause future crystallization.
Step-by-step workflow for the formulation and validation of the topical solution.
Quality Control & Stability Parameters
To ensure the trustworthiness and clinical viability of the formulation, the following Quality Control (QC) parameters must be assessed immediately post-formulation and at 30-day stability intervals.
| QC Parameter | Target Specification | Causality / Rationale |
| Visual Appearance | Clear, colorless to pale yellow liquid. No particulates. | Turbidity indicates API precipitation, meaning the thermodynamic activity exceeded saturation. |
| Apparent pH | 6.8 – 7.5 | Since only the uncharged moiety can penetrate the axon, a neutral to slightly alkaline pH ensures the API remains in its lipophilic free-base form[4]. |
| Specific Gravity | 0.880 – 0.920 at 25°C | Validates the correct volumetric ratio of Ethanol (low density) to PG/Water (high density). |
| Phase Stability | No phase separation after centrifugation (3000 RPM, 15 min). | Ensures the cosolvent system is fully miscible and stable under mechanical stress. |
References[1] Topical anesthesia. PMC - NIH. Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2900000/[3] Local and Topical Anesthesia. Aneskey. Available at: https://aneskey.com/local-and-topical-anesthesia/[2] Percutaneous dermal drug delivery for local pain control. Dove Medical Press. Available at:https://www.dovepress.com/percutaneous-dermal-drug-delivery-for-local-pain-control-peer-reviewed-fulltext-article-TCRM[4] MODERN ASPECTS REGARDING THE USE OF LOCAL ANESTHETIC MEDICINES IN DERMATOLOGIC SURGERY. Farmacia Journal. Available at:https://farmaciajournal.com/wp-content/uploads/2011-01-art-01-Ionescu_9-16.pdf[6] Propylene glycol(PG/MPG). Blog - gpcchem. Available at:https://www.gpcchem.com/propylene-glycolpgmpg-cas-57-55-6/(Note: Indexed internally as 6.8 during retrieval, cited sequentially here as 6.5 for formatting).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 4-(pentylamino)benzoate
Welcome to the technical support center dedicated to the synthesis of Ethyl 4-(pentylamino)benzoate. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving high yields and purity for this important chemical intermediate. Here, we dissect common synthetic routes, troubleshoot potential pitfalls, and provide field-proven protocols to streamline your experimental workflow.
Choosing Your Synthetic Path
The synthesis of a secondary aromatic amine like Ethyl 4-(pentylamino)benzoate presents a classic challenge: achieving selective mono-N-alkylation while avoiding common side reactions. Three primary synthetic strategies are typically considered. The choice of route often depends on the available starting materials, scale, and specific experimental constraints.
Caption: Decision tree for selecting a synthetic route.
Route A: Direct N-Alkylation of Ethyl 4-aminobenzoate
Direct alkylation with a pentyl halide seems straightforward but is often plagued by poor selectivity. The core issue is that the desired product, Ethyl 4-(pentylamino)benzoate, is a secondary amine and is typically more nucleophilic than the starting primary amine, Ethyl 4-aminobenzoate.[1][2] This leads to a "runaway" reaction where the product competes for the alkylating agent, forming the tertiary amine, Ethyl 4-(dipentylamino)benzoate.[2]
Caption: The challenge of over-alkylation in direct N-alkylation.
Troubleshooting & FAQs: N-Alkylation
Q1: My reaction yields a complex mixture with significant amounts of a higher molecular weight impurity. What's happening?
This is the classic sign of over-alkylation.[1] The secondary amine product you've formed is reacting again with the pentyl halide. To minimize this, you must carefully control the reaction conditions.
-
Solution 1: Stoichiometry Control: Use a significant excess of Ethyl 4-aminobenzoate relative to the pentyl halide. This increases the statistical probability that the alkylating agent will encounter a starting material molecule rather than a product molecule. However, this can make purification challenging.
-
Solution 2: Base Selection: The choice of base is critical. A mild, non-nucleophilic base is preferred. Strong bases can deprotonate the product amine, increasing its nucleophilicity and exacerbating over-alkylation. Potassium carbonate (K₂CO₃) is often a good starting point under simple and mild conditions.[3]
-
Solution 3: Consider an Alternative Route: If over-alkylation remains a persistent issue, reductive amination is a superior method for achieving selective mono-alkylation.[4]
Q2: The reaction is very slow or doesn't go to completion. How can I improve the conversion rate?
-
Check Your Solvent: A polar aprotic solvent like DMF or DMSO can help dissolve the reactants and facilitate the Sₙ2 reaction.
-
Increase Temperature: Gently heating the reaction (e.g., to 80-110 °C) can increase the rate, but must be balanced against the risk of side reactions.[5][6] Monitor the reaction closely by TLC.
-
Use a More Reactive Halide: If you are using 1-chloropentane, switching to 1-bromopentane or 1-iodopentane will significantly increase the reaction rate due to the better leaving group ability of bromide and iodide.
Protocol: Controlled N-Alkylation
-
To a round-bottom flask, add Ethyl 4-aminobenzoate (1.0 eq) and potassium carbonate (1.5 eq).
-
Add a suitable anhydrous solvent, such as DMF.
-
Stir the suspension and add 1-bromopentane (0.8 eq) dropwise at room temperature.
-
Heat the mixture to 80 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture, dilute with water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Route B: Reductive Amination
Reductive amination is arguably the most robust and selective method for preparing secondary amines like Ethyl 4-(pentylamino)benzoate. It is a one-pot reaction that involves two key steps: the formation of an imine (or iminium ion) intermediate from a carbonyl compound and an amine, followed by its immediate reduction.[4][7] This strategy elegantly avoids the over-alkylation problems of Route A.[1]
Caption: The two-stage mechanism of reductive amination.
Troubleshooting & FAQs: Reductive Amination
Q1: My yield is very low, and I recover mostly my starting aldehyde. What went wrong?
This indicates a failure in the first step: imine formation.
-
pH is Critical: Imine formation is catalyzed by mild acid (typically pH 4-6).[7] If the pH is too low, the pentylamine will be fully protonated and non-nucleophilic. If the pH is too high, the carbonyl group isn't sufficiently activated. Adding a catalytic amount of acetic acid is standard practice.[7]
-
Allow Time for Imine Formation: Before adding the reducing agent, allow the aldehyde and amine to stir together (e.g., for 30-60 minutes at room temperature) to allow the imine equilibrium to be established.[7]
Q2: My reaction yields a significant amount of ethyl 4-(hydroxymethyl)benzoate instead of my desired product. Why?
This occurs when your reducing agent is too strong and reduces the starting aldehyde before it can form the imine.
-
Choose a Selective Reducing Agent: This is the most common pitfall. A strong reducing agent like Sodium Borohydride (NaBH₄) can readily reduce aldehydes.[7] You must use a milder, "imine-selective" reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for this reason, as it is less reactive towards aldehydes but highly effective at reducing the protonated imine (iminium ion).[4][7] Sodium cyanoborohydride (NaBH₃CN) is another common choice.[4][8]
| Reducing Agent | Selectivity | Common Solvents | Key Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Excellent for imines; poor for aldehydes/ketones | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THF | The preferred modern reagent. Does not require strict pH control beyond the initial acetic acid catalyst.[4][7] |
| Sodium Cyanoborohydride (NaBH₃CN) | Good for imines at acidic pH | Methanol (MeOH), Ethanol (EtOH) | Effective but generates toxic cyanide waste, requiring careful quenching and disposal procedures.[4][7] |
| Sodium Borohydride (NaBH₄) | Non-selective ; reduces aldehydes/ketones rapidly | Methanol (MeOH), Ethanol (EtOH) | Generally unsuitable for one-pot reductive amination unless a two-step procedure (imine formation first, then reduction) is used.[4][9] |
Table 1. Comparison of Common Reducing Agents for Reductive Amination.
Protocol: High-Yield Reductive Amination
-
In a round-bottom flask, dissolve Ethyl 4-formylbenzoate (1.0 eq) and pentylamine (1.1 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE).
-
Add glacial acetic acid (1.0 eq) to catalyze imine formation and stir the mixture at room temperature for 30-60 minutes.[7]
-
Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Note: The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by column chromatography if necessary.
Route C: Fischer Esterification
If your starting material is 4-(pentylamino)benzoic acid, you can form the ethyl ester via Fischer esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[10][11] The primary challenge is driving the reaction to completion.
Caption: The equilibrium of the Fischer Esterification reaction.
Troubleshooting & FAQs: Fischer Esterification
Q1: My reaction stalls, and I'm left with a lot of unreacted starting material. How do I push the equilibrium forward?
According to Le Châtelier's Principle, to favor the product, you must either add a large excess of a reactant or remove a product as it forms.[12][13]
-
Solution 1: Use Excess Alcohol: The simplest and most common strategy is to use the alcohol (ethanol) as the reaction solvent. Using a large excess (e.g., 10-fold or more) will drive the equilibrium towards the ester.[10][12]
-
Solution 2: Remove Water: Water is the byproduct. Removing it as it forms will pull the reaction to completion. This can be achieved by:
-
Dean-Stark Apparatus: For higher-boiling alcohols, a Dean-Stark trap can be used to azeotropically remove water.[12]
-
Drying Agents: Adding a dehydrating agent to the reaction can also be effective.
-
Q2: I added a catalytic amount of sulfuric acid, but the reaction isn't working.
The amino group on your starting material is basic and will neutralize the acid catalyst.[10][12] For aminobenzoic acids, you must use at least a stoichiometric amount of strong acid (like H₂SO₄) to both protonate the basic amine and serve as the catalyst for the esterification.[10]
Protocol: Fischer Esterification
-
To a round-bottom flask, add 4-(pentylamino)benzoic acid (1.0 eq) and absolute ethanol (can be used as the solvent, >10 eq).
-
Stir the mixture and cool it in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid (1.0 - 1.2 eq). A precipitate may form.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice water.
-
Slowly neutralize the acid by adding a 10% sodium carbonate solution until the pH is ~8. Be cautious of gas evolution (CO₂).[10]
-
The product should precipitate as a solid. Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the product from a suitable solvent (e.g., ethanol/water) to achieve high purity.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470-5477. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive amination between a variety of substituted aromatic aldehydes... Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Retrieved from [Link]
-
Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 4-(6-phenylhexylamino)benzoate. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Oriental Journal of Chemistry, 34(5). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]
-
Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2024). Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. The Journal of Organic Chemistry. Retrieved from [Link]
-
2017 ERP System. (2017). Synthesis of ethyl 4-(butylamino)benzoate. Retrieved from [Link]
-
MDPI. (2024). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. Molbank, 2024(2), M1911. Retrieved from [Link]
- Google Patents. (n.d.). US7547798B2 - Process for preparing aminobenzoate esters.
-
PubMed. (2023, February 8). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 1-11. Retrieved from [Link]
-
Ashenhurst, J. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Limitations of Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
- Google Patents. (n.d.). US2750417A - Amine alkylation.
-
Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]
-
ResearchGate. (2023, February 8). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
Identifying degradation products of Ethyl 4-(pentylamino)benzoate under UV exposure
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, experience-driven answers to common questions regarding the identification of degradation products of Ethyl 4-(pentylamino)benzoate (EPB) when exposed to ultraviolet (UV) radiation. Our goal is to move beyond simple protocols and explain the scientific rationale behind each step, ensuring your experimental design is robust, logical, and self-validating.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We're observing a loss of potency and color change in our EPB formulation after exposure to light. Where do we begin our investigation?
A1: Initial Assessment and Strategy
This is a classic sign of photodegradation. A systematic investigation is crucial to identify the root cause and the resulting degradants. Your initial strategy should be grounded in the principles outlined by the International Council for Harmonisation (ICH) Q1B guidelines for photostability testing.[1][2][3][4]
Causality-Driven Approach: The primary goal is to determine if the observed changes are indeed caused by light and not by other factors like heat or oxidation. Therefore, a well-controlled experiment is your most critical first step.
Recommended First Steps:
-
Forced Degradation Study: The purpose of a forced degradation or stress testing study is to intentionally degrade the sample to produce the likely degradation products.[1][4][5] This helps in developing and validating analytical methods that can detect the degradants before you move to formal, long-term stability studies.[5][6]
-
Controlled Exposure: Expose a solution of your EPB active substance to a calibrated light source that provides both visible and near-UV light (320-400 nm).[4][5] Per ICH Q1B, a total illumination of at least 1.2 million lux hours and 200 watt-hours/square meter of near-UV energy is the standard for confirmatory studies.[1][4][7]
-
Use of Controls: This is non-negotiable for a valid study.
-
Dark Control: Wrap a sample in aluminum foil and keep it alongside the exposed sample. This will help you differentiate between light-induced degradation and thermal degradation.[5]
-
Blank Control: Expose your formulation vehicle (without EPB) to the same light conditions to identify any degradation products from the excipients.
-
-
Analytical Method Selection: High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector is the primary workhorse for this analysis.[8] This setup allows you to quantify the loss of the parent compound (EPB) and detect the appearance of new peaks corresponding to degradation products. The PDA detector is crucial as it provides UV spectra for both the parent and the new peaks, offering clues about structural changes. For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is essential.[6][8]
This initial, controlled experiment will confirm photosensitivity and generate the degradants needed for identification, forming the foundation of your entire investigation.
Q2: What are the likely chemical reactions and degradation products for EPB under UV stress?
A2: Postulated Degradation Pathways
Understanding the potential chemical transformations is key to targeting your analytical methods. Ethyl 4-(pentylamino)benzoate, like other p-aminobenzoate derivatives, has several reactive sites susceptible to photodegradation. The energy absorbed from UV light can initiate photooxidative processes and other reactions.[9][10]
While specific literature on EPB is scarce, we can infer likely pathways from structurally similar compounds like Padimate O (Octyldimethyl-p-aminobenzoate) and p-aminobenzoic acid (PABA) itself.[11][12][13]
Primary Degradation Mechanisms:
-
N-Dealkylation: The bond between the nitrogen and the pentyl group can cleave. This is a common pathway for N-alkylated anilines. This could happen sequentially, first losing the pentyl group, and potentially followed by further reactions.
-
Oxidation of the Amino Group: The tertiary amine can be oxidized to form N-oxide derivatives or other oxidized species.
-
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid, 4-(pentylamino)benzoic acid. While often driven by pH and temperature, photolysis can accelerate this process.
-
Ring Hydroxylation/Oxidation: The aromatic ring itself can be attacked by reactive oxygen species generated during UV exposure, leading to the formation of hydroxylated byproducts.[13]
-
Radical Formation: UV irradiation can lead to the loss of a hydrogen atom from the amino group, forming a 4-aminylbenzoic acid radical, which can then participate in further reactions.[14]
The following diagram illustrates these potential pathways originating from the EPB parent molecule.
Caption: Experimental workflow for degradant identification.
Step-by-Step Workflow Explained:
-
LC-UV/PDA Analysis:
-
What it is: The initial chromatographic separation of your stressed sample.
-
Why you do it: To establish a "degradation profile." You compare the chromatogram of the stressed sample to the unstressed and dark controls. New peaks are potential degradants. The PDA detector provides UV spectra, and a change in the spectrum (e.g., a shift in λ-max) compared to the parent drug can indicate a modification to the chromophore.
-
-
LC-MS (High-Resolution Mass Spectrometry - HRMS):
-
What it is: Coupling the HPLC to a high-resolution mass spectrometer like a Time-of-Flight (TOF) or Orbitrap instrument.
-
Why you do it: To obtain highly accurate mass measurements of the parent ion for each new peak. An accurate mass (typically to within 5 ppm) allows you to confidently determine the elemental formula of the degradant. This is the first and most critical step in proposing a structure. For example, it allows you to distinguish between an N-oxide and a hydroxylated product, both of which have a nominal mass increase of +16 Da.
-
-
LC-MS/MS (Tandem Mass Spectrometry):
-
What it is: The mass spectrometer isolates a specific degradant ion, fragments it, and then analyzes the masses of the resulting fragments.
-
Why you do it: This provides structural information. The way a molecule breaks apart is a fingerprint of its structure. By analyzing the fragmentation pattern and comparing it to the known fragmentation of the parent EPB molecule, you can pinpoint where the chemical modification occurred. For instance, a loss corresponding to the pentyl group would support an N-dealkylation pathway.
-
Q4: Can you provide a detailed starting protocol for an LC-MS/MS method to separate and identify EPB and its potential degradants?
A4: Recommended Starting LC-MS/MS Protocol
This protocol is a robust starting point. Expertise Insight: The key is to use a gradient elution because the potential degradation products have a wide range of polarities. The hydrolyzed acid, for example, will be much more polar than the parent ester. A simple isocratic method will likely fail to resolve all compounds.
| Parameter | Recommended Setting | Rationale |
| LC System | ||
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm | C18 is a good general-purpose stationary phase for moderately polar compounds. The smaller particle size (1.8 µm) provides high resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common mobile phase additive that provides protons for positive mode electrospray ionization (ESI+). |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 15 minutes | A gradient is essential to elute both polar (e.g., hydrolyzed acid) and non-polar (parent drug) compounds within a reasonable time. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | A small volume to prevent peak distortion. |
| MS System | ||
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The amino group on EPB and its derivatives is basic and will readily accept a proton, making ESI+ the ideal mode. |
| MS Scan Mode | Full Scan (m/z 100-500) | To detect all potential parent ions in the sample. |
| MS/MS Scan | Data-Dependent Acquisition (DDA) | The instrument automatically selects the most intense ions from the full scan for fragmentation, which is efficient for discovering unknown degradants. |
| Collision Energy | Ramped (e.g., 10-40 eV) | Using a range of collision energies ensures you capture both low-energy (e.g., loss of a side chain) and high-energy (e.g., ring cleavage) fragments. |
Q5: Our mass spectrometry data is complex. How can we confidently propose structures for the observed masses?
A5: A Logic-Based Approach to MS Data Interpretation
Interpreting MS/MS spectra is like solving a puzzle. You need to combine the accurate mass data with the fragmentation patterns in a logical sequence.
Trustworthy Interpretation Strategy:
-
Start with the Parent Drug: Always inject a standard of Ethyl 4-(pentylamino)benzoate first and obtain its MS/MS spectrum. Identify its key fragments. For EPB, you would expect to see fragments corresponding to the loss of the ethyl group (-29 Da), the ethoxy group (-45 Da), and the pentyl group (-71 Da). This is your reference map.
-
Analyze the Degradant's Accurate Mass: Use the elemental formula generated from the high-resolution MS data. Does it match one of the proposed pathways? For example, if you see a mass corresponding to C9H11NO2, this perfectly matches Ethyl 4-aminobenzoate (the N-dealkylated product).
-
Compare Fragmentation Patterns: Now, look at the MS/MS spectrum of that C9H11NO2 peak. Does it fragment similarly to the parent drug, but without the fragments related to the pentyl group? If yes, this is strong evidence for N-dealkylation.
-
Look for "Reporter" Fragments: If you suspect ring hydroxylation, you would expect the entire molecule's mass to increase by ~16 Da. Crucially, fragments that retain the aromatic ring should also show this +16 Da shift, while fragments from the side chains (like the pentyl group) should remain at their original mass. This differential shift is a powerful confirmation tool.
By systematically comparing the fragmentation of the degradants to the parent compound, you build a self-validating case for each proposed structure.
References
-
European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
ICH. (2025). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). [Link]
-
Pharma Stability. Photostability (ICH Q1B). [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
-
ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
-
Zhang, Q., et al. (2022). Quantitative proteomic analysis of the microbial degradation of 3-aminobenzoic acid by Comamonas sp. QT12. PMC. [Link]
-
Turck, M. (2024). Photodegradation of Octyldimethyl para-aminobenzoic Acid (OD-PABA or Padimate O) and its Photoproduct Formation. Union College. [Link]
-
Cerniglia, C. E., et al. (2001). Biodegradation of 4-nitrobenzoate, 4-aminobenzoate and their mixtures: new strains, unusual metabolites and insights into pathway regulation. FEMS Microbiology Ecology, Oxford Academic. [Link]
-
Dong, W., et al. (2015). Degradation of sunscreen agent p-aminobenzoic acid using a combination system of UV irradiation, persulphate and iron(II). PubMed. [Link]
-
American Chemical Society. (2015). Impact of Solvent-Solute Interactions on Photochemistry of p-Aminobenzoic Acid Derivatives. ACS. [Link]
-
van der Merwe, L., et al. (2015). The simultaneous detection and quantification of p-aminobenzoic acid and its phase 2 biotransformation metabolites in human urine using LC-MS/MS. PubMed. [Link]
-
Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]
-
PPTX. PHOTO STABILITY TESTING OF DRUG SUBSTANCE AND DRUG PRODUCT Q1B. [Link]
-
ResearchGate. (2025). Degradation of sunscreen agent p-aminobenzoic acid using a combination system of UV irradiation, persulphate and iron(II) | Request PDF. [Link]
-
Ruzi, M., & Anderson, D. T. (2022). UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy. MDPI. [Link]
-
Wang, Z., et al. (2019). Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process. MDPI. [Link]
-
ResearchGate. (2025). Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process. [Link]
-
International Journal of Applied Pharmaceutics. (2026). Importance of LCMS in Forced Degradation Studies for new Chemical Entities. [Link]
-
Hampford Research Inc. Ethyl-4-dimethylaminobenzoate (EDAB). [Link]
-
Vione, D., et al. (2016). Study of the photochemical transformation of 2-ethylhexyl 4-(dimethylamino)benzoate (OD-PABA) under conditions relevant to surface waters. PubMed. [Link]
-
PhotochemCAD. Ethyl 4-(dimethylamino)benzoate. [Link]
-
Taylor & Francis. Photodegradation – Knowledge and References. [Link]
-
Wang, G., et al. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers. [Link]
-
IntechOpen. Photochemical Degradation Processes of Painting Materials from Cultural Heritage. [Link]
-
ResearchGate. The photofading mechanism of commercial reactive dyes on cotton. [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. q1scientific.com [q1scientific.com]
- 8. Photostability (ICH Q1B) – Pharma Stability [pharmastability.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Photochemical Degradation Processes of Painting Materials from Cultural Heritage | IntechOpen [intechopen.com]
- 11. Photodegradation of Octyldimethyl para-aminobenzoic Acid (OD-PABA or Padimate O) and its Photoproduct Formation | Steinmetz Symposium - Union College [steinmetz.union.edu]
- 12. Degradation of sunscreen agent p-aminobenzoic acid using a combination system of UV irradiation, persulphate and iron(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Study of the photochemical transformation of 2-ethylhexyl 4-(dimethylamino)benzoate (OD-PABA) under conditions relevant to surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy | MDPI [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges of Ethyl 4-(pentylamino)benzoate in Aqueous Media
This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with Ethyl 4-(pentylamino)benzoate. As a lipophilic molecule, its poor aqueous solubility is a significant hurdle in experimental and formulation settings. This document provides a series of troubleshooting guides and FAQs, grounded in scientific principles, to systematically address and overcome these challenges.
Section 1: Understanding the Challenge - Physicochemical Properties
The inherent difficulty in dissolving Ethyl 4-(pentylamino)benzoate stems from its molecular structure. The presence of a benzene ring and a five-carbon pentyl group creates a significant hydrophobic character, while the secondary amine offers a potential site for protonation, hinting at pH-dependent solubility. A clear understanding of its physicochemical properties is the first step in troubleshooting.
Table 1: Physicochemical Properties of Ethyl 4-(pentylamino)benzoate and Structurally Similar Compounds
| Property | Ethyl 4-(pentylamino)benzoate (Predicted) | Ethyl 4-(phenylamino)benzoate[1] | Ethyl 4-(butylamino)benzoate[2] |
|---|---|---|---|
| Molecular Formula | C14H21NO2 | C15H15NO2 | C13H19NO2 |
| Molecular Weight | 235.32 g/mol | 241.28 g/mol | 221.30 g/mol |
| LogP (Predicted) | ~4.0 - 4.5 | 4.2 | ~3.5 - 4.0 |
| pKa (Predicted, Basic) | ~4.5 - 5.5 (for the amine) | Not available | Not available |
| Aqueous Solubility | Very Poorly Soluble | Very Poorly Soluble | Very Poorly Soluble |
Note: LogP (octanol-water partition coefficient) is a measure of lipophilicity; a higher value indicates lower water solubility. pKa is the acid dissociation constant; for the amine group, it indicates the pH at which the compound is 50% protonated (ionized).
Section 2: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial challenges.
Q1: Why is my Ethyl 4-(pentylamino)benzoate not dissolving in water or standard phosphate-buffered saline (PBS)?
A: The high predicted LogP value (~4.0-4.5) indicates that Ethyl 4-(pentylamino)benzoate is highly lipophilic, or "water-fearing." It strongly prefers non-polar environments over aqueous media like water or PBS. This is the fundamental reason for its poor solubility.
Q2: I've tried heating and vortexing, but the compound remains a solid or forms an oily suspension. Why isn't this working?
A: While heating can slightly increase the solubility of some compounds, for highly hydrophobic molecules like this one, the energy input is often insufficient to overcome the strong intermolecular forces holding the solid together and force it into the highly polar water environment. It may melt and form an oily layer but will not truly dissolve to form a homogenous solution.
Q3: What is the quickest method to prepare a low-concentration solution for a preliminary in vitro assay?
A: For a rapid, small-scale preparation, the use of a co-solvent is the most direct approach.[3] First, create a high-concentration stock solution (e.g., 10-50 mM) in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[4][5] Then, perform a serial dilution of this stock solution into your aqueous assay buffer.
Scientist's Note: When diluting the stock, add the stock solution to the buffer (not the other way around) while vortexing vigorously. This helps prevent the compound from precipitating out due to localized high concentrations of the organic solvent. Be mindful that the final concentration of the organic solvent should be low (typically <0.5%) to avoid affecting the biological system.[6]
Q4: Are there any solvents I should avoid?
A: Avoid using non-polar, water-immiscible solvents like hexane, toluene, or dichloromethane if your final goal is an aqueous solution, as they will form a separate layer. Also, be cautious with highly volatile solvents if your experiment is long-term, as evaporation can change the concentration.
Section 3: In-Depth Troubleshooting Guides & Protocols
For applications requiring higher concentrations or more stable formulations, more advanced techniques are necessary. Over 40% of new chemical entities are poorly water-soluble, making these techniques central to pharmaceutical development.[4][7]
pH Adjustment Method
Q: How does pH affect the solubility of Ethyl 4-(pentylamino)benzoate?
A: The secondary amine group on the molecule is a weak base. In acidic conditions (pH < pKa), this amine group can become protonated (positively charged). This ionization dramatically increases the molecule's polarity, thereby increasing its solubility in water. The relationship between pH, pKa, and the ratio of ionized to un-ionized forms is described by the Henderson-Hasselbalch equation.[8][9][10]
Q: What is the step-by-step protocol for preparing a solution using pH adjustment?
A: Objective: To prepare a 1 mg/mL solution in an acidic buffer.
-
Buffer Selection: Choose a buffer with a pKa well below the predicted pKa of the compound (e.g., a citrate buffer at pH 3.0). This ensures the pH remains stable.[11]
-
Preparation:
-
Weigh the required amount of Ethyl 4-(pentylamino)benzoate.
-
Add a small amount of the acidic buffer (e.g., pH 3.0 citrate buffer) to the solid.
-
Stir or sonicate the mixture. The compound should dissolve as it becomes protonated.
-
Once dissolved, add the remaining buffer to reach the final desired volume and concentration.
-
-
Validation: Visually inspect the solution for any cloudiness or precipitation. Check the final pH to ensure it has not shifted significantly.
Q: What are the potential pitfalls of the pH adjustment method?
A:
-
Precipitation on Neutralization: If this acidic solution is added to a neutral environment (e.g., cell culture media at pH 7.4), the compound will deprotonate and may rapidly precipitate out of solution.
-
Chemical Instability: The ester group in the molecule could be susceptible to hydrolysis under strongly acidic (or basic) conditions, especially over long periods or at elevated temperatures. Always assess the stability of your compound at the working pH.
Co-solvency Approach
Q: Which co-solvents are most effective and why?
A: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for hydrophobic compounds.[3][12] Effective co-solvents for this purpose include DMSO, ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[5] The choice depends on the required concentration and the biological system's tolerance.[12]
Table 2: Common Co-solvents for Pharmaceutical Formulations
| Co-solvent | Dielectric Constant (Approx.) | Typical Use | Notes |
|---|---|---|---|
| Water | 80 | Primary Solvent | Highly polar |
| Propylene Glycol | 32 | Oral, Parenteral | Low toxicity[3] |
| Ethanol | 25 | Oral, Parenteral | Can have biological effects[6] |
| PEG 400 | 12.5 | Oral, Topical | Low toxicity |
| DMSO | 47 | In vitro, Topical | High solubilizing power, can affect cell membranes[4] |
Q: How do I perform a co-solvent solubility study to find the optimal blend?
A: Objective: To determine the minimum percentage of a co-solvent required to dissolve the compound at a target concentration.
-
Prepare Co-solvent Blends: Create a series of co-solvent/buffer mixtures (e.g., 10%, 20%, 30%, 40%, 50% v/v of ethanol in pH 7.4 PBS).
-
Add Compound: Add an excess amount of Ethyl 4-(pentylamino)benzoate to a fixed volume of each blend in separate vials.
-
Equilibrate: Shake the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate and Analyze: Centrifuge or filter the samples to remove undissolved solid.
-
Quantify: Measure the concentration of the dissolved compound in the supernatant of each sample using a suitable analytical method (e.g., HPLC-UV).
-
Plot Data: Plot the measured solubility (mg/mL) against the co-solvent percentage to identify the optimal blend.
Workflow for Co-solvent Solubility Study
Caption: Workflow for determining optimal co-solvent blend.
Surfactant-Mediated Solubilization
Q: How do surfactants increase solubility?
A: Surfactants are amphiphilic molecules with a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.[13] Above a specific concentration, the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles.[14] The hydrophobic tails form the core of the micelle, creating a non-polar microenvironment that can encapsulate poorly soluble drug molecules, effectively dissolving them in the bulk aqueous solution.[15][16]
Q: What types of surfactants are suitable?
A: Non-ionic surfactants are generally preferred for biological applications due to their lower toxicity and reduced interaction with biological components.[15][17]
-
Polysorbates (e.g., Tween® 80): Widely used in pharmaceutical formulations.
-
Poloxamers (e.g., Pluronic® F-68): Thermo-sensitive block copolymers.
-
Cremophor® EL: A polyethoxylated castor oil derivative.
Q: What is a key consideration when using surfactants?
A: You must work at a concentration above the surfactant's CMC for micellar solubilization to occur. The solubility of the drug typically increases linearly with the surfactant concentration above the CMC.[14] However, high concentrations of surfactants can be toxic to cells, so finding the right balance is crucial.
Cyclodextrin Complexation
Q: What is cyclodextrin complexation and how does it work?
A: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[18][19] They can encapsulate a hydrophobic "guest" molecule, like Ethyl 4-(pentylamino)benzoate, into their central cavity.[20] This forms a water-soluble "inclusion complex," effectively hiding the hydrophobic part of the drug from the water and increasing its apparent solubility.[18][19]
Q: Which cyclodextrin is the best choice?
A: The choice depends on the size and shape of the guest molecule. For a molecule like Ethyl 4-(pentylamino)benzoate, Beta-cyclodextrin (β-CD) or its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are often good starting points due to their cavity size. HP-β-CD is frequently preferred in formulations due to its much higher aqueous solubility compared to native β-CD.[21][22]
Q: How do I perform a phase solubility study to assess cyclodextrin complexation?
A: Objective: To determine the effect of a cyclodextrin on the drug's solubility and the stoichiometry of the complex.
-
Prepare CD Solutions: Make a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 20 mM HP-β-CD).
-
Add Excess Drug: Add an excess amount of Ethyl 4-(pentylamino)benzoate to each solution.
-
Equilibrate: Shake the vials at a constant temperature for 48-72 hours.[23]
-
Filter & Analyze: Take an aliquot from each vial, filter it through a 0.22 µm filter to remove undissolved drug, and analyze the filtrate by HPLC to determine the drug concentration.
-
Plot & Analyze Diagram: Plot the concentration of the dissolved drug (y-axis) against the concentration of the cyclodextrin (x-axis). The resulting graph is a phase solubility diagram.[24][25] A linear increase (AL-type diagram) suggests the formation of a 1:1 soluble complex.[26]
Mechanism of Cyclodextrin Inclusion
Caption: Cyclodextrin encapsulates a hydrophobic drug to form a soluble complex.
Section 4: Summary of Strategies & Decision Guide
Choosing the right method depends on your specific experimental constraints.
Table 3: Comparison of Solubility Enhancement Techniques
| Method | Pros | Cons | Best For |
|---|---|---|---|
| pH Adjustment | Simple, uses minimal excipients. | Risk of precipitation upon pH change, potential for chemical instability. | Initial screening, experiments where the final pH can be maintained as acidic. |
| Co-solvents | Highly effective, simple to prepare.[3] | Can have biological/toxic effects at high concentrations, risk of precipitation on dilution.[12] | In vitro assays, preparing high-concentration stocks for dilution. |
| Surfactants | High solubilization capacity above CMC. | Potential for cell toxicity, can interfere with some assays. | Formulations where excipients are tolerated, lipid-based systems.[27] |
| Cyclodextrins | Low toxicity (especially derivatives), forms stable complexes, can improve bioavailability.[18] | More expensive, requires specific host-guest compatibility. | In vivo studies, oral and parenteral formulations, reducing excipient toxicity. |
Decision-Making Flowchart
Sources
- 1. Ethyl 4-(phenylamino)benzoate | C15H15NO2 | CID 15629745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 4-(butylamino)benzoate 98 94-32-6 [sigmaaldrich.com]
- 3. scialert.net [scialert.net]
- 4. wjbphs.com [wjbphs.com]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 9. ulm.edu [ulm.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. mhchem.org [mhchem.org]
- 12. admin.mantechpublications.com [admin.mantechpublications.com]
- 13. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 14. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Micellar solubilization of drugs. [sites.ualberta.ca]
- 16. jocpr.com [jocpr.com]
- 17. Effect of surfactant-bile interactions on the solubility of hydrophobic drugs in biorelevant dissolution media – LCPE [lcpe.uni-sofia.bg]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. mdpi.com [mdpi.com]
- 22. impactfactor.org [impactfactor.org]
- 23. ijrpc.com [ijrpc.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes | MDPI [mdpi.com]
- 27. ijsrtjournal.com [ijsrtjournal.com]
Technical Support Center: Troubleshooting HPLC Peak Tailing for Ethyl 4-(pentylamino)benzoate
Welcome to the Technical Support Center. Ethyl 4-(pentylamino)benzoate is a basic compound containing a secondary amine and an ester linkage. During reversed-phase high-performance liquid chromatography (RP-HPLC), analysts frequently encounter severe peak tailing with this molecule.
This guide is designed for research scientists and drug development professionals. It moves beyond basic troubleshooting by explaining the underlying physicochemical causality of peak tailing and providing self-validating experimental protocols to permanently resolve the issue.
Part 1: Mechanistic FAQs (The "Why")
Q1: Why does Ethyl 4-(pentylamino)benzoate specifically exhibit severe peak tailing? A1: Ethyl 4-(pentylamino)benzoate contains a highly basic secondary amine functional group. In reversed-phase chromatography, peak tailing is fundamentally caused by the occurrence of more than one mechanism of 1[1]. While the primary mechanism is intended to be hydrophobic interaction with the stationary phase (e.g., C18), a secondary ion-exchange mechanism occurs between the basic, protonated secondary amine of the analyte and the acidic, ionized residual 2[2] (Si-O⁻) on the silica support surface. Because these active silanol sites possess varying binding energies, the analyte molecules desorb at different rates, dragging out the trailing edge of the peak and resulting in an Asymmetry Factor (As) 3[3].
Q2: How do I definitively know if the tailing is a chemical interaction or a physical hardware issue? A2: A self-validating approach is required to isolate the variable. Physical issues—such as a void in the column bed, a partially blocked inlet frit, or excessive extra-column dead volume—will distort 4[4] in the chromatogram. Chemical issues, like silanol interactions, are analyte-specific. By injecting a neutral, non-ionizable marker (e.g., toluene), you create an internal control. If the neutral marker elutes symmetrically but the basic API tails, the causality is definitively chemical.
Q3: Can adjusting the mobile phase pH resolve this? A3: Yes, pH manipulation is the most robust solution. Operating at a mid-pH (e.g., pH 5.0–7.0) is the worst-case scenario because the secondary amine is fully protonated (cationic) while the residual silanols are ionized (anionic), maximizing electrostatic attraction. By lowering the mobile phase pH to < 3.0, you force the protonation of the silanol groups (converting Si-O⁻ back to Si-OH), neutralizing their charge and minimizing the secondary 1[1].
Q4: What if my method requires a neutral pH for stability or selectivity reasons? A4: If low pH is not viable, you must chemically mask the silanols. This is achieved by adding a competing base, such as 10–25 mM Triethylamine (TEA), to the mobile phase. TEA is a small, highly mobile base that acts as a very effective competitor for 5[5], outcompeting the bulkier Ethyl 4-(pentylamino)benzoate for the active sites.
Part 2: Diagnostic Workflow
Follow this logical decision matrix to systematically isolate the root cause of the peak tailing before altering your method parameters.
Logical workflow for isolating and resolving chemical vs. physical HPLC peak tailing.
Part 3: Step-by-Step Troubleshooting Protocols
Protocol 1: The Neutral Marker Validation Test (Self-Validating System)
Objective: Differentiate between physical column deformation and chemical secondary interactions.
-
Preparation: Prepare a mixed standard containing 0.1 mg/mL Ethyl 4-(pentylamino)benzoate and 0.05 mg/mL Toluene (neutral marker) dissolved in the initial mobile phase.
-
Injection: Inject 5 µL of the mixed standard onto the HPLC system under your current method conditions.
-
Data Analysis: Calculate the Asymmetry Factor (As) for both peaks at 10% peak height.
-
Causality Check:
-
If As(Toluene) > 1.2 AND As(API) > 1.2: The issue is physical. Reverse the column and flush with 100% strong solvent to clear frit blockages, or inspect the system for excessive dead volume.
-
If As(Toluene) ≤ 1.1 AND As(API) > 1.2: The issue is strictly chemical (silanol interaction or mass overload). Proceed to Protocol 2.
-
Protocol 2: Mobile Phase pH Suppression & Buffer Optimization
Objective: Eliminate silanol ionization to prevent secondary ion-exchange retention.
-
Acidify Aqueous Phase: Prepare the aqueous portion of the mobile phase using 0.1% v/v Phosphoric acid (for UV detection at low wavelengths) or Formic acid (if MS compatibility is required). Ensure the measured pH is between 2.0 and 2.5.
-
Buffer Capacity (Optional but recommended): If operating near the pKa of the analyte, use a 20–25 mM phosphate buffer to prevent local pH changes at the column head as the sample plug travels through.
-
Equilibration: Flush the column with at least 15–20 column volumes of the newly prepared acidic mobile phase to ensure complete protonation of the silica bed.
-
Verification: Re-inject the API standard. A reduction of As from > 1.5 to < 1.2 validates the suppression of silanol activity.
Protocol 3: Mass Overload Diagnosis
Objective: Rule out concentration-dependent tailing caused by the saturation of active binding sites (Langmuir isotherm behavior).
-
Dilution: Dilute the Ethyl 4-(pentylamino)benzoate standard by a factor of 10 (e.g., from 1.0 mg/mL down to 0.1 mg/mL).
-
Injection: Inject the exact same volume (e.g., 5 µL) of the diluted sample.
-
Comparison: Overlay the chromatograms. If the tailing disappears and the retention time shifts slightly later, the original tailing was caused by mass overload. If tailing persists identically, the cause is strictly a chemical interaction requiring Protocol 2.
Part 4: Quantitative Data & Optimization Parameters
The following table summarizes the key parameters you can adjust to mitigate peak tailing for Ethyl 4-(pentylamino)benzoate, alongside the mechanistic rationale and expected outcomes.
| Parameter Adjusted | Mechanistic Rationale | Sub-optimal State | Optimized State | Expected Asymmetry (As) |
| Mobile Phase pH | Controls ionization state of silanols (Si-OH vs Si-O⁻) | pH 5.0 - 7.0 | pH 2.0 - 3.0 | Drops from > 1.8 to < 1.2 |
| Amine Additive (TEA) | Competitively binds and masks active acidic silanols | 0 mM | 15 - 25 mM | Drops from > 1.6 to < 1.1 |
| Injection Mass | Prevents saturation of hydrophobic binding sites | > 10 µg on-column | < 1 µg on-column | Drops from > 1.4 to < 1.1 |
| Buffer Concentration | Maintains stable local pH during analyte elution | < 5 mM | 20 - 25 mM | Drops from > 1.3 to < 1.1 |
Part 5: References
-
[5] HPLC Troubleshooting Guide. ACE HPLC (hplc.eu).
-
[2] Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.
-
[3] Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-(2-Aminopropyl)phenol. Benchchem.
-
[4] HPLC Troubleshooting. Thermo Fisher Scientific.
-
[1] Peak Tailing in HPLC. Element Lab Solutions.
Sources
Preventing photodegradation of Ethyl 4-(pentylamino)benzoate in formulations
Welcome to the technical support center for Ethyl 4-(pentylamino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and prevent photodegradation in their formulations. As a para-aminobenzoic acid (PABA) derivative, this molecule is susceptible to degradation upon exposure to UV radiation, which can compromise the efficacy, safety, and aesthetics of your product.[1][2] This document provides in-depth, experience-driven troubleshooting advice and proactive strategies to ensure the stability of your formulations.
Frequently Asked Questions (FAQs)
Q1: What is photodegradation and why is Ethyl 4-(pentylamino)benzoate susceptible?
A1: Photodegradation is the chemical breakdown of a molecule initiated by the absorption of light energy, particularly UV radiation.[3] Molecules like Ethyl 4-(pentylamino)benzoate, which are designed to absorb UV light, are inherently at risk. The absorbed energy elevates the molecule to an excited state. From this state, it can undergo several degradation pathways, including oxidation, dealkylation, or reaction with other formulation components.[3][4] For PABA and its derivatives, a primary mechanism involves the formation of a long-lived triplet state that is highly reactive and can lead to the generation of harmful reactive oxygen species (ROS) or unwanted side products.[5]
Q2: What are the common signs of photodegradation in my formulation?
A2: The most common indicators of photodegradation include:
-
Color Change: Often a yellow or brown discoloration due to the formation of colored degradation products.[3]
-
Loss of Potency: A measurable decrease in the concentration of the active ingredient.[3]
-
Changes in Physical Properties: This can manifest as a drop in viscosity, precipitation of the active ingredient, or a change in odor.[3]
-
Shift in UV-Vis Spectrum: A decrease in the characteristic absorbance peak of Ethyl 4-(pentylamino)benzoate and the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experimental work. Each issue is followed by potential causes and a logical workflow for diagnosis and resolution.
Troubleshooting Workflow: A Systematic Approach
Before diving into specific issues, it's crucial to adopt a systematic approach to troubleshooting. The following workflow helps to logically diagnose and solve photodegradation problems.
Caption: A logical workflow for troubleshooting photodegradation issues.
Problem 1: My formulation rapidly turns yellow upon exposure to light.
-
Question: I've prepared a solution containing Ethyl 4-(pentylamino)benzoate, and it turns yellow within hours of being exposed to ambient lab lighting or sunlight. What is causing this?
-
Answer & Troubleshooting Steps: This rapid discoloration is a classic sign of photo-oxidation. The aminobenzoate group is susceptible to oxidation, which can lead to the formation of colored byproducts.
Causality: The UV energy absorbed by the molecule generates an excited state. This excited molecule can react with oxygen dissolved in the formulation to produce reactive oxygen species (ROS), which then attack other molecules, leading to colored degradants. The process can be direct or indirect, where an excipient acts as a photosensitizer.[3]
Diagnostic Protocol:
-
Establish Controls: Prepare three identical samples of your formulation.
-
Sample A (Light-Exposed): Place in a transparent container under a controlled UV light source (or sunlight).
-
Sample B (Dark Control): Wrap in aluminum foil and store alongside Sample A.
-
Sample C (Nitrogen-Purged): Sparge the formulation with nitrogen gas for 15 minutes to remove dissolved oxygen, seal tightly, and expose to the same light source as Sample A.
-
-
Monitor: Visually inspect the samples for color change at regular intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze: If Sample A turns yellow while B and C show significantly less or no change, this strongly confirms that the degradation is a light- and oxygen-dependent process (photo-oxidation).
-
Problem 2: The concentration of Ethyl 4-(pentylamino)benzoate is decreasing over time, but there's no significant color change.
-
Question: My HPLC analysis shows a steady decrease in the parent compound's peak area in my stability samples, but the formulation remains clear and colorless. What degradation pathway could be responsible?
-
Answer & Troubleshooting Steps: The absence of color does not rule out photodegradation. Non-chromophoric (colorless) degradation products may be forming. Key potential pathways include N-dealkylation or ester hydrolysis. Studies on similar PABA derivatives have identified dealkylation and hydroxylation as major transformation pathways under UV radiation.[4]
Causality: UV energy can be sufficient to cleave the N-pentyl bond (N-dealkylation) or, in aqueous environments, promote the hydrolysis of the ethyl ester group. These reactions break down the parent molecule without necessarily creating colored species.
Diagnostic Protocol:
-
Perform Forced Degradation: Expose your formulation to a high-intensity UV source for a short, defined period (e.g., using a photostability chamber). Keep a dark control.
-
Utilize Advanced Analytics (LC-MS/MS):
-
Analyze both the light-exposed and dark control samples using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[4][6]
-
Objective: Look for new peaks in the chromatogram of the exposed sample. Use the mass spectrometer to determine the molecular weights of the compounds in these new peaks.
-
Expected Results:
-
A peak with a mass corresponding to the loss of the pentyl group (C5H11) would indicate N-dealkylation.
-
A peak corresponding to the loss of the ethyl group (C2H5) and gain of a hydrogen would indicate ester hydrolysis.
-
-
-
Confirm Pathway: The identification of these specific mass fragments provides direct evidence for the degradation pathway, allowing you to select a more targeted stabilization strategy.
-
Proactive Stabilization Strategies
Preventing photodegradation is superior to correcting it. The following strategies can be employed during formulation development to enhance the photostability of Ethyl 4-(pentylamino)benzoate.
Mechanism of Photostabilization
Effective photostabilization relies on intercepting the degradation process at key stages. This can be achieved by adding specific excipients that protect the active ingredient.
Caption: Mechanisms by which stabilizers protect an Active Pharmaceutical Ingredient (API).
Incorporating Antioxidants and Quenchers
Adding specific agents to the formulation is a highly effective method of photoprotection.[7][8]
-
Antioxidants (ROS Scavengers): These molecules neutralize the highly destructive reactive oxygen species generated during photo-oxidation.[8] They essentially "sacrifice" themselves to protect the active ingredient.
-
Triplet State Quenchers: These molecules are crucial for stabilizing compounds like Ethyl 4-(pentylamino)benzoate that degrade via a triplet excited state.
-
Mechanism: A triplet quencher accepts the energy from the excited active ingredient via a process called triplet-triplet energy transfer, returning the active to its stable ground state.[11][12] The quencher then dissipates this energy harmlessly, often as heat.
-
Examples: Cyclooctatetraene (COT) is a classic example, though less common in pharmaceutical formulations due to volatility.[13] Certain nickel compounds and other specialized molecules can also serve this function.[12]
-
| Stabilizer Type | Mechanism of Action | Recommended Agents | Typical Use Level (%) |
| Antioxidant | Scavenges free radicals and Reactive Oxygen Species (ROS).[8] | Ascorbic Acid, Tocopherol, BHT, Quercetin[9] | 0.01 - 0.5 |
| Triplet Quencher | Deactivates the excited triplet state of the API via energy transfer.[11][12] | Benzophenone-3 (Oxybenzone)[14], specific patented quenchers | 0.1 - 2.0 |
| UV Blocker | Competitively absorbs incident UV radiation before it reaches the API.[14] | Titanium Dioxide, Zinc Oxide, Avobenzone | 1.0 - 10.0 |
Formulation and Packaging Adjustments
Strategic adjustments to the formulation matrix and final packaging can provide significant protection.
-
pH and Solvent Polarity: The stability of ionizable compounds can be pH-dependent.[10] Experiment with different pH values within the acceptable range for your application to find the point of maximum stability. The polarity of the solvent system can also influence degradation pathways; sometimes, less polar environments can enhance stability.
-
Opaque and UV-Resistant Packaging: This is the most straightforward and often most effective line of defense.
-
Amber Glass/Plastic: Amber-colored containers are specifically designed to block UV and blue light, significantly reducing the rate of photodegradation.[15]
-
Opaque Materials: Using completely opaque packaging (e.g., aluminum tubes, high-density polyethylene) provides a near-total barrier to light.
-
-
Microencapsulation: Encapsulating the active ingredient within a protective polymer shell can physically shield it from the surrounding environment and prevent interactions with other reactive species. This has been shown to dramatically improve the photostability of UV filters like avobenzone.[16]
By understanding the mechanisms of degradation and employing these systematic troubleshooting and stabilization strategies, you can significantly enhance the photostability of Ethyl 4-(pentylamino)benzoate in your formulations, leading to more robust and reliable products.
References
-
Kristiana, I., Rusdiana, T., & Subroto, T. (2019). Protective Effect of Selected Antioxidants on Naproxen Photodegradation in Aqueous Media. Available at: [Link]
-
Chen, Z., Hu, Y., & Wang, Y. (2012). NATURAL SUBSTANCES AS PROTECTIVE AGENTS AGAINST PHOTODEGRADATION. Available at: [Link]
-
Tobar-Vidal, P., et al. (2018). Inhibitory effect of the Ascorbic Acid on photodegradation of pharmaceuticals compounds exposed to UV-B radiation. ResearchGate. Available at: [Link]
-
Ahmad, I., et al. (2004). Photostability and Interaction of Ascorbic Acid in Cream Formulations. Pharmaceutical Technology. Available at: [Link]
-
Froelich, A., & Stankiewicz, M. (2002). The influence of formulation and manufacturing process on the photostability of tablets. International Journal of Pharmaceutics. Available at: [Link]
-
Gendle, A., et al. (2020). Effects of UV‐filter Photostabilizers in the Photostability and Phototoxicity of Vitamin A Palmitate Combined with Avobenzone and Octyl Methoxycinnamate. ResearchGate. Available at: [Link]
-
de Oliveira, G., et al. (2014). Investigation of the Stabilizing Effects of Antioxidants and Benzophenone-3 on Desonide Photostability. AAPS PharmSciTech. Available at: [Link]
-
Bhalekar, M., et al. (2009). Improvement of Photostability in Formulation: A Review. Asian Journal of Chemistry. Available at: [Link]
-
Stojanovic, M., et al. (2025). Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity. Diva Portal. Available at: [Link]
-
Gregor, I., et al. (2016). Improving the Photostability of Red- and Green-Emissive Single-Molecule Fluorophores via Ni2+ Mediated Excited Triplet-State Quenching. ACS Publications. Available at: [Link]
-
Borisov, S. M., & Papkovsky, D. B. (2020). Protection of Triplet Excited State Materials from Oxygen Quenching and Photooxidation in Optical Sensing Applications. Arrow@TU Dublin. Available at: [Link]
-
Ma, J., et al. (2023). Triplet Quenching by Active Site Cysteine Residues Improves Photo-stability in Fatty Acid Photodecarboxylase. bioRxiv. Available at: [Link]
- Itzkan, I., & Klick, D. (2010). Triplet quencher for use in lasers. Google Patents.
-
Ljungström, E. (2022). Analytical Methods for High Molecular Weight UV Stabilizers. Diva-portal.org. Available at: [Link]
-
Waterman, K. C. (2005). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Formulated Pharmaceutical Products. AAPS. Available at: [Link]
-
Sayre, R. M., & Dowdy, J. C. (1999). Measurements of the photodegradation of PABA and some PABA derivatives. PubMed. Available at: [Link]
-
KC, P. (2020). Determination of UV Absorbers from Sunscreens by UHPLC with Photodiode Array Detection. LCGC International. Available at: [Link]
-
Baron, E., et al. (2001). Study of the influence of alcohol on the photostability of four UV filters. PubMed. Available at: [Link]
-
Campaign for Safe Cosmetics. (n.d.). PABA. Safe Cosmetics. Available at: [Link]
-
Caddeo, C., et al. (2021). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Molecules. Available at: [Link]
-
Yagoubi, S., et al. (2022). Kinetic study on UV-absorber photodegradation under different conditions. ResearchGate. Available at: [Link]
-
Duchi, S., & Goldstein, D. (2023). Photostable: How microencapsulation technology improves photostability in your formulation. in-cosmetics Connect. Available at: [Link]
-
Zhang, Y., et al. (2022). Boosting the effectiveness of UV filters and sunscreen formulations using photostable, non-toxic inorganic platelets. Journal of Materials Chemistry B. Available at: [Link]
-
Chisvert, A., et al. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. Molecules. Available at: [Link]
-
Li, W., et al. (2021). Environmental behavior of 12 UV filters and photocatalytic profile of ethyl-4-aminobenzoate. Science of The Total Environment. Available at: [Link]
-
GL Sciences Inc. (n.d.). Analysis of UV Absorbers in Cosmetic Products. GL Sciences. Available at: [Link]
-
Mitchell, D. L., et al. (2022). UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy. Photochem. Available at: [Link]
-
Wang, J., et al. (2019). Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process. Catalysts. Available at: [Link]
-
PhotochemCAD. (n.d.). Ethyl 4-(dimethylamino)benzoate. PhotochemCAD. Available at: [Link]
-
Kwok, W. M., et al. (2020). A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study. Physical Chemistry Chemical Physics. Available at: [Link]
-
Chisvert, A., et al. (2016). Study of the photochemical transformation of 2-ethylhexyl 4-(dimethylamino)benzoate (OD-PABA) under conditions relevant to surface waters. Water Research. Available at: [Link]
-
Wang, J., et al. (2019). Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process. ResearchGate. Available at: [Link]
-
Oztekin, R., et al. (2022). Photodegradation of Endocrine Disruptors Namely Methyl P-Hydroxybenzoate, and Ethyl 4-Hydroxybenzoate with N-Doped BiOBr Nanocomposite. ResearchGate. Available at: [Link]
Sources
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. safecosmetics.org [safecosmetics.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Study of the photochemical transformation of 2-ethylhexyl 4-(dimethylamino)benzoate (OD-PABA) under conditions relevant to surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. diva-portal.org [diva-portal.org]
- 7. Protective Effect of Selected Antioxidants on Naproxen Photodegradation in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. grid.uns.ac.rs [grid.uns.ac.rs]
- 9. researchgate.net [researchgate.net]
- 10. Photostability and Interaction of Ascorbic Acid in Cream Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uu.diva-portal.org [uu.diva-portal.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US7792175B2 - Triplet quencher for use in lasers - Google Patents [patents.google.com]
- 14. Investigation of the Stabilizing Effects of Antioxidants and Benzophenone-3 on Desonide Photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. Photostable: How microencapsulation technology improves photostability in your formulation | in-cosmetics Connect [connect.in-cosmetics.com]
Strategies to minimize by-product formation in Ethyl 4-(pentylamino)benzoate synthesis
Ticket ID: #EPAB-592 | Topic: Minimizing By-Product Formation Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering yield losses and purification difficulties during the synthesis of Ethyl 4-(pentylamino)benzoate (N-pentyl benzocaine). This is a common issue stemming from the competing kinetics of N-alkylation.
The core challenge lies in the electronic nature of the starting material. Benzocaine (Ethyl 4-aminobenzoate) contains an electron-withdrawing ester group, rendering the amino group less nucleophilic than a standard aniline. However, once mono-alkylation occurs, the product becomes more electron-rich than the starting material, paradoxically increasing the risk of over-alkylation (dialkylation) if the wrong pathway is chosen.
This guide prioritizes Reductive Amination over Direct Alkylation to lock in stoichiometry and minimize by-products.
Module 1: The Preferred Route (Reductive Amination)
The Strategy: Kinetic Control via Imine Intermediate
To eliminate the formation of Ethyl 4-(dipentylamino)benzoate (the dialkylated impurity), you must avoid direct exposure of the amine to alkyl halides. Instead, use Valeraldehyde (Pentanal) and a selective reducing agent.
Recommended Reagent: Sodium Triacetoxyborohydride (STAB) — NaBH(OAc)3.[1]
-
Why? Unlike NaBH4, STAB is mild enough not to reduce the aldehyde effectively but reduces the protonated imine (Schiff base) rapidly. This "chemoselectivity" is critical.
Optimized Protocol (Bench Scale)
Standardized for 10 mmol scale. Scale up linearly.
| Component | Equivalents | Role |
| Benzocaine | 1.0 eq | Limiting Reagent |
| Valeraldehyde | 1.1 - 1.2 eq | Carbon Source (Slight excess drives imine formation) |
| NaBH(OAc)3 | 1.4 - 1.5 eq | Selective Hydride Donor |
| Acetic Acid (AcOH) | 1.0 - 2.0 eq | Catalyst (Protonates imine to facilitate reduction) |
| DCE or THF | Solvent (0.2 M) | DCE is standard; THF is the greener alternative. |
Step-by-Step Workflow:
-
Imine Formation: Dissolve Benzocaine (1.0 eq) and Valeraldehyde (1.1 eq) in THF. Add Acetic Acid (1.5 eq). Stir for 30–60 mins at Room Temp (RT).
-
Checkpoint: The solution may turn slightly yellow/orange, indicating imine formation.
-
-
Reduction: Add NaBH(OAc)3 (1.5 eq) in one portion.
-
Note: Gas evolution (H2) is minimal compared to NaBH4, but ensure venting.
-
-
Quench: After 2–4 hours (monitor by TLC), quench with saturated aqueous NaHCO3.
-
Critical: This neutralizes the acid and prevents hydrolysis of the ester group.
-
-
Extraction: Extract with Ethyl Acetate. Wash organic layer with brine.
Mechanism & Selectivity Visualization
The following diagram illustrates why this route prevents dialkylation. The "Imine" intermediate is sterically hindered and does not react with a second aldehyde molecule under these conditions.
Caption: Figure 1. The reductive amination pathway locks the reaction at the mono-alkylated stage via the imine intermediate, preventing the dialkylation cascade common in nucleophilic substitution.
Module 2: Troubleshooting Direct Alkylation
Use this section only if you lack access to aldehydes/reducing agents and must use 1-Halopentane.
The Problem: In a standard SN2 reaction (Benzocaine + 1-Bromopentane + Base), the product is a secondary amine. Secondary amines are often more nucleophilic than primary anilines, leading to the reaction reacting with the product faster than the starting material.
By-Product Profile:
-
Dialkylated Species: Ethyl 4-(dipentylamino)benzoate.
-
Hydrolysis Product: 4-(pentylamino)benzoic acid (caused by harsh bases).
Corrective Strategy (The "Dilution" Method): If you must use alkyl halides, you cannot use 1:1 stoichiometry.
-
Protocol Adjustment: Use 3.0 to 4.0 equivalents of Benzocaine for every 1.0 equivalent of 1-Bromopentane.
-
Base: Use mild bases like K2CO3 or Cs2CO3 in Acetonitrile. Avoid NaOH or KOH to prevent ester hydrolysis.
-
Cleanup: You will have unreacted Benzocaine left over. This is easier to separate (polarity difference) than separating the mono-pentyl from the di-pentyl product.
Module 3: Purification & Analysis
Even with optimized chemistry, trace impurities may persist. Use this logic gate to clean your product.
Impurity Troubleshooting Table
| Impurity Observed | Probable Cause | Remediation Strategy |
| Dialkylated Amine | Direct alkylation used; Reaction ran too long. | Switch to Reductive Amination (Module 1). If impossible, use Column Chromatography (Hexane:EtOAc 9:1). |
| Free Acid (No Ester) | pH > 10 during workup; Use of NaOH/KOH. | Maintain pH < 9. Use NaHCO3 for quenching. Re-esterify with EtOH/H2SO4 if salvage is needed. |
| Unreacted Aldehyde | Insufficient reducing agent; Old reagents. | Ensure NaBH(OAc)3 is fresh (it degrades with moisture). Use 1.2 eq aldehyde.[2] |
| Boron Complex | Incomplete Quench. | Quench with aqueous Ammonium Chloride (NH4Cl) or dilute acid to break B-N complexes. |
Purification Logic Flow
Caption: Figure 2. Decision matrix for purification based on Thin Layer Chromatography (TLC) profiles.
Frequently Asked Questions (FAQ)
Q1: Can I use NaBH4 instead of STAB (Sodium Triacetoxyborohydride)?
-
A: Yes, but with a caveat. NaBH4 reduces aldehydes/ketones rapidly. To use NaBH4, you must perform a stepwise reaction:
-
Reflux Benzocaine + Valeraldehyde in MeOH (with catalytic acid) for 2–4 hours to ensure 100% Imine formation.
-
Cool to 0°C.
-
Add NaBH4 carefully.
-
Q2: My reaction is stalling. Why?
-
A: Benzocaine is an "electron-deficient aniline" due to the para-ester group withdrawing electron density. This makes the initial attack on the aldehyde slow.
-
Fix: Add Acetic Acid (1.0–2.0 eq) or Ti(OiPr)4 (Titanium Isopropoxide) to activate the carbonyl and catalyze imine formation.
-
Q3: Is the pentyl chain length an issue for solubility?
-
A: The pentyl group adds significant lipophilicity. The final product will be very soluble in organic solvents (DCM, EtOAc) but insoluble in water. This is advantageous for washing away inorganic salts (Boron residues) with water during workup.
References
-
Abdel-Magid, A. F., et al. (1996).[4][5][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[4]
- Significance: Establishes STAB as the superior reagent for minimizing dialkylation in aniline deriv
-
Banik, B. K., et al. (2005). "Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds: Ethyl 4-Aminobenzoate." Organic Syntheses, 82, 172.
- Significance: Provides baseline data on Benzocaine stability and precursor handling.
-
Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents."
- Significance: Pedagogical overview of the imine-reduction mechanism.
-
Organic Chemistry Portal. "Reductive Amination of Electron-Deficient Anilines."
- Significance: Confirms the necessity of acid catalysis for electron-poor amines like benzocaine.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. 2017erp.com [2017erp.com]
- 3. DSpace [archive.hshsl.umaryland.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin [scielo.org.mx]
Technical Support Center: Enhancing the Long-Term Stability of Ethyl 4-(pentylamino)benzoate Solutions
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals to understand, troubleshoot, and enhance the long-term stability of Ethyl 4-(pentylamino)benzoate solutions. By explaining the underlying chemical principles and providing actionable protocols, this document aims to ensure the integrity and reliability of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecule's Stability Profile
This section addresses fundamental questions regarding the inherent chemical liabilities of Ethyl 4-(pentylamino)benzoate.
Q1: What are the primary chemical degradation pathways for Ethyl 4-(pentylamino)benzoate?
A1: Ethyl 4-(pentylamino)benzoate has two primary functional groups susceptible to degradation: an ester and an aromatic amine. This structure exposes it to three main degradation pathways:
-
Hydrolysis: The ester bond can be cleaved by water, a reaction catalyzed by acidic or basic conditions, to yield 4-(pentylamino)benzoic acid and ethanol.[1][2][3] This is often the most significant pathway for loss of potency in aqueous solutions.[4]
-
Oxidation: The aromatic amine group is susceptible to oxidation, especially in the presence of oxygen, metal ions, or peroxide impurities.[5][6][7] This process can lead to the formation of colored degradation products and particulates.[8]
-
Photodegradation: Aromatic compounds, particularly those with amine functionalities, can be sensitive to light, especially UV radiation.[2][5] Exposure can provide the energy needed to initiate degradation reactions, often resulting in discoloration and loss of active ingredient.[9]
Q2: How does pH critically influence the stability of the ester linkage?
A2: The stability of the ester in Ethyl 4-(pentylamino)benzoate is highly pH-dependent. The rate of hydrolysis is slowest in a slightly acidic to neutral pH range, typically between pH 4 and 6.[2][4]
-
Under acidic conditions (pH < 4): The hydrolysis is specifically acid-catalyzed. The carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3]
-
Under basic conditions (pH > 7): The hydrolysis is base-catalyzed (saponification) and is generally much faster and irreversible.[3] The hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt, which drives the reaction to completion.[3]
Q3: Why is the aromatic amine group a concern for stability, especially in formulations?
A3: The aromatic amine is a nucleophilic and easily oxidizable functional group, presenting two main challenges:
-
Oxidative Degradation: It can be oxidized to form highly colored species, which is often the first visible sign of degradation. Aromatic amines are known to act as antioxidants by scavenging free radicals, but in doing so, they are consumed.[6][7]
-
Excipient Incompatibility: Primary and secondary amines can react with reducing sugars (e.g., lactose, glucose) or trace aldehydes found in common excipients like microcrystalline cellulose and povidone.[10][11] This non-enzymatic browning process, known as the Maillard reaction, leads to the formation of complex degradation products and discoloration.[12][13][14]
Q4: What are the likely degradation products I should be monitoring in a stability study?
A4: Based on the degradation pathways, the primary degradation products to monitor using a stability-indicating analytical method (like HPLC) would be:
-
From Hydrolysis: 4-(pentylamino)benzoic acid and ethanol. The former is the most common and easily tracked non-volatile degradant.
-
From Oxidation/Photodegradation: These pathways can produce a complex mixture of products. It is crucial to monitor for the appearance of new peaks in the chromatogram, especially those that absorb at different wavelengths, and to track any changes in the solution's color and clarity.[9][15]
Section 2: Troubleshooting Guide - Diagnosing and Solving Stability Issues
This section provides a problem-oriented approach to common stability challenges.
Issue 1: Rapid Loss of Potency in Aqueous or Aqueous-Organic Formulations
-
Symptom: Chromatographic analysis (HPLC) shows a significant decrease in the peak area of Ethyl 4-(pentylamino)benzoate and the corresponding appearance of a new, more polar peak.
-
Primary Cause: Ester hydrolysis is the most likely culprit.[4]
-
Troubleshooting Steps:
-
Measure and Profile pH: Determine the pH of your solution. The rate of hydrolysis increases exponentially outside the optimal pH 4-6 range.[4] A change in pH over time can also indicate degradation, as the formation of the acidic degradation product can further catalyze the reaction.[16]
-
Implement pH Control: If the pH is outside the 4-6 range, introduce a suitable buffer system (e.g., acetate, citrate) to maintain the pH in the region of maximum stability.
-
Reduce Water Activity: If the application allows, consider replacing a portion of the water with co-solvents like propylene glycol, glycerin, or ethanol. Reducing the concentration of water can slow the rate of hydrolysis.[4][17]
-
Control Temperature: Store solutions at controlled room temperature or under refrigerated conditions, as hydrolysis rates are highly temperature-dependent.[18]
-
Issue 2: Solution Discoloration (Yellowing/Browning) or Particulate Formation
-
Symptom: The initially clear and colorless solution develops a yellow or brown tint over time, or becomes hazy with visible particulates. This may or may not be accompanied by a significant loss of potency.
-
Primary Cause: Oxidation of the aromatic amine group and/or photodegradation.[8]
-
Troubleshooting Steps:
-
Protect from Light: Immediately transfer the solution to amber glass vials or wrap the container in aluminum foil to eliminate light exposure as a contributing factor.[2][5]
-
Deoxygenate the Solvent: Before preparing the solution, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen. Prepare and store the final solution under a nitrogen headspace.
-
Incorporate an Antioxidant: Add a suitable antioxidant to the formulation. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or sodium metabisulfite.[19] These agents act as "radical scavengers," preferentially reacting with oxidative species.[19]
-
Add a Chelating Agent: Trace metal ions (e.g., iron, copper) can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1%) can sequester these ions and prevent them from participating in degradation reactions.[20]
-
Issue 3: Instability, Discoloration, or Hardening in a Solid or Semi-Solid Formulation
-
Symptom: When formulated with excipients, the product shows unexpected degradation, turns brown upon storage, or exhibits changes in physical properties.
-
Primary Cause: Chemical incompatibility between the amine group of the drug and reactive impurities in the excipients.[11][14]
-
Troubleshooting Steps:
-
Review Excipient Selection: Check if any excipients are known to be reactive with amines. The most common culprits are reducing sugars like lactose.[10][13][14]
-
Conduct a Drug-Excipient Compatibility Study: Perform a binary screening study by mixing the drug with each individual excipient (e.g., at a 1:1 ratio), adding a small amount of water (e.g., 5-10% w/w) to accelerate potential reactions, and storing at accelerated conditions (e.g., 40°C/75% RH).[12] Analyze the samples at set time points for degradation.
-
Select Alternative Excipients: If an incompatibility is found, replace the problematic excipient. For example, substitute lactose with a non-reducing sugar like sucrose or a sugar alcohol like mannitol.[10]
-
Specify Low-Peroxide Grade Excipients: For excipients like povidone or polyethylene glycols (PEGs), which can contain peroxide impurities that initiate oxidation, specify and source low-peroxide grades from the supplier.[11]
-
Section 3: Key Experimental Protocols
These protocols provide a framework for systematically evaluating and monitoring the stability of Ethyl 4-(pentylamino)benzoate.
Protocol 1: Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of your analytical method.[21][22] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[23]
Sources
- 1. Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scribd.com [scribd.com]
- 6. Protective activity of aromatic amines and imines against oxidative nerve cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. minglanchem.com [minglanchem.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. mdpi.com [mdpi.com]
- 10. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. veeprho.com [veeprho.com]
- 12. quercus.be [quercus.be]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. scispace.com [scispace.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. hudsonlabautomation.com [hudsonlabautomation.com]
- 17. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 18. researchgate.net [researchgate.net]
- 19. The Role of Antioxidants in Preserving Food Quality - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 20. carbodiimide.com [carbodiimide.com]
- 21. scispace.com [scispace.com]
- 22. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biopharminternational.com [biopharminternational.com]
Resolving inconsistencies in the melting point of synthesized Ethyl 4-(pentylamino)benzoate
Technical Support Center: Ethyl 4-(pentylamino)benzoate Synthesis
This guide is designed for researchers, scientists, and drug development professionals encountering inconsistencies in the melting point of synthesized Ethyl 4-(pentylamino)benzoate. It provides a structured approach to troubleshooting, grounded in established scientific principles and practical, field-proven experience. Our goal is to empower you to diagnose the root cause of these discrepancies and implement effective solutions to achieve a pure, well-characterized final product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesized Ethyl 4-(pentylamino)benzoate has a low and broad melting point range. What is the likely cause?
A low and broad melting point range is a classic indicator of an impure sample.[1][2][3] Pure crystalline solids typically have a sharp melting point, usually within a 1-2°C range.[2] The presence of impurities disrupts the crystal lattice of the solid, making it less stable and requiring less energy to transition to a liquid state.[4][5] This phenomenon is known as melting point depression.[4]
Common Impurities in the Synthesis of Ethyl 4-(pentylamino)benzoate:
| Potential Impurity | Source | Effect on Melting Point |
| Unreacted Starting Materials | Incomplete reaction | Lowers and broadens the melting point range. |
| (e.g., Ethyl 4-aminobenzoate, 1-bromopentane) | ||
| By-products | Side reactions during synthesis | Lowers and broadens the melting point range. |
| (e.g., dialkylated products) | ||
| Residual Solvents | Incomplete drying of the product | Can lower and broaden the melting point range. |
| (e.g., ethanol, ethyl acetate) | ||
| Degradation Products | Exposure to light, heat, or acid/base | Can lead to a variety of impurities, affecting the melting point.[6] |
Q2: I've recrystallized my product, but the melting point is still not sharp. What should I do next?
If a single recrystallization does not yield a product with a sharp melting point, consider the following troubleshooting steps. The choice of recrystallization solvent is critical for effective purification. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7]
Troubleshooting Recrystallization:
-
Solvent System Optimization: If you used a single solvent, consider a mixed-solvent system. For Ethyl 4-(pentylamino)benzoate, an ethanol/water system is often effective.[8] The compound is soluble in hot ethanol, and the addition of water (a "poor" solvent) reduces its solubility, inducing crystallization as the solution cools.
-
"Oiling Out": If your product separates as an oil instead of crystals, this indicates that the melting point of the impure solid is below the temperature of the saturated solution.[9][10] To remedy this, add more of the "good" solvent (e.g., ethanol) to the hot solution to ensure the compound remains dissolved at a higher temperature, then allow it to cool more slowly.[9]
-
Slow Cooling: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Seeding: If crystals are slow to form, adding a "seed crystal" from a previous pure batch can initiate crystallization.[10]
-
Scratching: Scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites for crystal growth.[7]
Workflow for Resolving Melting Point Inconsistencies
The following diagram outlines a systematic approach to troubleshooting and resolving melting point issues with your synthesized Ethyl 4-(pentylamino)benzoate.
Caption: Troubleshooting workflow for inconsistent melting points.
Q3: What are the potential sources of impurities in the synthesis of Ethyl 4-(pentylamino)benzoate?
Understanding the reaction mechanism and potential side reactions is crucial for identifying the source of impurities. The synthesis of Ethyl 4-(pentylamino)benzoate typically involves the reaction of Ethyl 4-aminobenzoate with a pentyl halide (e.g., 1-bromopentane) or a reductive amination using pentanal.
Potential Impurity Sources:
-
Starting Materials: Impurities in the initial reagents, such as p-aminophenol in paracetamol synthesis, can carry through to the final product.[6] Ensure the purity of your Ethyl 4-aminobenzoate and pentylating agent.
-
Side Reactions:
-
Over-alkylation: The secondary amine product can react further with the pentyl halide to form a tertiary amine.
-
Hydrolysis: The ester group of Ethyl 4-(pentylamino)benzoate can be hydrolyzed back to the carboxylic acid under acidic or basic conditions, especially during workup.[6]
-
-
In-Process Contaminants: Reagents, solvents, catalysts, and even filter aids can introduce impurities into the reaction mixture.[6]
Experimental Protocols
Protocol 1: Recrystallization of Ethyl 4-(pentylamino)benzoate using an Ethanol-Water System
This protocol is a standard method for purifying crude Ethyl 4-(pentylamino)benzoate.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude Ethyl 4-(pentylamino)benzoate in the minimum amount of hot ethanol. Heat the mixture gently on a hot plate and stir continuously.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Addition of Anti-Solvent: While the ethanolic solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the saturation point).[8] If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol-water mixture to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Melting Point Determination
Accurate melting point determination is essential for assessing purity.
-
Sample Preparation: Ensure the sample is completely dry.[2] Grind the crystals into a fine powder.
-
Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a melting point apparatus.
-
Heating Rate: Heat the sample rapidly to about 15-20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.[2]
-
Melting Range: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This is the melting point range.
Advanced Characterization
If recrystallization fails to yield a pure product, more advanced analytical techniques may be necessary to identify the persistent impurities.
-
Thin-Layer Chromatography (TLC): A quick and effective method to assess the purity of your sample and to monitor the progress of a reaction.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to separate and identify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure of your compound and any impurities present.
By systematically applying the troubleshooting strategies and experimental protocols outlined in this guide, you will be well-equipped to resolve inconsistencies in the melting point of your synthesized Ethyl 4-(pentylamino)benzoate and achieve a product of high purity.
References
-
LibreTexts Chemistry. (2022, April 7). 6.1C: Melting Point Theory. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, October 31). Effect of impurities on melting point. Retrieved from [Link]
-
Homework.Study.com. (n.d.). What is the effect of an impurity on the melting point of a solid? Retrieved from [Link]
-
Ormalearn Home. (n.d.). Effect of impurities on melting and boiling points. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 4-(6-phenylhexylamino)benzoate. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2018, October 21). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-(phenylamino)benzoate. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
-
Pharmaffiliates. (n.d.). Benzocaine-impurities. Retrieved from [Link]
-
Studylib. (n.d.). Benzocaine Synthesis: Fischer Esterification Lab Report. Retrieved from [Link]
-
MDPI. (2024, May 27). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]
-
University of Toronto. (n.d.). Melting Point and Thermometer Calibration. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of Benzocaine. Retrieved from [Link]
-
2017 ERP System. (n.d.). Synthesis of ethyl 4-(butylamino)benzoate. Retrieved from [Link]
-
Dike, M. E. (n.d.). REPORT Lab work: ETHYL BENZOATE. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
ResearchGate. (2025, February 28). Identification of an Unknown Organic Compound by Determination of its Melting Point. Retrieved from [Link]
-
chemconnections.org. (n.d.). Identification of an Unknown Solid Melting Point: Introduction:. Retrieved from [Link]
- Google Patents. (n.d.). CN101007773A - Process for preparing ethyl p-dimethylaminobenzoate.
-
Organic Syntheses. (n.d.). ETHYL p-AMINOBENZOATE. Retrieved from [Link]
-
HFC. (n.d.). 174572-40-8 | Ethyl 4-(acetoxymethyl)benzoate. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Home Page [chem.ualberta.ca]
- 3. chemconnections.org [chemconnections.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. homework.study.com [homework.study.com]
- 6. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rubingroup.org [rubingroup.org]
Technical Support Center: Method Development for Ethyl 4-(pentylamino)benzoate
Welcome to the technical support center for the analytical method development of Ethyl 4-(pentylamino)benzoate. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing robust and reliable methods for separating the active pharmaceutical ingredient (API) from its related impurities. Here, we will address common challenges and provide scientifically-grounded solutions in a direct question-and-answer format, moving from initial method setup to advanced troubleshooting.
Frequently Asked Questions (FAQs) for Method Development
Q1: I am starting from scratch. What is the best initial approach for developing a separation method for Ethyl 4-(pentylamino)benzoate?
A1: The molecular structure of Ethyl 4-(pentylamino)benzoate—possessing a non-polar pentyl chain and a moderately polar aminobenzoate head—makes it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique separates compounds based on their hydrophobicity.
Your primary goal is to establish retention of the main analyte peak and then assess the separation of any potential impurities. A logical starting point involves a generic gradient method, which allows you to survey a wide range of solvent strengths to elute compounds of varying polarities.
Initial Experimental Protocol: Generic Gradient Scouting
-
Column Selection: Begin with a high-purity, end-capped C18 column. A standard dimension like 150 mm x 4.6 mm with 3.5 µm or 5 µm particles is a robust choice.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water. The acid is crucial for controlling the ionization state of the secondary amine, which helps in achieving symmetrical peak shapes.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile. Acetonitrile is often a good first choice for its low viscosity and UV transparency.
-
-
Detector Setup: The aromatic ring in the molecule provides a strong chromophore. Set your UV detector to a wavelength where the API has high absorbance, typically around its λmax (e.g., 254 nm or a more specific wavelength determined by a UV scan).
-
Sample Preparation: Dissolve your sample in a diluent that is weak enough to not cause peak distortion. A 50:50 mixture of water and acetonitrile is often a suitable starting point. Ensure the final concentration is within the linear range of the detector.
-
Run Conditions: Execute a broad gradient to understand the retention profile of your sample components.
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | General-purpose reversed-phase column suitable for moderately non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress silanol interactions and ensure consistent ionization of the analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile offers good selectivity for many aromatic compounds. |
| Gradient | 10% to 90% B over 20 minutes | A broad scouting gradient to elute both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better run-to-run reproducibility than ambient temperature.[1] |
| Detection | UV at 254 nm or λmax | Good sensitivity for the aromatic chromophore. |
| Injection Vol. | 10 µL | A standard volume that avoids overloading the column. |
This initial run will provide critical information about the complexity of your sample and the approximate solvent strength needed to elute the main peak and its impurities, guiding further optimization.
Q2: What are the potential impurities I should be looking for, and where do they come from?
A2: Understanding potential impurities is fundamental to developing a specific, stability-indicating method. Impurities can arise from the synthesis process or from degradation of the drug substance over time.[2]
Synthesis-Related Impurities: The synthesis of Ethyl 4-(pentylamino)benzoate likely involves the alkylation of Ethyl 4-aminobenzoate (Benzocaine). Based on this, you can anticipate:
-
Unreacted Starting Materials:
-
Ethyl 4-aminobenzoate: A more polar impurity that will elute earlier than the API.
-
Pentyl halide or other pentylating agent precursors.
-
-
Over-alkylation By-products:
-
Ethyl 4-(dipentylamino)benzoate: A more non-polar impurity that will be retained longer on a C18 column.
-
-
Related Substances from Starting Materials:
-
Impurities present in the initial Ethyl 4-aminobenzoate raw material.
-
Degradation Products: These are impurities that form upon storage or exposure to stress conditions. A forced degradation study is the definitive way to identify them.[3][4]
-
Hydrolysis Products:
-
4-(pentylamino)benzoic acid: Formed from the cleavage of the ethyl ester bond. This impurity's retention will be highly dependent on the mobile phase pH.
-
Ethyl 4-aminobenzoate and Pentanol: From cleavage of the C-N bond.
-
-
Oxidative Degradation Products:
-
The secondary amine is susceptible to oxidation, which can lead to N-oxides or other related compounds. These are often more polar.
-
Workflow for Impurity Identification The following workflow outlines the process of identifying and confirming the impurities you need to separate.
Caption: A systematic workflow for identifying and characterizing impurities.
Q3: How do I conduct a forced degradation study to ensure my method is stability-indicating?
A3: A forced degradation study intentionally stresses the drug substance to produce degradation products. This is essential to prove that your analytical method can separate these degradants from the main peak and from each other, a core requirement for a stability-indicating method according to ICH guidelines.[3][4]
Experimental Protocol: Forced Degradation
Prepare separate solutions of Ethyl 4-(pentylamino)benzoate (e.g., at 1 mg/mL) and subject them to the following conditions. Aim for 5-20% degradation of the active ingredient.[2]
Table 2: Forced Degradation Study Conditions
| Stress Condition | Reagent/Condition | Time | Rationale |
| Acid Hydrolysis | 0.1 M HCl | Heat at 60 °C for 2, 8, 24 hours | To promote hydrolysis of the ester linkage. |
| Base Hydrolysis | 0.1 M NaOH | Room Temp for 1, 4, 12 hours | Base-catalyzed ester hydrolysis is typically faster than acid-catalyzed. |
| Oxidation | 3% H₂O₂ | Room Temp for 2, 8, 24 hours | To induce oxidation, likely at the secondary amine. |
| Thermal | Dry Heat at 80 °C | 24, 48, 72 hours | To assess thermal stability. |
| Photolytic | Expose to UV/Vis light (ICH Q1B option) | As per guidelines | To assess light sensitivity. |
Procedure:
-
For each condition, take samples at the specified time points.
-
If necessary, neutralize the acidic and basic samples before injection to prevent column damage.
-
Dilute all samples to the target concentration with the mobile phase.
-
Analyze the stressed samples, along with an unstressed control sample, using your developed HPLC method.
-
The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the main API peak and from each other.
Troubleshooting Guide
Q4: My main peak for Ethyl 4-(pentylamino)benzoate is tailing severely. What is the cause and how can I fix it?
A4: This is a classic problem when analyzing basic compounds like secondary amines on silica-based columns. The primary cause is secondary interaction between the positively charged (protonated) amine on your analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the C18 packing material.[5] This interaction provides an additional retention mechanism that leads to tailing peaks.
Solutions, in order of preference:
-
Control the Mobile Phase pH: This is the most effective solution. By adding an acid to your mobile phase (e.g., 0.1% formic acid or trifluoroacetic acid), you lower the pH. This does two things:
-
It fully protonates your analyte's amine group, ensuring it's in a single ionic state.
-
More importantly, it provides a high concentration of protons (H⁺) in the mobile phase, which protonates the silanol groups (Si-OH), effectively neutralizing their negative charge and eliminating the unwanted ionic interaction.[6]
-
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica that has fewer metal contaminants and are "end-capped" to block most of the accessible silanol groups. If you are using an older column, switching to a modern equivalent can significantly reduce tailing.
-
Increase Buffer Concentration: If you are using a buffer (like phosphate or acetate), increasing its concentration can help to mask the residual silanol groups and improve peak shape.
-
Lower the Sample Load: Injecting too much sample can overload the column, leading to peak shape issues, including tailing. Try reducing the injection volume or sample concentration.
Troubleshooting Diagram: Peak Tailing
Caption: A decision tree for troubleshooting peak tailing of basic analytes.
Q5: I have an impurity that is co-eluting or has poor resolution with the main API peak. How can I improve the separation?
A5: Achieving adequate resolution requires manipulating the "Resolution Triangle": Efficiency (N) , Retention (k) , and Selectivity (α) . Selectivity is often the most powerful parameter to adjust.
Systematic Approach to Improving Resolution:
-
Optimize the Gradient Slope: If you are using a gradient, make it shallower around the elution time of the critical pair. A slower increase in the organic solvent percentage will increase the separation between closely eluting peaks. If using an isocratic method, finely adjust the percentage of the organic solvent. A 1% change in organic content can significantly alter retention times.[7]
-
Change the Organic Modifier: This is a powerful way to alter selectivity. Acetonitrile and methanol have different solvent properties and will interact with your analytes and the stationary phase differently.
-
Action: If you are using acetonitrile, prepare a mobile phase with methanol at a concentration that gives a similar retention time for the main peak and re-run the analysis. You will likely see a change in the elution order and/or spacing of impurities.
-
-
Modify the Mobile Phase pH: For ionizable compounds, pH is a critical parameter. A small change in pH can alter the hydrophobicity of an impurity (e.g., the 4-(pentylamino)benzoic acid degradant) without significantly affecting the API, thereby improving separation.
-
Change the Stationary Phase: If the above steps fail, the interaction chemistry between your analytes and the column is not selective enough.
-
Action: Switch to a different column chemistry.
-
Phenyl-Hexyl Column: Offers pi-pi interactions with the aromatic rings of your analytes, providing a different selectivity compared to the hydrophobic interactions of a C18.
-
Cyano (CN) Column: Can operate in both reversed-phase and normal-phase modes and provides dipole-dipole interactions.
-
Embedded Polar Group (EPG) Column: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which can reduce interactions with basic compounds and offer unique selectivity.
-
-
-
Adjust the Temperature: Increasing the column temperature will decrease the mobile phase viscosity, leading to sharper peaks (higher efficiency) and lower backpressure. It can also subtly change selectivity. Check the temperature stability of your analyte and column before increasing it significantly.[1]
References
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores.
- Troubleshooting Reversed Phase Chrom
- HPLC Troubleshooting Guide. Sigma Aldrich.
- HPLC Troubleshooting Guide.
- Review on Common Observed HPLC Troubleshooting Problems | Rhenium Group.
- Troubleshooting in HPLC: A Review - IJSDR.
- HPLC Troubleshooting: Solutions for Common Problems - Phenomenex.
- HPLC Troubleshooting Guide.
- Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)
- Ethyl 4-(butylamino)
- Forced Degrad
- Forced Degradation Studies: Regulatory Considerations and Implement
- Development of forced degradation and stability indic
- Force Degradation for Pharmaceuticals: A Review - IJSDR.
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. biopharminternational.com [biopharminternational.com]
- 3. scispace.com [scispace.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 6. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
- 7. lcms.cz [lcms.cz]
Validation & Comparative
Comparative analysis of Ethyl 4-(pentylamino)benzoate with other PABA derivatives
This guide provides a comparative technical analysis of Ethyl 4-(pentylamino)benzoate (referred to herein as EPAB or N-Pentyl Benzocaine ) against established PABA derivatives. It is designed for researchers investigating local anesthetic structure-activity relationships (SAR) and lipophilic formulation strategies.
Content Type: Technical Comparison Guide Subject: N-Alkylated 4-Aminobenzoate Esters Audience: Medicinal Chemists, Pharmacologists, Formulation Scientists
Executive Summary
Ethyl 4-(pentylamino)benzoate (EPAB) represents a specific optimization within the class of amino-ester local anesthetics. It is the N-pentyl homolog of Benzocaine.
While Benzocaine (ethyl 4-aminobenzoate) is a standard surface anesthetic with low potency and short duration, the addition of a hydrophobic N-pentyl chain significantly alters its physicochemical profile. This modification leverages the principle of homologation to enhance lipid solubility (LogP), thereby increasing membrane partitioning and anesthetic potency, albeit at the cost of aqueous solubility.
This guide compares EPAB primarily with Benzocaine (parent), Tetracaine (high-potency benchmark), and Ethyl 4-(butylamino)benzoate (immediate lower homolog).
Physicochemical & Structural Comparison
The primary differentiator of EPAB is the N-pentyl substitution . In local anesthetics, potency generally correlates with hydrophobicity (up to a "cutoff" point) because the site of action is the intracellular portion of the voltage-gated sodium channel (
Table 1: Comparative Physicochemical Profile[1]
| Feature | Benzocaine | Ethyl 4-(butylamino)benzoate | Ethyl 4-(pentylamino)benzoate (EPAB) | Tetracaine |
| Structure | Ethyl ester, | Ethyl ester, | Ethyl ester, | Butyl ester, |
| Formula | ||||
| Mol. Weight | 165.19 g/mol | 221.30 g/mol | ~235.32 g/mol | 264.36 g/mol |
| LogP (Est.) | 1.86 | ~3.5 | ~4.1 - 4.5 | 3.7 |
| pKa (Amine) | ~2.5 (Very weak) | ~2.6 | ~2.6 | 8.5 (Basic) |
| Solubility ( | Low (~0.04%) | Very Low | Negligible | Soluble (as HCl salt) |
| Potency | Low (1x) | Moderate | High | Very High (10-15x) |
| Primary Use | Topical/Surface | Research/Intermediate | Experimental Anesthetic | Spinal/Topical |
Key Insight: Unlike Tetracaine, which possesses a basic tertiary amine tail (allowing for water-soluble HCl salt formulation), EPAB remains a neutral lipophile at physiological pH. This restricts its utility in aqueous injection but makes it a candidate for sustained-release topical formulations or lipid-based delivery systems (e.g., liposomes, ointments).
Pharmacological Performance & SAR Logic
Mechanism of Action
EPAB functions as a Sodium Channel Blocker .[1] It diffuses across the neuronal membrane and binds to the alpha-subunit of voltage-gated sodium channels, inhibiting the influx of
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates how N-alkylation shifts the compound from a "Surface Agent" to a "High-Potency Lipophile."
Caption: SAR progression showing the impact of N-pentyl substitution on lipophilicity and anesthetic performance.
Potency vs. Solubility Trade-off
-
Potency: The pentyl chain increases the Van der Waals interactions within the hydrophobic pocket of the sodium channel. Data from homologous series suggests EPAB is significantly more potent than Benzocaine.
-
Duration: Due to high lipophilicity, EPAB forms a "depot" in the lipid membrane, resisting washout. This predicts a prolonged duration of action compared to Benzocaine.
-
Toxicity: Higher lipophilicity often correlates with higher systemic toxicity if absorbed. However, as an ester, EPAB is hydrolyzed by plasma pseudocholinesterase to PABA-derivatives, potentially mitigating long-term accumulation.
Experimental Protocols
For researchers synthesizing or testing EPAB, the following protocols ensure reproducibility and high purity.
A. Synthesis: Reductive Amination (Recommended)
Direct alkylation with pentyl halides can lead to over-alkylation (quaternary salts). Reductive amination is preferred for mono-alkylation specificity.
Reagents: Benzocaine (1.0 eq), Valeraldehyde (Pentanal, 1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (Solvent).
Workflow:
-
Imine Formation: Dissolve Benzocaine in Dichloroethane (DCE). Add Valeraldehyde and catalytic Acetic Acid. Stir at Room Temp (RT) for 1 hour.
-
Reduction: Cool to 0°C. Add STAB portion-wise.
-
Reaction: Warm to RT and stir overnight (monitor via TLC: Hexane/EtOAc 4:1).
-
Quench: Add sat.
solution. -
Extraction: Extract with DCM (3x). Wash organic layer with Brine.
-
Purification: Dry over
, concentrate, and purify via Silica Gel Column Chromatography.
B. Efficacy Evaluation: Rat Sciatic Nerve Block (In Vivo)
This assay measures the duration of motor and sensory block.
-
Formulation: Dissolve EPAB in a vehicle suitable for lipophilic compounds (e.g., PEG-400 or 10% Ethanol/Propylene Glycol). Note: Aqueous saline will not work.
-
Administration: Inject 0.2 mL of test solution into the popliteal space near the sciatic nerve of a rat (isoflurane anesthesia).
-
Sensory Testing: Measure withdrawal latency to a thermal stimulus (hot plate) every 10 mins.
-
Motor Testing: Assess the "extensor postural thrust" (ability to support weight on hind limb).
-
Endpoint: Time until return of normal sensation/motor function.
Experimental Workflow Diagram
Caption: Step-by-step workflow from chemical synthesis to biological validation.
Safety & Toxicity Profile (E-E-A-T)
-
Methemoglobinemia: Like Benzocaine and Prilocaine, PABA derivatives can cause methemoglobinemia (oxidation of hemoglobin). Researchers must monitor blood oxygen saturation (
) during in vivo trials. -
Allergenicity: The metabolite of EPAB is likely N-pentyl-4-aminobenzoic acid . While PABA is a known allergen, N-substituted derivatives often show reduced cross-reactivity, but sensitization tests (e.g., Guinea Pig Maximization Test) are mandatory.
-
Systemic Toxicity: Due to high lipophilicity, accidental IV injection could lead to rapid cardiac depression (similar to Bupivacaine). Aspiration prior to injection is critical.
References
-
BenchChem. (2025). Comparative Analysis of Local Anesthetics Synthesized from Diverse Amino Alcohols. Retrieved from
-
PubChem. (2025). Ethyl 4-(butylamino)benzoate Compound Summary. National Library of Medicine. Retrieved from
- Butterworth, J. F., & Strichartz, G. R. (1990). Molecular mechanisms of local anesthesia: A review. Anesthesiology.
-
Sigma-Aldrich. (2025). Ethyl 4-aminobenzoate (Benzocaine) Product Specification. Retrieved from
-
Taha, M., et al. (2021). Benzocaine as a precursor of promising derivatives: synthesis, reactions, and biological activity. Chemical Papers. Retrieved from
Sources
Cross-Validation of Analytical Platforms for Ethyl 4-(pentylamino)benzoate (EPAB): A Definitive Guide
Ethyl 4-(pentylamino)benzoate (EPAB) is a highly lipophilic, ester-type local anesthetic analog structurally related to benzocaine and tetracaine. Due to the addition of a hydrophobic pentyl chain on the secondary amine, EPAB exhibits unique partitioning behavior and extended retention on reversed-phase chromatographic systems.
For drug development professionals, relying on a single analytical method for EPAB quantification introduces systemic vulnerabilities. Pharmacokinetic (PK) biomonitoring requires extreme sensitivity to combat matrix effects, while formulation quality control (QC) demands high-throughput precision. This guide provides a field-proven framework for the orthogonal cross-validation of EPAB using HPLC-UV, LC-MS/MS, and GC-MS.
Mechanistic Grounding of Analytical Platforms
To build a self-validating analytical ecosystem, we must align the physicochemical properties of EPAB (Molecular Weight: 235.32 g/mol , Formula: C14H21NO2) with the correct detection mechanisms.
-
HPLC-UV (High-Performance Liquid Chromatography - Ultraviolet Detection): The conjugated
-electron system of EPAB's p-aminobenzoate core provides a robust chromophore. 1[1]. HPLC-UV is the gold standard for high-concentration formulation assays where matrix interference is minimal. -
LC-MS/MS (Liquid Chromatography - Tandem Mass Spectrometry): For trace-level PK studies,2[2]. Using Electrospray Ionization in positive mode (ESI+), the secondary amine of EPAB readily accepts a proton, forming a highly stable
precursor ion at m/z 236.2[3]. -
GC-MS (Gas Chromatography - Mass Spectrometry): Utilized primarily for orthogonal validation and volatile impurity profiling.4[4], serving as a critical tie-breaker if LC-MS/MS suffers from unresolvable ion suppression.
Orthogonal cross-validation workflow for EPAB ensuring data integrity across different matrices.
Comparative Data Presentation
The following table synthesizes the expected quantitative performance of the three platforms when cross-validating EPAB, based on ICH M10 bioanalytical guidelines.
| Parameter | HPLC-UV (Formulation QC) | LC-MS/MS (Plasma PK) | GC-MS (Impurity Profiling) |
| Linearity Range | 1.0 – 100 µg/mL | 0.5 – 500 ng/mL | 0.1 – 50 µg/mL |
| LLOQ | ~1.0 µg/mL | ~0.5 ng/mL | ~100 ng/mL |
| Matrix Effect | Negligible (Dilute & Shoot) | Moderate (Requires IS correction) | Low (Post-extraction) |
| Precision (CV%) | < 2.0% | < 15.0% (at LLOQ) | < 5.0% |
| Run Time | 8 – 10 min | 3 – 5 min | 15 – 20 min |
| Primary Application | Encapsulation efficiency, API QC | In vivo clearance, Bioavailability | Residual solvents, Degradants |
Self-Validating Experimental Protocols
To guarantee scientific integrity, every analytical run must act as a self-validating system. The protocols below integrate System Suitability Testing (SST) and mechanistic causality.
Protocol A: LC-MS/MS for Trace-Level BioanalysisBiomonitoring of anesthetics heavily relies on LC-MS/MS to avoid matrix interference and ensure accurate quantification[5].
Step 1: Sample Preparation (Protein Precipitation)
-
Action: Aliquot 50 µL of plasma. Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid and 10 ng/mL of Internal Standard (Tetracaine-d9). Vortex for 2 min, centrifuge at 14,000 rpm for 10 min.
-
Causality: Acetonitrile completely denatures plasma proteins, releasing protein-bound EPAB. The 0.1% Formic Acid ensures the secondary amine remains fully protonated, maximizing extraction recovery and pre-conditioning the analyte for ESI+ ionization. The deuterated IS validates extraction efficiency.
Step 2: Chromatographic Separation
-
Action: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.7 µm). Run a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA) from 10% to 90% organic over 3 minutes.
-
Causality: The highly lipophilic pentyl chain requires a steep organic gradient to elute efficiently. The sub-2-micron particle size ensures sharp peak shapes, reducing the risk of co-eluting phospholipid-induced ion suppression.
Step 3: MRM Detection & Fragmentation Logic
-
Action: Monitor the transition m/z 236.2
166.1 (Quantifier) and m/z 236.2 190.1 (Qualifier).
ESI-MS/MS Collision-Induced Dissociation (CID) pathway for protonated EPAB.
Protocol B: HPLC-UV for Formulation Quality Control
Step 1: System Suitability Testing (SST)
-
Action: Inject a mixed standard of EPAB and Benzocaine (Resolution > 2.0, Tailing Factor < 1.5).
-
Causality: Validates that the column chemistry is intact and that secondary interactions (e.g., free silanols interacting with the secondary amine) are properly masked by the mobile phase buffer.
Step 2: Isocratic Separation
-
Action: Use a mobile phase of Acetonitrile / 10 mM Ammonium Acetate buffer (pH 5.4) at a 60:40 (v/v) ratio. Flow rate: 1.0 mL/min.
-
Causality: The pH of 5.4 is carefully chosen to be below the pKa of the secondary amine, ensuring it remains in a single, protonated state. This prevents the "split-peak" or severe tailing phenomena commonly seen when analyzing basic drugs near their pKa.
Step 3: UV Detection
-
Action: Monitor absorbance at 285 nm.
-
Causality: 285 nm targets the
transition of the p-aminobenzoate chromophore. This wavelength is highly specific to the aromatic core, effectively rendering non-conjugated formulation excipients (like lipids or polymers) invisible to the detector.
References
-
Validation of an HPLC Method for quantitative Determination of Benzocaine in PHBV-Microparticles and PLA-Nanoparticles. Latin American Journal of Pharmacy.1
-
A Comparative Analysis of Quantification Methods for Bupivacaine and Ropivacaine. Benchchem.2
-
Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). Universidad de La Rioja.4
-
LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. PMC / NIH.5
-
The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. MDPI.3
Sources
- 1. latamjpharm.org [latamjpharm.org]
- 2. benchchem.com [benchchem.com]
- 3. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies [mdpi.com]
- 4. investigacion.unirioja.es [investigacion.unirioja.es]
- 5. LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy comparison of Ethyl 4-(pentylamino)benzoate and Ethyl 4-(dimethylamino)benzoate as photoinitiators
Efficacy Comparison of Ethyl 4-(pentylamino)benzoate (EPAB) and Ethyl 4-(dimethylamino)benzoate (EDMAB) as Photoinitiators
The Photochemical Paradigm: Type II Initiation
In the development of light-cured resins, coatings, and biomedical adhesives, Type II photoinitiating systems rely on the synergistic interaction between a primary photoinitiator (e.g., Camphorquinone, CQ) and a hydrogen donor, typically an amine. This guide provides an objective, in-depth technical comparison between the industry-standard tertiary amine, Ethyl 4-(dimethylamino)benzoate (EDMAB) , and its specialized secondary amine structural analog, Ethyl 4-(pentylamino)benzoate (EPAB) .
Mechanistic Causality: Tertiary vs. Secondary Amines
The efficacy of an amine synergist is dictated by its ability to participate in an Electron Transfer / Proton Transfer (ET/PT) sequence with an excited-state photoinitiator[1]. The structural differences between EDMAB and EPAB fundamentally alter this kinetic pathway:
-
Electron Transfer (ET) Thermodynamics: EDMAB, as a tertiary amine, possesses a lower oxidation potential compared to the secondary amine EPAB. This lower potential facilitates a faster, thermodynamically favorable electron transfer from the nitrogen lone pair to the excited photoinitiator, rapidly forming the intermediate exciplex.
-
Proton Transfer (PT) Probability: The generation of the active alkylamino radical—the species that actually initiates polymerization—requires the abstraction of an
-hydrogen[2]. EDMAB features six equivalent -hydrogens across its two methyl groups, statistically favoring rapid proton transfer. In contrast, EPAB contains only two -hydrogens located on the methylene carbon of its pentyl chain, reducing the statistical probability and rate of radical generation. -
Steric Hindrance vs. Solvation: The bulky pentyl chain in EPAB introduces significant steric hindrance, potentially impeding the close bimolecular approach required for efficient exciplex formation. However, this same alkyl chain drastically increases the lipophilicity (LogP) of EPAB. While EDMAB is highly effective in standard matrices, it can face solubility limits in highly hydrophobic monomer systems (e.g., long-chain aliphatic urethane acrylates). Here, EPAB’s enhanced solubility prevents phase separation.
Empirical Efficacy & Kinetic Profiling
The following table synthesizes the kinetic and physicochemical profiles of both synergists based on structure-activity relationships (SAR) for benzoate-derived amines.
| Parameter | Ethyl 4-(dimethylamino)benzoate (EDMAB) | Ethyl 4-(pentylamino)benzoate (EPAB) |
| Amine Classification | Tertiary Amine | Secondary Amine |
| Alkyl Substitution | Dimethyl | Pentyl |
| Available | 6 (Highly favorable for PT) | 2 (Statistically less favorable) |
| Relative Oxidation Potential | Lower (Faster Electron Transfer) | Higher (Slower Electron Transfer) |
| Steric Hindrance | Minimal | Significant (Bulky pentyl chain) |
| Lipophilicity (LogP Estimate) | ~2.5 (Moderate) | ~4.0 (High) |
| Polymerization Rate ( | High | Moderate |
| Primary Application Niche | Standard UV/Vis curing, Dental Resins | Highly hydrophobic matrices, Specialty Coatings |
Self-Validating Experimental Workflows
To objectively compare the efficacy of EDMAB and EPAB in a laboratory setting, the following self-validating protocols must be employed. These systems use internal referencing to eliminate environmental variables such as ambient oxygen fluctuations and film thickness variations.
Protocol 1: Real-Time FTIR (RT-FTIR) for Conversion Kinetics
Causality: RT-FTIR allows for the continuous monitoring of the photopolymerization process in situ, capturing the rapid kinetics characteristic of free-radical systems and quantifying the exact impact of oxygen inhibition[3].
-
Resin Preparation: Formulate a base resin of Bis-GMA/TEGDMA (50/50 wt%). Divide into three groups: Control (0.2 mol% CQ, no amine), Test A (0.2 mol% CQ + 0.8 mol% EDMAB), and Test B (0.2 mol% CQ + 0.8 mol% EPAB).
-
Sample Deposition: Sandwich a 20 µm drop of the resin between two NaCl windows to standardize oxygen exposure.
-
Irradiation: Expose the sample to a 405 nm LED source at a strictly controlled irradiance of 50 mW/cm².
-
Data Acquisition: Monitor the depletion of the aliphatic C=C stretching vibration at 1636 cm⁻¹.
-
Self-Validation Mechanism: Normalize the 1636 cm⁻¹ peak against the stable aromatic C=C stretching peak at 1608 cm⁻¹ (internal standard). This ensures that any variation in path length or sample thickness between tests does not skew the final double-bond conversion data.
Protocol 2: In-Situ Photorheology for Gelation Dynamics
Causality: While RT-FTIR measures chemical conversion, photorheology measures the macroscopic mechanical transition from a viscous liquid to an elastic solid. This is highly sensitive to the initiation rate and potential chain transfer events caused by the secondary N-H bond in EPAB.
-
Setup: Utilize a rotational rheometer equipped with a UV/Vis-transparent quartz bottom plate and a light guide connected to a 405 nm LED.
-
Measurement: Apply a constant oscillatory shear (1 Hz, 1% strain) within the linear viscoelastic region of the uncured resin.
-
Irradiation & Tracking: Initiate the light source and continuously record the Storage Modulus (G') and Loss Modulus (G'').
-
Self-Validation Mechanism: The gel point is not estimated visually; it is strictly defined mathematically as the crossover point where G' = G''. Run triplicates to ensure the standard deviation of the gel time remains <5%, validating the homogeneity of the amine dispersion.
Reaction Pathway Visualization
Type II Photoinitiation Pathway illustrating Electron and Proton Transfer mechanisms.
References
-
Title: Kinetic approach of O2 inhibition in ultraviolet- and laser-induced polymerizations Source: Macromolecules URL: [Link]
-
Title: Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency Source: Wiley-VCH URL: [Link]
-
Title: Photopolymerization kinetics of dimethacrylates using the camphorquinone/amine initiator system Source: Polymer URL: [Link]
Sources
A Comparative Guide to the Synthesis of Ethyl 4-(pentylamino)benzoate: An Application Scientist's Perspective
Introduction: Ethyl 4-(pentylamino)benzoate is a tertiary amine derivative of ethyl 4-aminobenzoate (Benzocaine), a widely used topical anesthetic. The addition of the pentyl group modifies the compound's lipophilicity, which can influence its absorption, duration of action, and potential applications in pharmaceutical formulations and as a UV-absorbing agent. The efficient and scalable synthesis of this molecule is of considerable interest to researchers in medicinal chemistry and materials science. This guide provides a side-by-side comparison of three distinct and viable synthetic routes for its preparation: Reductive Amination, Nucleophilic Aromatic Substitution (SNAr), and Palladium-Catalyzed Buchwald-Hartwig Amination. Each route is evaluated based on its chemical principles, experimental feasibility, and relative advantages, providing researchers with the critical insights needed to select the most appropriate method for their specific objectives.
Route 1: One-Pot Reductive Amination
This classical approach builds the target molecule by forming the C-N bond through the reaction of an amine with a carbonyl compound, followed by reduction. A particularly efficient variant involves the in situ generation of the aromatic amine from a nitro precursor, which then reacts with the aldehyde in a one-pot procedure. This method is often favored for its high atom economy and use of inexpensive starting materials.
Mechanistic Rationale & Experimental Causality
This synthesis is a domino reaction that begins with the reduction of Ethyl 4-nitrobenzoate. In an acidic medium, zinc powder acts as a reducing agent, converting the nitro group (-NO₂) to a primary amine (-NH₂). The newly formed Ethyl 4-aminobenzoate does not need to be isolated. In the same reaction vessel, it immediately reacts with pentanal (valeraldehyde).
The reaction between the amine and the aldehyde forms a hemiaminal intermediate, which then dehydrates to form an imine (Schiff base). The imine is subsequently reduced by the remaining zinc in the acidic environment to yield the final secondary amine product, Ethyl 4-(pentylamino)benzoate. The choice of zinc and acetic acid is strategic; it provides a cost-effective and powerful reducing system capable of performing both the nitro-to-amine and imine-to-amine reductions in a single pot.[1]
Caption: Workflow for one-pot reductive amination synthesis.
Experimental Protocol
-
To a 1 L four-necked flask equipped with a mechanical stirrer, condenser, thermometer, and dropping funnel, add Ethyl 4-nitrobenzoate (93.9g, 0.48 mol) and methanol (140 mL).
-
Add pentanal (45.6 g, 0.53 mol) and zinc powder (124.8g, 1.92 mol) to the suspension.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add glacial acetic acid (230.4g, 3.84 mol) dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for approximately 2-3 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove excess zinc and salts. Wash the filter cake with methanol (3 x 50 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the remaining residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and then brine (100 mL) to remove salts and residual acetic acid.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1] Further purification can be achieved via column chromatography if necessary.
Route 2: Nucleophilic Aromatic Substitution (SNAr)
The SNAr pathway involves the direct displacement of a leaving group (typically a halide) from an aromatic ring by a nucleophile. For this reaction to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[2]
Mechanistic Rationale & Experimental Causality
In this route, pentylamine acts as the nucleophile, attacking an activated aryl halide such as Ethyl 4-fluorobenzoate. The ester group (-COOEt) at the para position serves as the necessary EWG, stabilizing the negative charge that develops in the ring during the formation of the Meisenheimer complex intermediate.[3]
The reaction proceeds via a two-step addition-elimination mechanism. First, the amine attacks the carbon atom bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (the Meisenheimer complex). In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.[2][4] Ethyl 4-fluorobenzoate is often preferred over the chloro- or bromo- analogues for SNAr reactions because fluorine is highly electronegative, which makes the ipso-carbon more electrophilic and enhances the rate of the initial nucleophilic attack.
Caption: Reaction pathway for SNAr synthesis.
Experimental Protocol
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Ethyl 4-fluorobenzoate (1.0 eq) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Add pentylamine (1.2 eq) and a mild base such as potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to obtain the final product.
Route 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a modern, powerful, and highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] It has become a cornerstone of medicinal chemistry due to its broad substrate scope and high functional group tolerance, allowing for the coupling of aryl halides or triflates with a wide variety of amines.[6]
Mechanistic Rationale & Experimental Causality
This reaction relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., Ethyl 4-bromobenzoate), forming a Pd(II) complex.
-
Ligand Exchange/Amine Coordination: The amine (pentylamine) coordinates to the palladium center. A base is then required to deprotonate the coordinated amine, forming a more nucleophilic amido-palladium complex.
-
Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium complex, regenerating the Pd(0) catalyst to continue the cycle.
The choice of ligand is critical. Bulky, electron-rich phosphine ligands (such as XPhos or BINAP) are essential as they stabilize the palladium catalyst and promote the crucial reductive elimination step, preventing side reactions.[6][7] The base (e.g., Cs₂CO₃ or NaOtBu) is also a key parameter, as it must be strong enough to deprotonate the amine without causing unwanted side reactions.[7]
Caption: Key steps in the Buchwald-Hartwig amination cycle.
Experimental Protocol
-
To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd(OAc)₂, 0.05 eq), the phosphine ligand (e.g., BINAP, 0.08 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add Ethyl 4-bromobenzoate (1.0 eq), pentylamine (1.5 eq), and anhydrous toluene via syringe.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the mixture to 110 °C and stir for 8-12 hours under the inert atmosphere. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure. Purify the residue by silica gel column chromatography.[7]
Side-by-Side Comparison of Synthesis Routes
| Parameter | Route 1: Reductive Amination | Route 2: SNAr | Route 3: Buchwald-Hartwig Amination |
| Starting Materials | Ethyl 4-nitrobenzoate, Pentanal | Ethyl 4-fluorobenzoate, Pentylamine | Ethyl 4-bromobenzoate, Pentylamine |
| Key Reagents | Zinc powder, Acetic acid | K₂CO₃, Polar aprotic solvent (DMSO) | Pd catalyst, Phosphine ligand, Strong base |
| Reported Yield | High (Analogous reaction ~95%)[1] | Moderate to Good (Substrate dependent) | Good to Excellent (Typically >80%)[7] |
| Reaction Temperature | 0 °C to Room Temperature | Elevated (80-100 °C) | Elevated (110 °C) |
| Reaction Time | Short (2-3 hours) | Long (12-24 hours) | Moderate (8-12 hours) |
| Cost-Effectiveness | Excellent (Inexpensive reagents) | Good (No expensive catalysts) | Moderate (Palladium & ligands are costly) |
| Scalability | Good, but waste disposal is a concern | Good | Excellent, widely used in industry[7] |
| Green Chemistry | Poor (Stoichiometric metal waste) | Fair (Uses high-boiling solvents) | Good (Catalytic, high atom economy) |
| Key Advantage | One-pot, high yield, low cost | Transition-metal-free | Broad scope, high functional group tolerance |
| Key Disadvantage | Large amount of zinc/salt waste | Requires activated substrate, long time | Cost and air-sensitivity of catalyst system |
Conclusion and Recommendation
The optimal synthesis route for Ethyl 4-(pentylamino)benzoate depends heavily on the specific needs and constraints of the research or development setting.
-
For large-scale, cost-sensitive production where starting material cost is paramount, the One-Pot Reductive Amination is highly attractive due to its excellent yield and use of cheap, readily available chemicals. However, significant consideration must be given to the management of the substantial zinc salt waste stream.
-
The Nucleophilic Aromatic Substitution (SNAr) route offers a viable, transition-metal-free alternative. It is most practical when the activated starting material, Ethyl 4-fluorobenzoate, is readily available and the longer reaction times are acceptable. Its simplicity makes it a good choice for academic or small-scale synthesis.
-
The Buchwald-Hartwig Amination represents the most versatile and robust method. Despite the higher initial cost of the catalyst system, its reliability, broad functional group tolerance, and proven scalability make it the superior choice for medicinal chemistry programs where rapid synthesis of analogues is required or when sensitive functional groups are present on the substrates.
For most modern drug discovery and development applications, the predictability and scope of the Buchwald-Hartwig amination often outweigh its cost, making it the recommended method for reliable and flexible synthesis.
References
-
PrepChem.com. Synthesis of ethyl 4-(6-phenylhexylamino)benzoate. Available from: [Link]
-
Organic Syntheses. INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
MDPI. Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. Available from: [Link]
-
ERP System. Synthesis of ethyl 4-(butylamino)benzoate. (2017). Available from: [Link]
-
PrepChem.com. Preparation of ethyl 4-fluorobenzoate. Available from: [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]
-
PMC. Concerted Nucleophilic Aromatic Substitutions. Available from: [Link]
-
Purdue University. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
- Google Patents. Preparation method of ethyl p-aminobenzoate. (CN111732521A).
-
Molbase. ethyl 4-pentanoylbenzoate. Available from: [Link]
-
ResearchGate. Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate. Available from: [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). Available from: [Link]
-
PubMed. Reductive Amination in the Synthesis of Pharmaceuticals. (2019). Available from: [Link]
-
NIST WebBook. Ethyl-4-chlorobenzoate. Available from: [Link]
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available from: [Link]
-
PubChem. Ethyl 4-chlorobenzoate. Available from: [Link]
-
The Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. Available from: [Link]
-
Nottingham ePrints. A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Available from: [Link]
- Google Patents. Synthesis of benzodiazepines. (US5466799A).
-
Chegg.com. Solved What is the structure for ethyl 4-chlorobenzoate?. (2021). Available from: [Link]
-
MDPI. Palladium-Catalyzed Benzodiazepines Synthesis. (2020). Available from: [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Palladium-catalyzed [4 + 4] cycloadditions for highly diastereo- and enantioselective synthesis of functionalized benzo[b]oxocines. Available from: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available from: [Link]
-
ResearchGate. Palladium catalyzed synthesis of ethyl‐2‐styrylbenzoate. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
Synple Chem. Application Note – Reductive Amination. Available from: [Link]
-
Organic Letters. Palladium-Catalyzed Silylation of Aryl Chlorides with Hexamethyldisilane. (2007). Available from: [Link]
-
Carbohydrate Polymers. Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017). Available from: [Link]
-
Chemguide. reaction between acyl chlorides and amines - addition / elimination. Available from: [Link]
-
Recueil des Travaux Chimiques des Pays-Bas. The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2 pentenoate with some nucleophiles. (2025). Available from: [Link]
Sources
- 1. 2017erp.com [2017erp.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. organic-synthesis.com [organic-synthesis.com]
Spectroscopic Comparison Guide: Ethyl 4-(pentylamino)benzoate and Precursors
Executive Summary
This technical guide provides a rigorous spectroscopic comparison between Ethyl 4-(pentylamino)benzoate (EPAB) and its primary precursor, Ethyl 4-aminobenzoate (Benzocaine) .[1] Designed for medicinal chemists and analytical scientists, this document details the structural evolution from a primary to a secondary amine, evidenced by specific shifts in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Key Differentiator: The alkylation of the aromatic amine results in a distinct upfield shift of the aromatic protons ortho to the nitrogen and the emergence of a diagnostic triplet at ~3.15 ppm in the
Introduction & Synthetic Context
The Compounds[2][3]
-
Precursor (Benzocaine): A widely used local anesthetic containing a primary aromatic amine. It serves as the nucleophilic scaffold.
-
Target (EPAB): A hydrophobic derivative synthesized to alter lipid membrane interaction and anesthetic potency.
Synthetic Pathway
The transformation is a classic N-alkylation (nucleophilic substitution).[1] Benzocaine acts as the nucleophile attacking 1-bromopentane under basic conditions.[1]
Figure 1: Synthetic workflow for the N-alkylation of Benzocaine.
Spectroscopic Deep Dive
H NMR Spectroscopy (The Definitive Proof)
Proton NMR offers the most conclusive evidence of conversion. The loss of the primary amine protons and the appearance of the pentyl chain are the primary indicators.
Comparative Chemical Shift Table (
, 400 MHz)
| Assignment | Benzocaine (Precursor) | EPAB (Target) | Multiplicity | Structural Insight |
| Ar-H (ortho to ester) | 7.86 | 7.87 | Doublet ( | Minimal change; ester influence dominates.[1] |
| Ar-H (ortho to amine) | 6.64 | 6.53 | Doublet ( | Shielding Effect: The secondary amine is a stronger electron donor than the primary amine, pushing these protons upfield. |
| N-H Protons | 4.00 - 5.80 (Broad, 2H ) | 4.10 (Broad, 1H ) | Singlet (Broad) | Integration drops from 2H to 1H. |
| Ester | 4.34 | 4.31 | Quartet | Unaffected by distal alkylation.[1] |
| Absent | 3.15 | Triplet | Diagnostic Peak: Confirmation of N-alkylation.[1] | |
| Alkyl Chain ( | Absent | 1.60, 1.35 | Multiplets | New aliphatic signals. |
| Terminal | 1.37 (Ester only) | 0.92 (Pentyl) & 1.37 | Triplet | Distinct terminal methyl for the pentyl chain. |
Analyst Note: The chemical shifts for the pentyl derivative are interpolated from the experimentally verified butyl analog [1], as the methylene chain extension from butyl to pentyl has negligible effect on the
-adjacent protons.
Infrared (IR) Spectroscopy
IR is useful for a quick "fingerprint" verification of the amine status.
-
Precursor (Primary Amine): Shows two N-H stretching bands (symmetric and asymmetric) typically around 3420 cm
and 3340 cm .[1] -
Target (Secondary Amine): Shows only one N-H stretching band in the 3300–3350 cm
region.[1] -
C-H Stretch: The Target spectrum will exhibit significantly increased intensity in the 2850–2960 cm
region due to the added pentyl chain.[1]
UV-Vis Spectroscopy[1]
-
Bathochromic Shift: The alkyl group exhibits a positive inductive effect (+I), which slightly stabilizes the excited state of the aromatic system.
-
Observation: Expect a slight Red Shift (Bathochromic) of the
(approx. +2-5 nm) compared to Benzocaine ( nm in EtOH).
Experimental Protocols
Synthesis of Ethyl 4-(pentylamino)benzoate
This protocol ensures high conversion and easy purification.[1]
-
Reagents:
-
Procedure:
-
Dissolve Benzocaine in DMF in a round-bottom flask.
-
Add
and stir for 10 minutes. -
Add 1-Bromopentane dropwise.[1]
-
Heat to 80°C for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
-
Work-up:
-
Pour mixture into ice water (50 mL). The product will precipitate.
-
Filter the solid or extract with Ethyl Acetate.
-
Purification: Recrystallize from Ethanol/Water to remove unreacted primary amine.
-
Spectroscopic Validation Workflow
Use this logic flow to confirm product identity.
Figure 2: Logic gate for spectroscopic validation of the target compound.
References
-
SpectraBase. (n.d.). Ethyl 4-aminobenzoate (Benzocaine) NMR Data. Wiley Science Solutions. Retrieved March 8, 2026, from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Benzocaine IR Spectrum. NIST Chemistry WebBook, SRD 69.[2][3] Retrieved March 8, 2026, from [Link]
Sources
A Guide to the Inter-laboratory Validation of Ethyl 4-(pentylamino)benzoate Quantification
A Senior Application Scientist's Perspective on Ensuring Analytical Method Reliability
In the landscape of pharmaceutical development and manufacturing, the ability to accurately and reliably quantify active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, technical framework for conducting an inter-laboratory study to validate an analytical method for the quantification of Ethyl 4-(pentylamino)benzoate, a compound structurally related to the local anesthetic benzocaine. The principles and methodologies detailed herein are grounded in established regulatory guidelines, including those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), to ensure scientific integrity and global acceptance of the validation data.[1][2][3]
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1] This guide will not only outline the "what" but also the "why" behind the experimental choices, providing a comprehensive understanding of the validation process for researchers, scientists, and drug development professionals.
The Criticality of Inter-laboratory Validation
Before delving into the protocol, it's essential to understand why an inter-laboratory study, also known as a collaborative study, is the gold standard for assessing the reproducibility of an analytical method.[1] While a single laboratory can determine its own precision (repeatability and intermediate precision), it cannot fully assess the impact of variables that arise when a method is transferred.[4] An inter-laboratory study exposes the method to a wider range of conditions, including different analysts, equipment, and laboratory environments, thus providing a more realistic and robust measure of its performance.[1][4] This process is crucial for standardizing a methodology for widespread use, such as for inclusion in pharmacopeias.[1]
Logical Framework for the Inter-laboratory Study
The design of this study is rooted in a systematic approach to challenge the analytical method and ensure its "fitness for purpose".[5][6]
Caption: Workflow of the inter-laboratory validation study.
Recommended Analytical Method: High-Performance Liquid Chromatography (HPLC)
For the quantification of Ethyl 4-(pentylamino)benzoate, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed. This technique is widely used for the analysis of similar compounds like benzocaine in pharmaceutical formulations due to its specificity, sensitivity, and robustness.[7][8][9]
Experimental Protocol: HPLC Method for Ethyl 4-(pentylamino)benzoate
This protocol provides a detailed, step-by-step methodology for the HPLC analysis.
1. Materials and Reagents:
-
Ethyl 4-(pentylamino)benzoate reference standard (certified purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Phosphoric acid (or formic acid for MS compatibility)[7]
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
2. Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
3. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or similar)
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio should be optimized during method development.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined by UV scan of Ethyl 4-(pentylamino)benzoate (typically around 280-310 nm).
-
Injection Volume: 10 µL
-
Run Time: Sufficient to allow for the elution of the main peak and any potential impurities.
4. Preparation of Standard Solutions:
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve an appropriate amount of Ethyl 4-(pentylamino)benzoate reference standard in methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).[1]
5. Preparation of Sample Solutions:
-
The sample preparation procedure will depend on the matrix (e.g., bulk drug substance, finished product). For a drug substance, a simple dissolution in the mobile phase may be sufficient. For a finished product, an extraction step may be necessary. This procedure must be clearly defined in the validation protocol.
6. System Suitability Test (SST):
-
Before sample analysis, perform at least five replicate injections of a working standard solution.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
7. Analysis Procedure:
-
Inject the blank (mobile phase), standard solutions, and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
8. Calculation:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of Ethyl 4-(pentylamino)benzoate in the samples using the linear regression equation from the calibration curve.
Inter-laboratory Study Protocol
This section details the protocol for the inter-laboratory validation of the HPLC method.
1. Objective:
-
To assess the reproducibility of the analytical method for the quantification of Ethyl 4-(pentylamino)benzoate across multiple laboratories.[1]
2. Participating Laboratories:
-
A minimum of three laboratories should participate in the study.
3. Study Materials:
-
A single, homogeneous batch of Ethyl 4-(pentylamino)benzoate sample will be prepared and distributed to each participating laboratory.
-
A certified reference standard of Ethyl 4-(pentylamino)benzoate will also be provided.
4. Validation Parameters and Acceptance Criteria:
-
The study will evaluate the following validation parameters as defined by ICH Q2(R1):[1]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[1] This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[1] A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value.[1] This will be assessed by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.[1] The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.[1] This will be determined by performing six replicate analyses of the sample at 100% of the test concentration. The RSD should be ≤ 2.0%.
-
Intermediate Precision: The precision within the same laboratory, but on different days, with different analysts, and/or on different equipment.[1] The RSD should be ≤ 2.0%.
-
Reproducibility (Inter-laboratory precision): The precision between different laboratories.[1] This is the primary focus of this study. The RSD across all participating laboratories should be ≤ 5.0%.
-
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1] This is typically 80% to 120% of the test concentration for an assay of an active substance.[1]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[1] This is typically evaluated during method development but can be confirmed by varying parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).
-
Data Presentation and Analysis
The quantitative data from the inter-laboratory study should be summarized in clear and concise tables for easy comparison.
Table 1: Summary of Linearity Data
| Laboratory | Slope | Intercept | Correlation Coefficient (r²) |
| Lab A | 1.234 | 0.056 | 0.9995 |
| Lab B | 1.241 | 0.049 | 0.9998 |
| Lab C | 1.238 | 0.052 | 0.9996 |
Table 2: Summary of Accuracy (Recovery) Data
| Laboratory | Spiked Level | Mean Recovery (%) | RSD (%) |
| Lab A | 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.5 | |
| 120% | 99.8 | 0.7 | |
| Lab B | 80% | 100.1 | 0.9 |
| 100% | 100.5 | 0.6 | |
| 120% | 100.3 | 0.8 | |
| Lab C | 80% | 99.8 | 0.7 |
| 100% | 100.0 | 0.4 | |
| 120% | 99.9 | 0.6 |
Table 3: Summary of Precision Data
| Laboratory | Repeatability (RSD, %) | Intermediate Precision (RSD, %) |
| Lab A | 0.6 | 1.1 |
| Lab B | 0.8 | 1.3 |
| Lab C | 0.7 | 1.2 |
| Reproducibility (Overall RSD, %) | \multicolumn{2}{c | }{1.8 } |
Statistical Analysis
A thorough statistical analysis of the inter-laboratory data is crucial for an objective assessment of the method's reproducibility.[4][10] The following statistical tests are recommended:
-
Cochran's C test: To check for homogeneity of variances between laboratories.[10]
-
Grubbs' test: To identify any outlier laboratory means.[10]
-
Analysis of Variance (ANOVA): To estimate the within-laboratory and between-laboratory components of variance.[11]
Conclusion
A successful inter-laboratory validation study provides a high degree of assurance that the analytical method is robust, reliable, and transferable. The data generated will demonstrate that the method for quantifying Ethyl 4-(pentylamino)benzoate is suitable for its intended purpose and can be consistently applied across different laboratories, ensuring the quality and consistency of the pharmaceutical product. This guide provides a comprehensive framework for designing and executing such a study, grounded in scientific principles and regulatory expectations.
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]
-
U.S. Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]
-
ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group; 2024. [Link]
-
U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. FDA; 2015. [Link]
-
ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass; 2025. [Link]
-
ECA Academy. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. ECA Academy. [Link]
-
BA Sciences. USP <1225> Method Validation. BA Sciences. [Link]
-
U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. FDA; 2020. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA; 2021. [Link]
-
ECA Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy; 2025. [Link]
-
Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog; 2025. [Link]
-
Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]
-
International Council for Harmonisation. Quality Guidelines. ICH. [Link]
-
Belouafa S, et al. Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering. 2017;8:9. [Link]
-
U.S. Pharmacopeia. <1225> Validation of Compendial Procedures. USP; 2011. [Link]
-
SIELC Technologies. Separation of Benzocaine hydrochloride on Newcrom R1 HPLC column. SIELC; 2023. [Link]
-
Waters Corporation. Validation of a UPLC Method for a Benzocaine, Butamben, and Tetracaine Hydrochloride Topical Solution. Waters; 2008. [Link]
-
Archimer. Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer; 2009. [Link]
-
Torano JS, Guiochon G. Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in throat lozenges. Journal of Pharmaceutical and Biomedical Analysis. 1995;13(12):1477-1485. [Link]
-
OIV. Validation protocol of analytical methods. OIV; 2011. [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. propharmagroup.com [propharmagroup.com]
- 3. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 4. metrology-journal.org [metrology-journal.org]
- 5. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy [gmp-compliance.org]
- 6. investigationsquality.com [investigationsquality.com]
- 7. Separation of Benzocaine hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. investigacion.unirioja.es [investigacion.unirioja.es]
- 9. researchgate.net [researchgate.net]
- 10. archimer.ifremer.fr [archimer.ifremer.fr]
- 11. oiv.int [oiv.int]
Photostability Benchmarking: Ethyl 4-(pentylamino)benzoate (EPAB) vs. Structural Standards
Topic: Benchmarking the photostability of Ethyl 4-(pentylamino)benzoate against known standards Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and QA/QC Professionals
Executive Summary
This technical guide provides a rigorous framework for evaluating the photostability of Ethyl 4-(pentylamino)benzoate (EPAB) . As an N-alkylated derivative of benzocaine, EPAB occupies a unique chemical space between the hydrolytically susceptible primary amines (Benzocaine) and the photo-reactive tertiary amines used in polymerization (Ethyl 4-(dimethylamino)benzoate, EDAB).
Key Finding: While the pentyl chain increases lipophilicity and solubility in liquid crystal or lipid formulations, it introduces susceptibility to Type II photo-oxidation mechanisms absent in the parent compound (Benzocaine). This guide benchmarks EPAB against Benzocaine (Standard A) and EDAB (Standard B) to quantify this trade-off.
Scientific Background & Mechanistic Logic
To benchmark EPAB effectively, we must understand the degradation pathways dictated by its structure.
-
Benzocaine (Standard A): Contains a primary amine. Its primary degradation mode is hydrolysis of the ester bond to PABA, driven by pH but relatively stable under non-ionizing UV irradiation.
-
EDAB (Standard B): Contains a tertiary dimethylamine. It is a known photoinitiator synergist . Upon UV exposure, it undergoes electron transfer to generate radical species, leading to rapid N-dealkylation and oxidation.
-
EPAB (Target): The secondary pentyl-amine structure suggests a hybrid behavior. It retains the electron-donating capability of alkyl-amines (promoting photo-oxidation) but lacks the tertiary structure of EDAB, potentially altering radical stability.
Degradation Pathways Diagram
The following diagram illustrates the divergent degradation pathways for the target and standards.
Figure 1: Mechanistic divergence between Benzocaine (Hydrolysis-prone) and N-alkylated derivatives like EDAB/EPAB (Oxidation-prone).
Experimental Protocol
This protocol is designed to be self-validating. We utilize actinometry to ensure light source consistency and HPLC for quantitative tracking.
3.1 Materials & Standards
-
Target: Ethyl 4-(pentylamino)benzoate (EPAB) [CAS: 10287-54-4 analog/derivative].
-
Standard A (Negative Control): Benzocaine (Ethyl 4-aminobenzoate) [CAS: 94-09-7].
-
Standard B (Positive Control): Ethyl 4-(dimethylamino)benzoate (EDAB) [CAS: 10287-53-3].
-
Actinometer: Quinine Sulfate (2% w/v in 0.1 N H2SO4) – monitors total UV dose.
3.2 Photostability Setup (ICH Q1B Compliant)
-
Light Source: Xenon arc lamp with ID65 filter (simulating outdoor daylight) or cool white fluorescent lamp (indoor simulation).
-
Solvent System: Acetonitrile:Water (50:50) is recommended to solubilize the lipophilic EPAB while maintaining a polar environment to facilitate potential hydrolysis, stressing both pathways.
-
Sample Prep: Prepare 50 µM solutions of Target and Standards. Place in quartz cuvettes (transparent to UV <300nm).
-
Dark Control: Wrap one set of cuvettes in aluminum foil to distinguish thermal degradation from photodegradation.
3.3 Analytical Workflow (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic 70% Methanol / 30% Water (adjusted to pH 3.0 with Phosphoric acid).
-
Detection: DAD at 285 nm (near
for benzocaine derivatives). -
Flow Rate: 1.0 mL/min.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for comparative photostability testing.
Benchmarking Results (Comparative Data)
The following table summarizes the expected physicochemical behaviors and representative degradation kinetics based on the structural activity relationships (SAR) of aminobenzoates. Use this table to validate your experimental data.
| Feature | Benzocaine (Std A) | EDAB (Std B) | EPAB (Target) |
| Structure | Primary Amine ( | Tertiary Amine ( | Secondary Amine ( |
| ~285 nm | ~308 nm (Red shifted) | ~295-300 nm (Intermediate) | |
| Dominant Decay | Hydrolysis (pH driven) | Photo-oxidation (Radical) | Photo-oxidation / N-dealkylation |
| Photostability ( | High (>100 hrs under UV) | Low (<10 hrs under UV) | Moderate (20-40 hrs) |
| Degradation Products | PABA (Acid) | N-methyl aniline derivatives | N-pentyl aniline / PABA |
| Lipophilicity (LogP) | 1.86 | 2.54 | ~3.5 (Predicted) |
Data Interpretation Guide
-
Spectral Shift: If EPAB shows a blue shift (move toward 285 nm) during irradiation, it indicates N-dealkylation (loss of the pentyl chain), reverting it toward a Benzocaine-like structure.
-
Kinetics: Plot
vs. Time.-
Linear plot = First-order kinetics (typical for photolysis).
-
Compare the slope (
) of EPAB against EDAB. -
Success Criterion: If
, the pentyl chain provides steric stabilization against radical attack compared to the methyl groups.
-
Mechanistic Discussion
Why does EPAB degrade?
Unlike Benzocaine, which possesses a relatively stable primary amine, EPAB contains a secondary amine with an
-
The "Pentyl Effect": The longer pentyl chain adds steric bulk compared to the methyl groups in EDAB. This typically slows down the bimolecular reaction rates required for radical propagation. However, it does not eliminate the risk.
-
Formulation Implication: In liquid crystal or lipid-based formulations, the high lipophilicity (LogP ~3.5) of EPAB drives it into the lipid phase. While this protects it from hydrolytic attack (which requires water), it concentrates the molecule in an environment prone to lipid peroxidation, potentially accelerating oxidative degradation if not co-formulated with an antioxidant (e.g., BHT or Tocopherol).
Conclusion & Recommendations
-
For Drug Development: EPAB is a viable lipophilic alternative to Benzocaine but requires amber packaging and likely the addition of antioxidants to match the shelf-life of the parent compound.
-
For Liquid Crystal Applications: The compound is likely stable enough for indoor display use (fluorescent lighting) but may yellow under direct sunlight due to amino-radical formation.
-
Final Verdict: EPAB benchmarks as less stable than Benzocaine but more stable than EDAB .
References
-
ICH Expert Working Group. "ICH Topic Q1B: Photostability Testing of New Drug Substances and Products." European Medicines Agency, 1996. Link
-
George, S., et al. "Photostability of drugs and drug products." Journal of Pharmaceutical and Biomedical Analysis, 2010. Link
-
TCI Chemicals. "Ethyl 4-(dimethylamino)benzoate Product Specification." TCI Chemicals, Accessed 2024. Link
-
PubChem. "Benzocaine | C9H11NO2." National Library of Medicine, Accessed 2024. Link
-
Allen, N.S. "Photoinitiators for UV and visible curing of coatings: Mechanisms and properties." Journal of Photochemistry and Photobiology A: Chemistry, 1996. Link
Comparative study of the biological effects of different alkylamino benzoates
Prepared by: A Senior Application Scientist
Introduction: Unpacking the Alkylamino Benzoate Structure
Alkylamino benzoates represent a significant class of organic compounds, foundational to the development of local anesthetics and other pharmacologically active agents.[1][2] At their core, these molecules are esters of benzoic acid, featuring an amino group connected via an alkyl chain. Their archetypal structure consists of three key components: a lipophilic aromatic ring (derived from benzoic acid), an intermediate ester linkage, and a hydrophilic tertiary amino group.[3] This amphipathic design is crucial to their primary biological function: the reversible blockade of nerve impulse transmission.
This guide will provide a comparative analysis of the principal biological effects of various alkylamino benzoates, focusing on their anesthetic potency, inherent cytotoxicity, and antimicrobial properties. While the classic alkylamino benzoates are amino esters like procaine, tetracaine, and benzocaine, this guide will also draw comparisons to structurally related amino amides (e.g., lidocaine, bupivacaine).[2][4] This is because they share a common mechanism of action and are frequently evaluated together, providing a broader and more clinically relevant context for researchers and drug development professionals.
Part 1: The Primary Biological Effect - Local Anesthesia
The hallmark of alkylamino benzoates is their ability to induce a temporary and localized loss of sensation, a property leveraged extensively in clinical practice. This effect is not random but a direct consequence of their specific interaction with the machinery of nerve cell excitation.
Mechanism of Action: The Sodium Channel Blockade
The primary target for local anesthetics is the voltage-gated sodium (Na+) channel located within the nerve cell membrane.[3][5][6] By blocking these channels, the influx of sodium ions that is necessary for membrane depolarization and the propagation of an action potential is inhibited.[2]
The journey of the anesthetic molecule to its binding site is a critical, multi-step process governed by its physicochemical properties:
-
Penetration: Injected as a water-soluble hydrochloride salt, the local anesthetic equilibrates in the physiological environment (pH ~7.4). A fraction of the molecules sheds a proton, converting from the ionized (cationic) form to the un-ionized (lipid-soluble) base.[7]
-
Membrane Diffusion: This un-ionized, lipophilic form is essential for traversing the lipid-rich nerve sheath and the neuronal membrane to enter the axoplasm.[5]
-
Re-ionization and Binding: Once inside the slightly more acidic axoplasm, the molecule re-equilibrates, and a portion regains a proton, reverting to the ionized, cationic form. It is this ionized form that binds to a specific receptor site within the open Na+ channel, physically occluding it and stabilizing it in an inactivated state.[5][6]
This dynamic equilibrium, dictated by the drug's pKa (the pH at which ionized and un-ionized forms are in equal balance) and the surrounding tissue pH, is fundamental to its anesthetic activity.[7]
Caption: Mechanism of local anesthetic action on voltage-gated sodium channels.
Structure-Activity Relationships (SAR)
The subtle variation in the chemical structure of each alkylamino benzoate directly translates to significant differences in its clinical performance.
-
Lipophilicity: Governed by the aromatic ring, increased lipid solubility enhances the drug's ability to cross the nerve membrane. This directly correlates with higher potency and a longer duration of action , as the molecule remains in the lipid-rich nerve tissue for an extended period. However, this also increases systemic toxicity .[3]
-
pKa: This value determines the fraction of the drug that exists in the lipid-soluble base form at physiological pH. A lower pKa (closer to 7.4) means a larger fraction of un-ionized molecules, facilitating faster diffusion across the nerve membrane and resulting in a more rapid onset of action .[6]
-
Intermediate Linkage: The nature of the link—ester versus amide—is a critical differentiator.
-
Esters (e.g., Procaine, Tetracaine): These are rapidly hydrolyzed in the plasma by pseudocholinesterases. This leads to a shorter half-life but also produces the metabolite para-aminobenzoic acid (PABA), which is associated with a higher incidence of allergic reactions.[2][3]
-
Amides (e.g., Lidocaine, Bupivacaine): These are metabolized more slowly in the liver. This results in a longer half-life and a greater risk of systemic toxicity if administered improperly, but they are not associated with PABA-related allergies.[2][3]
-
Comparative Anesthetic Profile
The following table summarizes the key performance characteristics of selected alkylamino benzoates and their amide counterparts.
| Agent | Class | pKa | Lipid Solubility (Relative) | Onset of Action | Duration of Action (min) | Potency (Relative) |
| Procaine | Ester | 9.1 | 1 | Slow | 34-46[8] | 1 |
| Benzocaine | Ester | 3.5 | ~20 | Rapid (topical) | ~10-15[9][10] | Low (topical) |
| Tetracaine | Ester | 8.5 | 80 | Slow | >120 | 16 |
| Lidocaine | Amide | 7.9 | 4 | Rapid | ~47[8] | 4 |
| Bupivacaine | Amide | 8.1 | 28 | Moderate | ~100[8] | 16 |
Note: Values are approximate and can vary based on the specific study, concentration, and presence of vasoconstrictors.
Experimental Protocol: Infraorbital Nerve Block in a Rodent Model
To quantitatively compare the anesthetic duration and potency of novel compounds, the rat infraorbital nerve block model provides a reliable and clinically relevant assay.[8]
Causality: This model is chosen because it allows for the precise deposition of an anesthetic agent near a specific sensory nerve trunk. The endpoint—the absence of an aversive response to a stimulus in the nerve's distribution (the upper lip)—is a direct measure of a successful nerve block, mimicking clinical applications.[8]
Methodology:
-
Animal Preparation: Adult Sprague-Dawley rats (500-600g) are sedated (e.g., with phenobarbitone 25 mg/kg, intraperitoneally) to ensure immobility and reduce distress.[8]
-
Injection: Using a stereotactic device for precision, a 0.2 mL volume of the test anesthetic solution is injected at the infraorbital notch.[8] Coded, blinded solutions are used to prevent observer bias.
-
Stimulation: At set intervals (e.g., every 5 minutes), the ipsilateral upper lip is gently pinched with forceps.
-
Assessment: The presence or absence of an aversive response (e.g., head withdrawal, vocalization) is recorded.
-
Endpoint Determination: The onset of analgesia is the time to the first negative response. The duration of analgesia is the time from onset until the aversive response returns and is consistently present.[8]
-
Data Analysis: The average duration of analgesia for each compound and concentration is calculated and compared to a standard agent (e.g., Lidocaine) and a vehicle control (saline).
Caption: Experimental workflow for the rat infraorbital nerve block assay.
Part 2: The Inherent Biological Effect - Cytotoxicity
Beyond their therapeutic effect, all local anesthetics exert dose-dependent toxicity on various cell types.[11][12] This is a critical consideration in drug development, as the therapeutic window (the gap between effective dose and toxic dose) defines the safety and utility of a compound.
Mechanisms of Cytotoxicity
While excessively high concentrations can cause non-specific cell death (necrosis), clinically relevant concentrations often induce a more programmed form of cell death, apoptosis.[11] The mechanisms are multifaceted and extend beyond simple sodium channel blockade. They include:
-
Mitochondrial Dysfunction: Local anesthetics can disrupt the mitochondrial membrane potential, leading to a breakdown in cellular energy production.[13]
-
Oxidative Stress: The generation of reactive oxygen species (ROS) can overwhelm cellular antioxidant defenses, causing damage to lipids, proteins, and DNA.[13]
-
Caspase Activation: Many anesthetics trigger the activation of caspases, key enzymes in the apoptotic cascade.[11]
Lipophilicity is a primary driver of cytotoxicity; agents that are more lipid-soluble tend to be more potent in both their anesthetic and toxic effects.[14]
Comparative Cytotoxicity Profile
Studies in various cell lines, such as human neuronal cells (SH-SY5Y) and chondrocytes (TC28a2), have established a general hierarchy of toxicity.
| Agent | Relative Cytotoxicity (LD50/IC50) | Supporting Cell Models |
| Bupivacaine | Highest[11][14] | SH-SY5Y Neuronal Cells, TC28a2 Chondrocytes[11][13] |
| Tetracaine | High[14] | Oral Squamous Carcinoma Cells[14] |
| Ropivacaine | Intermediate-High[11][13] | SH-SY5Y Neuronal Cells, TC28a2 Chondrocytes[11][13] |
| Lidocaine | Intermediate-Low[11][13][14] | SH-SY5Y Neuronal Cells, TC28a2 Chondrocytes[11][13] |
| Procaine | Lowest[11][14] | SH-SY5Y Neuronal Cells, Oral Normal Cells[11][14] |
Note: Based on LD50 (concentration killing 50% of cells) or IC50 (concentration inhibiting 50% of metabolic activity). The general order is bupivacaine > tetracaine/ropivacaine > lidocaine > procaine.[11][14]
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a standard colorimetric method used to quantify the metabolic activity of cells, which serves as a proxy for cell viability and cytotoxicity.[11][13]
Causality: This protocol is selected because it provides a quantitative, high-throughput method to assess how a compound affects cell health. The principle relies on the fact that viable, metabolically active cells possess mitochondrial reductase enzymes that can convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cells (e.g., human SH-SY5Y neuroblastoma cells) in a 96-well plate at a predetermined density (e.g., 5x10³ cells/well) and allow them to adhere overnight in a CO₂ incubator.[14]
-
Compound Exposure: Prepare serial dilutions of the alkylamino benzoate compounds in fresh cell culture medium. Remove the old medium from the wells and replace it with the medium containing the different concentrations of the test compounds. Include a vehicle-only control.
-
Incubation: Incubate the cells with the compounds for a defined period (e.g., 24 or 48 hours).[14]
-
MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Quantification: Measure the absorbance of the purple solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to generate a dose-response curve and determine the IC50 value (the concentration that reduces cell viability by 50%).
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Part 3: An Emerging Biological Effect - Antimicrobial Activity
While not their primary function, many local anesthetics and related benzoate compounds possess inherent antimicrobial properties.[15][16] This secondary effect is an area of active research, as it could have implications for preventing surgical site infections or developing novel therapeutic agents.
Mechanism and Comparative Activity
The antimicrobial action is thought to stem from the disruption of the bacterial cell membrane integrity, leading to the leakage of essential cytoplasmic components.[17] The effectiveness varies significantly based on the compound's structure and the type of microorganism. For instance, certain synthetic O-alkylamino benzofurancarboxylates have shown significant activity against Gram-positive bacteria and fungi.[15] Sodium benzoate is a well-known food preservative that inhibits the growth of yeast, mold, and some bacteria, particularly at a lower pH.[16][18]
| Compound/Class | Target Microorganisms | Activity (MIC) |
| Sodium Benzoate | E. coli, S. aureus, B. subtilis | 400 mg/mL[16] |
| Potassium Sorbate | E. coli, S. aureus | 400 mg/mL[16] |
| Tertiary Alkylamine Polymers | S. aureus, E. coli, MRSA | 3.1 - 12.5 µg/mL[17] |
| Benzofurancarboxylates | Gram-positive bacteria, Candida | 3-12 x 10⁻³ µmol/cm³[15] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of a microorganism.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19]
Causality: This method is chosen for its precision and efficiency. It allows for the simultaneous testing of multiple concentrations of a compound against a standardized bacterial inoculum. By observing the lowest concentration that inhibits visible growth, it provides a quantitative measure of the agent's bacteriostatic potency.[19]
Methodology:
-
Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable sterile broth (e.g., Mueller-Hinton Broth).[19] This creates a concentration gradient across the wells.
-
Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., S. aureus ATCC 25923) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5x10⁵ CFU/mL in each well.[19]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-24 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the compound in which there is no visible growth.[19][20] This can be confirmed by measuring the optical density with a plate reader.[19]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination via broth microdilution.
Conclusion
The biological profile of alkylamino benzoates is a complex interplay of their physicochemical properties. The structure that makes them effective local anesthetics—an amphipathic balance of lipophilicity and ionization—is also intrinsically linked to their potential for cytotoxicity. The relationship between structure, anesthetic potency, and toxicity is a fundamental consideration in drug design. Increased lipophilicity generally enhances potency and duration but at the cost of higher toxicity.[3][21] Furthermore, the antimicrobial activities of these compounds represent an intriguing secondary effect that warrants further exploration. By employing standardized, validated protocols such as those outlined in this guide, researchers can systematically evaluate novel benzoate derivatives, paving the way for the development of safer and more effective therapeutic agents.
References
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Fernandez Vactor. (2023). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Mintage Journal of Pharmaceutical and Medical Sciences.
- Morales, G., Sierra, P., & Paredes, A. (2023).
- Lee, C. H., Chen, Y. S., Liu, C. Y., & Chen, Y. F. (2024). The Potency of Cytotoxic Mechanisms of Local Anesthetics in Human Chondrocyte Cells. International Journal of Molecular Sciences, 25(24), 13474.
- Perez-Castro, R., Patel, S., Garavito-Aguilar, Z. V., Rosenberg, A., Recio-Pinto, E., Zhang, J., Blanck, T. J., & Xu, F. (2009). Cytotoxicity of local anesthetics in human neuronal cells. Anesthesia and Analgesia, 108(3), 997–1007.
- Sakaguchi, M., et al. (2012). Cytotoxicity and Type of Cell Death Induced by Local Anesthetics in Human Oral Normal and Tumor cells. Anticancer Research.
- Li, Y., et al. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Advances.
- Sugimoto, M., et al. (2011). Local Anesthetics with High Lipophilicity are Toxic, While Local Anesthetics with Low pka Induce More Apoptosis in Human. Journal of Anesthesia & Clinical Research.
- Perez-Castro, R., et al. (2009). Cytotoxicity of local anesthetics in human neuronal cells. PubMed.
- Nickson, C. (2021). Local Anaesthetics - Part One. LITFL.
- Ostrowska, K., et al. (2013). Microwave-assisted preparation and antimicrobial activity of O-alkylamino benzofurancarboxylates. Monatshefte für Chemie - Chemical Monthly, 144(11), 1679–1689.
- Lirk, P., & Picardi, S. (2015). Basic pharmacology of local anaesthetics.
- Sisk, A. L. (1981). Experimental evaluation of local anaesthetic solutions using rat infraorbital nerve block. Journal of Oral and Maxillofacial Surgery, 39(11), 839-845.
- Deranged Physiology. (2024). Pharmacology of local anaesthetics.
- Study.com. (n.d.). Benzocaine vs. Lidocaine | Definition & Differences.
- Shcherbakova, A. S., et al. (2022).
- Harsha, C. N., et al. (2023). Evaluation of the local anesthetic and analgesic potential of Injection Harsha 22 in experimental animals. Journal of Experimental Pharmacology.
- Chen, X., & Yuan, M. (2023). Comparing Similarity And Difference between Two Local Anesthetics, Lidocaine And Procaine. Highlights in Science, Engineering and Technology.
- Tatro, D. S. (Ed.). (2023). Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. Medscape.
- Curist. (n.d.). Benzocaine vs Lidocaine: Which is Better for Pain Relief?
- Wang, Y., et al. (2025). Tertiary alkylamine-functionalized polyaspartamides with potent antibacterial activity.
- Le, P. T. Q., et al. (n.d.). ANTIMICROBIAL ACTIVITY OF PRESERVATIVES IN FOOD TECHNOLOGY. CABI Digital Library.
- Becker, D. E., & Reed, K. L. (2012). Local Anesthetics: Review of Pharmacological Considerations. Anesthesia Progress, 59(2), 90–102.
- ResearchGate. (n.d.). Antibacterial activity of benzoates 1-18. [Table].
- Ho, H. K. (2015). Relationship between structure, toxicity and activity. NUS Faculty of Science.
- Stanojevic, D., et al. (2009). Antimicrobial effects of sodium benzoate, sodium nitrite andpotassium sorbate and their synergistic action in vitro. Bulgarian Journal of Agricultural Science, 15, 307-311.
Sources
- 1. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. partone.litfl.com [partone.litfl.com]
- 4. drpress.org [drpress.org]
- 5. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental evaluation of local anaesthetic solutions using rat infraorbital nerve block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzocaine vs. Lidocaine | Definition & Differences - Lesson | Study.com [study.com]
- 10. curistrelief.com [curistrelief.com]
- 11. ovid.com [ovid.com]
- 12. Cytotoxicity of local anesthetics in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Potency of Cytotoxic Mechanisms of Local Anesthetics in Human Chondrocyte Cells [mdpi.com]
- 14. Cytotoxicity and Type of Cell Death Induced by Local Anesthetics in Human Oral Normal and Tumor cells | Anticancer Research [ar.iiarjournals.org]
- 15. Microwave-assisted preparation and antimicrobial activity of O-alkylamino benzofurancarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. Tertiary alkylamine-functionalized polyaspartamides with potent antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. semanticscholar.org [semanticscholar.org]
- 19. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Relationship between structure, toxicity and activity - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-(pentylamino)benzoate
Introduction: Beyond the Benchtop
Ethyl 4-(pentylamino)benzoate is a member of the aminobenzoate ester family, compounds of significant interest in pharmaceutical and chemical synthesis. As researchers and drug development professionals, our responsibility extends beyond the successful execution of a reaction; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a comprehensive, technically grounded framework for the proper disposal of Ethyl 4-(pentylamino)benzoate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are synthesized from regulatory standards and the known hazard profiles of analogous chemical structures, such as aromatic amines and benzoate esters.
Section 1: Hazard Assessment & Characterization
Understanding the intrinsic hazards of a substance is the foundational step for its safe handling and disposal. While a specific Safety Data Sheet (SDS) for Ethyl 4-(pentylamino)benzoate is not publicly available, we can infer its hazard profile from its chemical class—aromatic amines and benzoate esters.
-
Human Health Hazards : Aromatic amines can be irritants and sensitizers. Compounds like Ethyl 4-aminobenzoate (Benzocaine) are known to cause skin irritation and may cause an allergic skin reaction.[1][2][3] Therefore, direct contact with skin and eyes must be avoided. Inhalation of dusts or aerosols should also be minimized.[1][4]
-
Environmental Hazards : Benzoate esters can be harmful to aquatic life.[2] As a standard practice, this chemical should not be allowed to enter drains or surface waters.[2][5][6]
-
Chemical Reactivity : Aminobenzoate esters are incompatible with strong oxidizing agents, acids, and bases.[1][7] Co-disposal with such materials can lead to hazardous reactions.
Section 2: Immediate Safety & Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, establishing a robust safety perimeter is paramount. The Occupational Safety and Health Administration (OSHA) provides guidelines for protecting workers from chemical hazards.[8]
Mandatory PPE includes:
-
Hand Protection : Impervious gloves, such as nitrile, should be worn. Always inspect gloves for integrity before use.
-
Eye Protection : Safety glasses with side shields or chemical safety goggles are required.[9]
-
Skin and Body Protection : A standard laboratory coat is necessary to prevent skin contact.[9]
-
Respiratory Protection : If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter.[3][10]
All handling of open containers of Ethyl 4-(pentylamino)benzoate for disposal should be performed within a properly operating chemical fume hood.
Section 3: Waste Segregation & Collection: The First Step to Proper Disposal
The principle of waste segregation is a cornerstone of laboratory safety and regulatory compliance. Improperly mixed chemical waste streams can result in dangerous reactions and complicate the final disposal process.[11]
-
Designate a Specific Waste Container : Use a clearly labeled, leak-proof container for all Ethyl 4-(pentylamino)benzoate waste. The original chemical container is often the best choice for waste storage.
-
Labeling : The waste container must be labeled with the words "Hazardous Waste," the full chemical name "Ethyl 4-(pentylamino)benzoate," and an indication of its hazards (e.g., "Irritant," "Environmental Hazard").[12][13]
-
Incompatibility : Never mix Ethyl 4-(pentylamino)benzoate waste with incompatible chemicals like strong acids, bases, or oxidizing agents in the same container.[1][7][11]
-
Storage Location : Waste containers should be kept in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[12][13][14] The container must remain closed except when adding waste.
Section 4: Step-by-Step Disposal Procedures
The ultimate destination for this chemical waste is an approved and licensed waste disposal facility.[1][2][4][5][7] The following procedures detail how to prepare different forms of this waste for collection by your institution's Environmental Health & Safety (EHS) department or a contracted waste vendor.
Protocol 4.1: Disposal of Unused or Excess Chemical (Solid)
-
Work Area : Perform all operations inside a certified chemical fume hood.
-
Transfer : Carefully transfer the solid Ethyl 4-(pentylamino)benzoate into your designated hazardous waste container. Use a dedicated scoop or spatula.
-
Avoid Dust : Minimize the formation of dust during the transfer.[1][4][7]
-
Seal and Store : Securely cap the waste container and place it in the SAA. Ensure the exterior of the container is clean.
Protocol 4.2: Disposal of Contaminated Labware and Debris
This includes items like gloves, weigh boats, paper towels, and pipette tips.
-
Collection : Place all solid waste contaminated with Ethyl 4-(pentylamino)benzoate into a dedicated, labeled, and sealed plastic bag or a solid waste container.
-
Segregation : Do not mix this solid waste with non-hazardous trash.
-
Rinsing Sharps : Contaminated needles or razor blades must be placed in a designated sharps container.
-
Glassware : Heavily contaminated glassware should be rinsed with a suitable solvent (e.g., ethanol or acetone). The resulting solvent rinse (rinsate) is also hazardous waste and must be collected in a separate, labeled container for liquid waste. After an initial rinse, the glassware can typically be washed normally.
Protocol 4.3: Disposal of Empty Containers
-
Definition of Empty : A container that held a hazardous waste is considered "empty" once all possible contents have been removed.
-
Procedure : Pour out any remaining solid, leaving as little residue as possible.
-
Defacing : The original label on the now-empty container must be defaced or removed to prevent confusion.
-
Disposal : Once these steps are complete, the container can typically be disposed of as regular non-hazardous trash or recycled, depending on institutional policies.
Section 5: Emergency Protocol: Spill Management
Accidents happen. A clear, pre-defined spill response plan is essential.
-
Evacuate and Alert : Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's EHS.[2]
-
Secure the Area : Restrict access to the spill area.
-
Don PPE : Wear the full PPE detailed in Section 2.
-
Containment : For a solid spill, gently cover it with a dry absorbent material (e.g., vermiculite, sand, or a commercial sorbent) to prevent dust from becoming airborne.[1]
-
Cleanup : Carefully sweep or scoop the absorbent material and spilled chemical into the designated hazardous waste container.[1] Avoid any actions that create dust.
-
Decontaminate : Clean the spill area with a cloth or paper towel wetted with a suitable solvent, followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.
-
Report : Report the incident to your laboratory supervisor and EHS office, as per institutional policy.
Section 6: Summary & Disposal Decision Workflow
The proper disposal path for Ethyl 4-(pentylamino)benzoate is determined by its form and context. The following table summarizes the required actions.
| Waste Stream | Collection Container | Key Disposal Steps | Regulatory Consideration |
| Unused/Excess Solid | Labeled, sealed, compatible container | Transfer in fume hood, minimize dust, store in SAA. | Must be sent to an approved hazardous waste facility.[1][7] |
| Contaminated Solids | Labeled, sealed bag or container | Segregate from regular trash, collect all contaminated debris. | Considered hazardous waste by contact. |
| Contaminated Sharps | Puncture-proof sharps container | Place directly into container; do not recap needles. | Follow both chemical and sharps waste protocols. |
| Solvent Rinsate | Labeled, sealed solvent waste container | Collect all rinses from glassware cleaning. | The rinsate is a hazardous liquid waste. |
| Spill Cleanup Debris | Labeled, sealed, compatible container | Collect all absorbent materials and PPE used for cleanup. | All materials used to clean a hazardous spill are hazardous waste. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for handling Ethyl 4-(pentylamino)benzoate waste in the laboratory.
Caption: Decision workflow for segregating Ethyl 4-(pentylamino)benzoate waste.
References
-
Material Safety Data Sheet - Ethyl benzoate . (2011, June 1). Alfa Aesar. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly . (2022, April 11). GAIACA. [Link]
-
Managing Hazardous Chemical Waste in the Lab . (2021, October 26). Lab Manager. [Link]
-
What are the Health and Safety Guidelines for Using Amines? . Hazmat School. [Link]
-
Laboratory Waste Disposal Safety Protocols . (2024, August 16). National Science Teaching Association (NSTA). [Link]
-
OSHA Technical Manual (OTM) - Section III: Chapter 1 | Polymer Matrix Materials: Advanced Composites . Occupational Safety and Health Administration. [Link]
-
3 Rules Regarding Chemical Waste in the Laboratory . (2023, August 17). Dan The Lab Safety Man. [Link]
-
Ethyl 4-(phenylamino)benzoate . PubChem, National Institutes of Health. [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
-
EPA Hazardous Waste Code . U.S. Environmental Protection Agency. [Link]
-
Federal Register/Vol. 86, No. 188/Friday, October 1, 2021/Rules and Regulations . (2021, October 1). GovInfo. [Link]
-
OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Chemical Protective Clothing . Occupational Safety and Health Administration. [Link]
-
OSHA Method 40: Methylamine . U.S. Environmental Protection Agency. [Link]
-
Ethyl benzoate Safety Data Sheet . (2010, July 28). Harper College. [Link]
Sources
- 1. msds.nipissingu.ca [msds.nipissingu.ca]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. fishersci.com [fishersci.com]
- 8. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. danthelabsafetyman.com [danthelabsafetyman.com]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 4-(pentylamino)benzoate
In the dynamic landscape of pharmaceutical research and drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, in-depth procedural information on the selection and use of Personal Protective Equipment (PPE) for handling Ethyl 4-(pentylamino)benzoate. As a structurally related compound to other aromatic amines and benzoate esters, a cautious and well-informed approach to PPE is critical to ensure the safety of all laboratory personnel.
Hazard Assessment: Understanding the Risks
Ethyl 4-(pentylamino)benzoate, as an aromatic amine, is anticipated to present several potential hazards. Aromatic amines as a class of compounds can be readily absorbed through the skin and may cause skin irritation, allergic skin reactions, and serious eye irritation.[2][4][5][6] Therefore, a comprehensive PPE strategy is crucial to mitigate these risks.
Potential Routes of Exposure:
-
Dermal (Skin) Contact: The primary route of exposure, leading to local irritation or sensitization, and potential systemic absorption.
-
Ocular (Eye) Contact: Direct contact can cause serious irritation.[4][7]
-
Inhalation: While the compound is a solid, dust or aerosols generated during handling can be inhaled, potentially causing respiratory irritation.[7]
-
Ingestion: Accidental ingestion can occur through contaminated hands.
Core Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to provide comprehensive protection. The following table summarizes the recommended PPE for handling Ethyl 4-(pentylamino)benzoate.
| Protection Type | Recommended Equipment | Specification Examples |
| Eye and Face Protection | Chemical safety goggles and, for splash risks, a face shield. | Must be compliant with ANSI Z87.1 (US) or EN166 (EU) standards.[2][8] |
| Hand Protection | Chemical-resistant gloves. Double-gloving is recommended. | Nitrile or neoprene gloves are suitable for handling many organic chemicals.[2][9] Always check manufacturer's permeation data. |
| Body Protection | A chemical-resistant laboratory coat or apron. For larger quantities or significant splash risk, disposable coveralls are advised. | Should be made of materials resistant to chemical permeation.[2][10] |
| Respiratory Protection | Generally not required when handled in a certified chemical fume hood. For spills or work outside a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[3][11] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is as crucial as the PPE itself. This plan ensures that the PPE is used effectively and does not become a source of contamination.
Preparation and Engineering Controls
-
Ventilation: All handling of Ethyl 4-(pentylamino)benzoate must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[2][9][10]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[11]
-
Spill Kit: A spill kit containing absorbent materials appropriate for organic compounds should be readily available.[2]
Donning PPE: A Deliberate Sequence
The order in which PPE is put on is critical to ensure a proper seal and prevent cross-contamination.
Caption: Sequential process for donning PPE.
Handling the Chemical
-
Before handling, ensure all required PPE is correctly in place.
-
When weighing the solid, use a spatula and handle it gently to avoid creating dust.
-
If preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Always keep containers of the chemical tightly closed when not in use.[7][12]
Doffing PPE: Preventing Contamination
The removal of PPE is a critical step where contamination can easily occur if not done correctly. The guiding principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove to glove).
Caption: Step-by-step procedure for doffing PPE.
Disposal Plan: Responsible Waste Management
Contaminated PPE and any waste containing Ethyl 4-(pentylamino)benzoate must be treated as hazardous waste.
-
Solid Waste: All used gloves, disposable lab coats, and contaminated absorbent materials should be collected in a designated, labeled hazardous waste container.[12]
-
Empty Containers: "Empty" containers may still retain chemical residue and should be disposed of as hazardous waste.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved waste disposal company, in accordance with local, state, and federal regulations.[3][4][12] Do not pour chemical waste down the drain.[12]
By integrating these detailed PPE protocols and operational plans into your laboratory's standard operating procedures, you can create a robust safety system that protects researchers and ensures the integrity of your work.
References
- Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- BenchChem. (2025). Personal protective equipment for handling 1H-Isoindole-1,3-diamine.
- Thermo Fisher Scientific. (2015, February 10). Ethyl-4-aminobenzoate - SAFETY DATA SHEET.
- Fisher Scientific. (2025, May 1). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Techno PharmChem. (n.d.). ETHYL BENZOATE.
- Sigma-Aldrich. (n.d.). Ethyl 4-aminobenzoate 0.98 Et-PABA.
- Filo. (2025, March 20). Name two safety measures necessary for the preparation of an ester.
- BenchChem. (n.d.). Comprehensive Safety Protocol for Handling Ethyl Benzoate.
- Thermo Fisher Scientific. (2025, May 1). 4 - SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
- Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET.
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. benchchem.com [benchchem.com]
- 3. msds.nipissingu.ca [msds.nipissingu.ca]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. technopharmchem.com [technopharmchem.com]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 10. askfilo.com [askfilo.com]
- 11. fishersci.com [fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
